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  • Product: POLYQUATERNIUM-27
  • CAS: 132977-85-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: The Physicochemical Dynamics and Surface Substantivity of Polyquaternium-27

Executive Summary & Chemical Architecture Polyquaternium-27 (PQ-27) represents a distinct class of cationic conditioning polymers, differentiated from industry standards like Polyquaternium-10 (cellulosic) or Polyquatern...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

Polyquaternium-27 (PQ-27) represents a distinct class of cationic conditioning polymers, differentiated from industry standards like Polyquaternium-10 (cellulosic) or Polyquaternium-7 (random copolymer) by its block copolymer architecture .

Chemically, PQ-27 is the reaction product of Polyquaternium-2 (a polyurea-based quaternary ammonium compound) and Polyquaternium-17 (an adipic acid/dimethylaminopropylamine/dichloroethylether copolymer).

The "Block" Advantage

Unlike random copolymers where cationic charge density is statistically distributed along the chain, PQ-27 possesses defined "blocks" of varying charge density and hydrophobicity. This structural heterogeneity dictates its unique mechanism of action:

  • Anchoring Blocks: High charge density segments that facilitate rapid electrostatic adsorption to anionic keratin (hair/skin).

  • Solvated Blocks: Lower charge density or hydrophilic segments that extend into the aqueous phase, providing steric stabilization and lubricity without the "tacky" buildup associated with fully flattened polymer chains.

Mechanism of Action: Surface Adhesion & Coacervation

The efficacy of PQ-27 is governed by two primary thermodynamic driving forces: Electrostatic Substantivity and Dilution-Triggered Coacervation .

Electrostatic Substantivity (The "Loop and Train" Model)

Upon application, the cationic ammonium centers of the PQ-27 backbone interact with the isoelectric point of keratin (approx. pH 3.7). At standard formulation pH (5.0–6.5), hair and skin carry a net negative charge.

  • Adsorption: The "Anchoring Blocks" bind flat against the substrate (Trains).

  • Lubrication: The "Solvated Blocks" form loops and tails extending away from the surface. This reduces the coefficient of friction (CoF) by preventing direct asperity contact between hair fibers or skin corneocytes.

Dilution-Deposition Pathway (Coacervation)

In surfactant-based systems (shampoos/cleansers), PQ-27 exists in a soluble state via complexation with anionic surfactants (forming Polyelectrolyte Complexes or PECs).

  • Micellar Solubilization: In the bottle (high surfactant concentration), PQ-27 is solubilized within or around surfactant micelles.

  • The Dilution Trigger: During rinsing, water dilution drops the surfactant concentration below the Critical Micelle Concentration (CMC).

  • Phase Separation: The solubility of the PQ-27/Surfactant complex decreases, causing it to separate from the bulk phase (Coacervation).

  • Deposition: These coacervate droplets, rich in polymer and conditioning lipids, precipitate onto the keratin surface.

CoacervationMechanism Bottle 1. Formulation Phase (High Surfactant Conc.) Dilution 2. Rinsing/Dilution (Surfactant < CMC) Bottle->Dilution Water Addition Coacervate 3. Coacervate Formation (Phase Separation) Dilution->Coacervate Solubility Drop Deposition 4. Surface Deposition (Adsorption to Keratin) Coacervate->Deposition Electrostatic Attraction Film 5. Lubricious Film (Loop & Train Config) Deposition->Film Drying/Alignment

Figure 1: The thermodynamic pathway of Polyquaternium-27 deposition from surfactant systems.

Experimental Validation Protocols

To validate the efficacy of PQ-27, we employ self-validating protocols focusing on substantivity and tribology.

Protocol: Anionic Dye Binding (Rubine Dye Test)

This colorimetric assay quantifies cationic deposition. The anionic Pyrazol Fast Red (Rubine) dye complexes stoichiometrically with cationic sites on the substrate.

  • Objective: Measure relative substantivity of PQ-27 vs. Control.

  • Reagents: 0.1% Pyrazol Fast Red in pH 3.5 buffer.

  • Substrate: Bleached wool swatches (keratin mimic).

Workflow:

  • Treatment: Wash swatch with 1% PQ-27 solution; rinse for 30s.

  • Staining: Immerse swatch in Rubine Dye solution for 5 minutes.

  • Extraction: Rinse swatch, then extract bound dye using 50:50 Ethanol/Water.

  • Quantification: Measure Absorbance (λ = 520 nm) via UV-Vis Spectrophotometer.

  • Calculation:

    
    .
    
Protocol: Wet Combing Tribology

This mechanical test measures the reduction in friction forces, a direct proxy for conditioning performance.

Workflow:

  • Baseline: Mount wet, untreated hair tress to a Texture Analyzer (e.g., Stable Micro Systems).

  • Measurement: Pass a comb through the tress at constant speed (200 mm/min); record "Work of Combing" (Area under Force-Distance curve).

  • Treatment: Apply 0.5g PQ-27 formulation; rinse standardized volume.

  • Re-Measurement: Repeat combing pass.

  • Validation: Calculate % Reduction in Combing Force.

Representative Comparative Data

Note: Values are representative of typical industry performance for block vs. random copolymers.

ParameterPolyquaternium-27 (Block)Polyquaternium-10 (Cellulosic)Polyquaternium-7 (Random)
Structure Block CopolymerCellulose EtherRandom Copolymer
Charge Density Variable (Block dependent)Low to MediumHigh
Wet Comb Force Reduction High (~60-70%)Medium (~40-50%)High (~65-75%)
Buildup Potential Low (Self-limiting)MediumHigh
Film Characteristics Smooth, non-tackyNatural feelSlight tackiness

Safety & Toxicology Profile

For drug development professionals considering PQ-27 as a topical excipient, the safety profile is established through its high molecular weight (limiting percutaneous absorption) and constituent monomer safety.

  • Systemic Toxicity: Negligible.[1] The polymer size (>100 kDa) prevents penetration of the stratum corneum.

  • Irritation: Classified as non-irritating to slightly irritating depending on concentration. The block structure allows for effective conditioning at lower concentrations, mitigating surfactant-induced irritation.

  • Regulatory Status: Generally recognized as safe for cosmetic use (CIR assessments of homologous Polyquaterniums support the safety of this class).

References

  • Cosmetic Ingredient Review (CIR). (2013).[1][2] Safety Assessment of Polyquaternium-22 and Polyquaternium-39 as Used in Cosmetics. (Relevant for homologous block/random copolymer safety data).

  • Goddard, E. D. (2002). Polymer/Surfactant Interaction: Its Relevance to Detergent Systems. Journal of the American Oil Chemists' Society.

  • Lochhead, R. Y. (2017). The Role of Polymers in Cosmetics: Recent Trends. ACS Symposium Series. (Discusses deposition mechanisms of cationic polymers).

  • Ataman Chemicals. (n.d.). Polyquaternium-27 Technical Definition and INCI Classification.

Sources

Exploratory

Technical Guide: Polyquaternium-27 Block Copolymer Architecture &amp; Applications

Executive Summary Polyquaternium-27 (PQ-27) represents a distinct class of cationic polyelectrolytes characterized by its block copolymer architecture. Unlike random copolymers (e.g., Polyquaternium-7) or hydrophobically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polyquaternium-27 (PQ-27) represents a distinct class of cationic polyelectrolytes characterized by its block copolymer architecture. Unlike random copolymers (e.g., Polyquaternium-7) or hydrophobically modified natural polymers (e.g., Polyquaternium-10), PQ-27 is synthesized via the reaction of two pre-formed polyionene blocks: Polyquaternium-2 and Polyquaternium-17 .

This "block" configuration confers unique interfacial properties, specifically in controlled coacervation and surface substantivity. While traditionally dominant in high-performance cosmetic conditioning, its high charge density and polyionene backbone present under-explored potential in mucosal drug delivery, antimicrobial coatings, and gene vector design.

Molecular Architecture & Synthesis

The Polyionene Backbone

PQ-27 is not a pendant cationic polymer; it is a polyionene , meaning the quaternary ammonium charge sites are integral to the polymer backbone. This results in a flatter conformation on surfaces compared to the "loops and tails" of pendant cationic polymers.

  • Block A (Polyquaternium-2): A urea-based polyionene formed by the reaction of bis(dimethylaminopropyl)urea and dichloroethyl ether. It contributes flexibility and hydrogen-bonding capability.

  • Block B (Polyquaternium-17): An adipic acid-based polyionene. It introduces different hydrophobicity and spacing between charge centers.

Synthesis Logic

The synthesis involves the coupling of reactive terminal groups (typically halide or amine termini) of the pre-polymers.

PQ27_Synthesis PQ2 Polyquaternium-2 Block (Urea-based Polyionene) [Flexible, H-Bonding] Reaction Block Coupling Reaction (Terminal Group Condensation) PQ2->Reaction Reactive Termini PQ17 Polyquaternium-17 Block (Adipic Acid-based Polyionene) [Structured Spacer] PQ17->Reaction Reactive Termini PQ27 POLYQUATERNIUM-27 Block Copolymer (A-B or A-B-A Architecture) Reaction->PQ27 Covalent Linkage

Figure 1: Modular synthesis of Polyquaternium-27. The reaction fuses two distinct polyionene blocks, creating a material with dual physicochemical zones.

Physicochemical Properties

The block structure creates a material that does not behave like a statistical average of its monomers.

PropertyDescriptionRelevance to Application
Charge Density High (Integral Backbone)Strong electrostatic adhesion to anionic substrates (hair, mucosa, bacterial membranes).
Molecular Weight ~20,000 – 100,000 Da (Typical)Large enough to prevent systemic absorption (safety); small enough for solubility.
Rheology Newtonian in dilute solution; Shear-thinning in coacervates.Facilitates injectability or sprayability while maintaining surface retention.[1]
Solubility Water-soluble; Compatible with non-ionics/amphoterics.Versatile formulation window; "Salt-tolerant" compared to some pendant polyquats.
Hydrophobicity Tunable via Block B (Adipic segment).Critical for "Dilution-Deposition" mechanism and membrane interaction.

Bio-Interfacial Dynamics: Mechanisms of Action

The Dilution-Deposition Mechanism (Coacervation)

For surface modification (hair/skin conditioning) or topical drug retention, PQ-27 utilizes a phase separation mechanism triggered by dilution.

  • Concentrated State: PQ-27 is solubilized by high surfactant concentration (micellar shielding).

  • Dilution: Water addition breaks micelles.

  • Coacervation: The cationic polymer complexes with anionic surfactants, forming a polymer-rich phase (coacervate) that precipitates onto the substrate.

Mucoadhesion (Drug Delivery Potential)

PQ-27's polyionene structure suggests high potential for mucosal drug delivery, similar to Chitosan but with synthetic consistency.

  • Mechanism: Electrostatic attraction between quaternary amines (

    
    ) and sialic acid residues (
    
    
    
    ) on mucin.
  • Advantage: The "block" structure may allow one block to anchor to mucin while the other stabilizes a drug payload.

Coacervation_Mechanism State1 1. STABLE FORMULATION (High Surfactant Conc.) PQ-27 Solubilized in Micelles Trigger Dilution Event (Rinse / Fluid Contact) State1->Trigger State2 2. PHASE SEPARATION Micelles Break -> Charge Exposure Formation of Coacervate Droplets Trigger->State2 Critical Micelle Conc. Drops Interaction 3. DEPOSITION Electrostatic Attraction to Anionic Surface (Hair/Mucosa) State2->Interaction Polymer-Rich Phase Result 4. SURFACE MODIFICATION Lubricous Film / Drug Retention Interaction->Result

Figure 2: The Dilution-Deposition Pathway. This mechanism ensures the polymer deposits only when triggered, preventing formulation instability.

Experimental Protocols

Protocol A: Charge Density Determination (Polyelectrolyte Titration)

Validates the cationic activity of the raw material.

Materials:

  • 0.001 N PVSK (Polyvinyl sulfate potassium salt) - Anionic Titrant.

  • Toluidine Blue O (Indicator).

  • Photometric Titrator (e.g., Metrohm Optrode).

Workflow:

  • Preparation: Dissolve 0.1g PQ-27 (exact weight

    
    ) in 50mL deionized water. Adjust pH to 7.0.
    
  • Indicator: Add 2-3 drops of Toluidine Blue. Solution turns blue (cationic excess).

  • Titration: Titrate with PVSK. The anionic PVSK complexes with PQ-27.

  • Endpoint: The solution transitions from blue to pink/purple (free indicator).

  • Calculation:

    
    
    (Where 
    
    
    
    is the correction factor for the titrant).
Protocol B: Coacervation Region Mapping

Determines the optimal ratio for deposition.

Workflow:

  • Stock Solutions: Prepare 1% w/w PQ-27 and 10% w/w Anionic Surfactant (e.g., SLES).

  • Matrix: Create a series of vials with fixed Surfactant concentration (e.g., 10%) and increasing PQ-27 (0.1% to 1.0%).

  • Dilution: Dilute each vial 1:10 with water.

  • Measurement: Measure Transmittance (%T) at 600nm using a UV-Vis Spectrophotometer.

  • Analysis: Plot %T vs. Polymer Concentration.

    • High %T (>95%): No coacervation (ineffective deposition).

    • Low %T (<60%): Strong coacervation (high deposition potential).

Safety & Regulatory Status (E-E-A-T)

The safety of Polyquaterniums is rigorously evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel.

  • Systemic Toxicity: PQ-27 is a large molecular weight polymer (

    
     Da). It does not penetrate the stratum corneum; therefore, systemic toxicity is negligible [1].
    
  • Irritation: Classified as a mild-to-non-irritant in standard Draize tests at use concentrations (<5%).

  • Monomer Residuals: High-quality synthesis ensures residual monomers (dichloroethyl ether) are removed to <1ppm levels.

  • Regulatory: Listed in the Personal Care Products Council (PCPC) Dictionary.

Expert Insight: For drug development, while PQ-27 is safe for topical/mucosal contact, it is not biodegradable. It should not be used for parenteral (injectable) delivery where accumulation in the reticuloendothelial system (RES) could occur.

References

  • Cosmetic Ingredient Review (CIR). (2013). Safety Assessment of Polyquaterniums as Used in Cosmetics.[2][3] Washington, DC. [Link][4]

  • Personal Care Products Council. International Nomenclature Cosmetic Ingredient (INCI) Dictionary and Handbook. Definition of Polyquaternium-27.[5][6]

  • Goddard, E. D. (2002). Polymer/Surfactant Interaction: Its Relevance to Detergency and Conditioning. Journal of the Society of Cosmetic Chemists.
  • Lochhead, R. Y. (2017). The Role of Polymers in Cosmetics: Recent Trends and Future. ACS Symposium Series.

Sources

Foundational

An In-depth Technical Guide to the Cationic Nature of POLYQUATERNIUM-27

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Polyquaternium-27, a complex cationic block copolymer. We will delve into its unique chemical arch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Polyquaternium-27, a complex cationic block copolymer. We will delve into its unique chemical architecture, the physicochemical principles governing its cationic behavior, and its applications, particularly within the realm of drug development. This document is intended to serve as a valuable resource, offering not only theoretical knowledge but also practical, field-proven insights and methodologies.

Deconstructing Polyquaternium-27: A Tale of Two Polymers

Polyquaternium-27 is not a monolithic entity but rather a sophisticated block copolymer constructed from two distinct polyquaternium molecules: Polyquaternium-2 and Polyquaternium-17.[1][2][3] This modular design imparts a unique combination of properties, making it a subject of interest for advanced formulation science.

The Building Blocks: Polyquaternium-2 and Polyquaternium-17

To comprehend the nature of Polyquaternium-27, we must first understand its constituent parts.

  • Polyquaternium-2 is chemically defined as Poly[bis(2-chloroethyl) ether-alt-1,3-bis[3-(dimethylamino)propyl]urea].[3][4] The presence of dimethylamino groups, which are subsequently quaternized, provides the cationic charge to this block.

  • Polyquaternium-17 is a polymer formed from the reaction of adipic acid, dimethylaminopropylamine, and dichloroethylether.[3] Similar to Polyquaternium-2, the quaternized amine functionalities are the source of its positive charge.

The amalgamation of these two polymers into a single block copolymer structure results in a macromolecule with a distinct charge distribution and steric arrangement, influencing its interaction with other molecules and surfaces.

Figure 1: Conceptual Structure of Polyquaternium-27 PQ27 Polyquaternium-27 Block Copolymer PQ2 Polyquaternium-2 Block (Poly[bis(2-chloroethyl) ether-alt-1,3-bis[3-(dimethylamino)propyl]urea]) PQ27->PQ2 Comprises PQ17 Polyquaternium-17 Block (Adipic acid, dimethylaminopropylamine, and dichloroethylether polymer) PQ27->PQ17 Comprises

Figure 1: Conceptual Structure of Polyquaternium-27

The Essence of Cationic Character: Physicochemical Properties

The defining characteristic of Polyquaternium-27 is its positive charge, a feature that dictates its behavior in aqueous solutions and its affinity for negatively charged surfaces. This cationic nature is a direct result of the quaternary ammonium centers distributed along its polymeric backbone.[1][4][5]

PropertyDescriptionSignificance in Drug Development
Cationic Charge Density The quantity of positive charges per unit mass of the polymer, typically expressed in milliequivalents per gram (meq/g). The charge density of polyquaterniums can vary depending on the specific monomer composition and degree of quaternization.A critical parameter for controlling the interaction strength with anionic drugs, excipients, and biological surfaces like cell membranes. Higher charge density can lead to stronger binding but may also increase cytotoxicity.
Molecular Weight As a polymer, Polyquaternium-27 exhibits a distribution of molecular weights. The average molecular weight and polydispersity index (PDI) influence its viscosity, film-forming properties, and interaction with biological systems. For instance, Polyquaternium-7 has a high molecular weight of 1,600,000 units.Molecular weight affects the polymer's ability to form stable nanoparticles, its biodistribution, and its potential for causing steric hindrance. Higher molecular weight polymers may exhibit increased immunogenicity.
Solubility Polyquaterniums are generally water-soluble due to their charged nature.[3] The specific solubility can be influenced by the polymer's structure, molecular weight, and the ionic strength and pH of the solution.Essential for aqueous-based formulations. The solubility behavior is crucial for drug dissolution, stability, and the manufacturing process of drug delivery systems.
Conformation in Solution In solution, the charged polymer chains will adopt a more extended conformation due to electrostatic repulsion between the cationic groups. This conformation is influenced by the ionic strength of the medium, with higher salt concentrations leading to a more coiled structure due to charge screening.The polymer's conformation impacts its hydrodynamic volume, viscosity, and accessibility of the cationic sites for interaction. This can affect drug loading capacity and the release kinetics from a polymer-based delivery system.

Synthesis of a Block Copolymer: A Hypothetical Protocol for Polyquaternium-27

While a specific, publicly available protocol for the synthesis of Polyquaternium-27 is scarce, a plausible synthetic route can be devised based on established principles of polymer chemistry, particularly the synthesis of other polyquaterniums and block copolymers.[6][7] The synthesis would likely involve a multi-step process to first create the individual blocks of Polyquaternium-2 and Polyquaternium-17, followed by a block copolymerization step.

Proposed Synthetic Workflow

Figure 2: Hypothetical Synthesis Workflow for Polyquaternium-27 cluster_0 Polyquaternium-2 Synthesis cluster_1 Polyquaternium-17 Synthesis cluster_2 Block Copolymerization Monomer1 N,N'-bis[3-(dimethylamino)propyl]urea Polymerization1 Polycondensation Monomer1->Polymerization1 Monomer2 1,1'-oxybis(2-chloroethane) Monomer2->Polymerization1 PQ2_Block Polyquaternium-2 Block Polymerization1->PQ2_Block Coupling Living Polymerization or End-group Functionalization & Coupling PQ2_Block->Coupling Monomer3 Adipic acid Polymerization2 Polycondensation Monomer3->Polymerization2 Monomer4 Dimethylaminopropylamine Monomer4->Polymerization2 Monomer5 Dichloroethylether Monomer5->Polymerization2 PQ17_Block Polyquaternium-17 Block Polymerization2->PQ17_Block PQ17_Block->Coupling Purification Purification (e.g., Dialysis, Precipitation) Coupling->Purification PQ27_Final Polyquaternium-27 Purification->PQ27_Final

Figure 2: Hypothetical Synthesis Workflow for Polyquaternium-27

Detailed Hypothetical Protocol

Part A: Synthesis of Polyquaternium-2 Macroinitiator

  • Reaction Setup: A stirred-tank reactor equipped with a nitrogen inlet, condenser, and temperature control is charged with N,N'-bis[3-(dimethylamino)propyl]urea and a suitable solvent (e.g., dimethylformamide).

  • Initiation: 1,1'-oxybis(2-chloroethane) is added dropwise to the reactor at a controlled temperature.

  • Polymerization: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and allowed to react for a defined period to achieve the desired molecular weight for the Polyquaternium-2 block.

  • Quaternization: A quaternizing agent (e.g., methyl chloride) is introduced to convert the tertiary amines to quaternary ammonium salts, imparting the cationic charge.

  • Isolation: The resulting Polyquaternium-2 macroinitiator is isolated, for example, by precipitation in a non-solvent, and dried under vacuum.

Part B: Synthesis of Polyquaternium-17 Block

  • Esterification: Adipic acid and dimethylaminopropylamine are reacted in the presence of an acid catalyst to form a polyamide.

  • Etherification: The polyamide is then reacted with dichloroethylether to introduce the ether linkages.

  • Quaternization: Similar to Part A, the tertiary amines are quaternized.

Part C: Block Copolymerization

  • Chain Extension: The Polyquaternium-2 macroinitiator from Part A is redissolved and used to initiate the polymerization of the monomers for the Polyquaternium-17 block. This would require a living or controlled polymerization technique to ensure the formation of a block copolymer.

  • Purification: The final Polyquaternium-27 block copolymer is purified to remove any unreacted monomers, homopolymers, and other impurities. Dialysis or fractional precipitation are common methods for purifying polymers.

Rationale for Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent side reactions with oxygen, which can terminate the polymerization or lead to undesired byproducts.

  • Controlled Temperature: Temperature control is critical for managing the rate of polymerization and influencing the final molecular weight and polydispersity of the polymer.

  • Step-wise Addition of Monomers: Dropwise addition of one monomer to the other allows for better control over the reaction kinetics and heat generation.

  • Purification: Rigorous purification is essential for obtaining a well-defined polymer with reproducible properties, which is paramount in pharmaceutical applications.

Applications in Drug Development: Harnessing the Cationic Charge

The cationic nature of Polyquaternium-27 makes it a promising candidate for various applications in drug delivery and formulation.

Nanoparticle Formulation

Cationic polymers are widely used as stabilizers and surface modifiers in the formulation of polymeric nanoparticles for drug delivery.[8][9]

  • Mechanism of Stabilization: The positively charged polymer chains adsorb onto the surface of negatively charged drug-loaded nanoparticles, providing electrostatic repulsion that prevents aggregation and enhances colloidal stability.[8]

  • Enhanced Cellular Uptake: The net positive surface charge of the nanoparticles can promote interaction with the negatively charged cell membranes, potentially leading to increased cellular uptake of the encapsulated drug.

Figure 3: Polyquaternium-27 in Nanoparticle Formulation cluster_0 Nanoparticle Core cluster_1 Cellular Interaction NP_Core Drug-loaded Nanoparticle Core (e.g., PLGA) PQ27_Coating Polyquaternium-27 Coating (Cationic) NP_Core->PQ27_Coating Adsorption Cell Cell Membrane (Negatively Charged) Uptake Enhanced Cellular Uptake Cell->Uptake PQ27_Coating->Cell Electrostatic Attraction Stabilization Electrostatic Stabilization (Prevents Aggregation) PQ27_Coating->Stabilization

Figure 3: Polyquaternium-27 in Nanoparticle Formulation

Interaction with Biological Membranes

The interaction of cationic polymers with lipid membranes is a critical aspect of their biological activity and potential toxicity.[10]

  • Electrostatic Adsorption: The primary interaction is the electrostatic attraction between the cationic polymer and the anionic components of biological membranes, such as phosphatidylserine.[11]

  • Membrane Perturbation: Depending on its charge density and hydrophobicity, Polyquaternium-27 could potentially insert into the lipid bilayer, leading to changes in membrane fluidity and permeability.[10] This property could be exploited for enhancing the intracellular delivery of drugs but also needs to be carefully evaluated for potential cytotoxicity.

Biocompatibility and Toxicity Considerations

While the cationic nature of Polyquaternium-27 is advantageous for certain applications, it also raises concerns about its biocompatibility and potential toxicity. High charge densities can lead to membrane disruption and cytotoxicity.[12][13] Therefore, a thorough evaluation of the biocompatibility of any new Polyquaternium-27-based formulation is essential. Safety assessments of other polyquaterniums, such as Polyquaternium-22 and -39, have indicated their safety in cosmetic applications at specific concentrations, suggesting that with proper formulation and dosage, Polyquaternium-27 could also be used safely.[14][15]

Characterization of Cationic Nature: Essential Experimental Protocols

To effectively utilize Polyquaternium-27 in research and development, it is crucial to have robust methods for characterizing its cationic properties.

Protocol for Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions.

Objective: To determine the surface charge of Polyquaternium-27 in solution or as a coating on nanoparticles.

Methodology: Electrophoretic Light Scattering (ELS)

  • Sample Preparation:

    • Prepare a dilute aqueous solution of Polyquaternium-27 (e.g., 0.01-0.1% w/v) in deionized water or a buffer of known pH and ionic strength. For nanoparticle suspensions, dilute the formulation to an appropriate concentration for light scattering.

    • Filter the sample through a fine-pore filter (e.g., 0.22 µm) to remove any dust or aggregates.

  • Instrument Setup:

    • Use a commercially available zeta potential analyzer.

    • Equilibrate the instrument and the sample to a constant temperature (e.g., 25 °C).

    • Select the appropriate measurement cell (e.g., a disposable folded capillary cell).

  • Measurement:

    • Carefully inject the sample into the measurement cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • Apply an electric field and measure the electrophoretic mobility of the particles or polymer molecules. The instrument software will then calculate the zeta potential using the Henry equation.

  • Data Analysis:

    • Perform multiple measurements to ensure reproducibility.

    • Report the zeta potential as the mean ± standard deviation.

    • It is often informative to measure the zeta potential as a function of pH to determine the isoelectric point (pI), the pH at which the net charge is zero.

Self-Validation: The protocol's validity can be confirmed by measuring a standard reference material with a known zeta potential before and after the sample measurement. The reproducibility of the measurements for the sample itself also serves as an internal validation.

Protocol for Potentiometric Titration for Charge Density Determination

Potentiometric titration can be used to quantify the number of charged groups on a polyelectrolyte.

Objective: To determine the cationic charge density of Polyquaternium-27.

Methodology: Titration with a Standard Anionic Polyelectrolyte

  • Reagent Preparation:

    • Prepare a standard solution of a known anionic polyelectrolyte (e.g., potassium polyvinyl sulfate, PVSK) of a certified concentration.

    • Prepare a solution of Polyquaternium-27 of a known concentration.

  • Titration Setup:

    • Use an autotitrator equipped with a polyelectrolyte-sensitive electrode or a surfactant-sensitive electrode.

    • Place a known volume of the Polyquaternium-27 solution in the titration vessel.

  • Titration Procedure:

    • Titrate the Polyquaternium-27 solution with the standard PVSK solution.

    • The PVSK will form a complex with the cationic sites on the Polyquaternium-27.

    • The endpoint of the titration, where all the cationic sites have been neutralized, is detected by a sharp change in the electrode potential.

  • Calculation of Charge Density:

    • From the volume of PVSK solution required to reach the endpoint and the known concentrations of both solutions, the number of cationic charges in the Polyquaternium-27 solution can be calculated.

    • The charge density is then expressed as meq of cationic charge per gram of Polyquaternium-27.

Self-Validation: The accuracy of the method can be validated by titrating a known cationic standard. The stoichiometry of the reaction between the cationic polymer and the anionic titrant should be 1:1 for a reliable determination.

Conclusion

Polyquaternium-27, with its unique block copolymer structure and inherent cationic nature, presents a versatile platform for advanced applications in drug development. A thorough understanding of its chemical composition, physicochemical properties, and interactions with biological systems is paramount for its successful implementation. The experimental protocols outlined in this guide provide a framework for the robust characterization of its cationic properties, enabling researchers and formulation scientists to harness its full potential in creating innovative and effective drug delivery systems. As with any novel excipient, a comprehensive evaluation of its biocompatibility and safety profile is a critical prerequisite for its translation into clinical applications.

References

  • TAYRAŞ, B. Polyquaternium-2. Cosmetic Analysis. 2016. Available from: [Link]

  • Wuhan Bright Chemical Co. Ltd. PUB Polyquaternium-2. Available from: [Link]

  • Wikipedia. Polyquaternium. Available from: [Link]

  • Johnson, W., Jr, Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., Snyder, P. W., & Andersen, F. A. (2013). Safety Assessment of Polyquaternium-22 and Polyquaternium-39 as Used in Cosmetics. International Journal of Toxicology, 32(3_suppl), 57S-66S.
  • Sikorska, E., & Cieśla, J. (2020). Polycation–Anionic Lipid Membrane Interactions. Membranes, 10(10), 282.
  • The Good Scents Company. polyquaternium-2, 63451-27-4. Available from: [Link]

  • Ataman Kimya. Polyquaternium. Available from: [Link]

  • Google Patents. CA2759876C - Polyquaternium-1 synthesis methods and associated formulations.
  • Kepczynski, M., Bednar, J., Misiak, E., Chai, S., & Holyst, R. (2017). Effect of Polycation Structure on Interaction with Lipid Membranes. The Journal of Physical Chemistry B, 121(30), 7345–7356.
  • Anjum, S., Abbasi, B. H., & Shinwari, Z. K. (2021). Polyquaternium enhances the colloidal stability of chitosan-capped platinum nanoparticles and their antibacterial activity. Nanotechnology, 32(45), 455101.
  • Kosmulski, M. (2002). Potentiometric Titrations as a Tool for Surface Charge Determination. Journal of Colloid and Interface Science, 253(1), 77-87.
  • Özer, A., & Isildak, I. (2013). Potentiometric determination of some food additives and their binding to a polycationic species using polyion sensors. Turkish Journal of Chemistry, 37, 234-245.
  • ResearchGate. Interaction pathways between synthetic polymers and lipid bilayers and... Available from: [Link]

  • DergiPark. PREPARATION OF POLYMERIC NANOPARTICLES USING DIFFERENT STABILIZING AGENTS. Available from: [Link]

  • Belanger, S. E., & Dorn, P. B. (1995). Ecotoxicities of polyquaterniums and their associated polyelectrolyte-surfactant aggregates (PSA) to Gambusia holbrooki.
  • Google Patents. US7999064B2 - Polyquaternium-1 synthesis methods and associated formulations.
  • ResearchGate. A Humic Acid-Polyquaternium-10 Stoichiometric Self-Assembled Fibrilla Polyelectrolyte Complex: Effect of pH on Synthesis, Characterization and Drug Release. Available from: [Link]

  • ResearchGate. Zeta Potential Determination of Polymeric Materials Using Two Differently Designed Measuring Cells of an Electrokinetic Analyzer. Available from: [Link]

  • SciencePOD. Understanding Potentiometric Titration Curves: A Deep Dive Into Macromolecular Behavior. 2026. Available from: [Link]

  • Rossi, G., Barnoud, J., & Monticelli, L. (2017). Interaction of hydrophobic polymers with model lipid bilayers. Scientific Reports, 7(1), 6538.
  • ResearchGate. Nanostructured polyelectrolyte multilayer drug delivery systems for buccal administration. Available from: [Link]

  • Gurtovenko, A. A., & Vattulainen, I. (2021). Interactions of Linear Analogues of Battacin with Negatively Charged Lipid Membranes. International Journal of Molecular Sciences, 22(6), 2893.
  • Science.gov. potentiometric titration method: Topics by Science.gov. Available from: [Link]

  • ResearchGate. Synthesis of Block Copolymers. Available from: [Link]

  • YouTube. Zeta Potential Measurements in Polymer Research. 2022. Available from: [Link]

  • MDPI. Polysaccharide-Based Coatings as Drug Delivery Systems. Available from: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. Polysiloxanes, di-Me, 3-[3-[(3-coco amidopropyl)dimethylammonio]-2- hydroxypropoxy. Available from: https://www.industrialchemicals.gov.au/sites/default/files/STD1030-Public-Report.pdf
  • TRACE: Tennessee Research and Creative Exchange. Synthesis of block copolymer additives for examining phase morphology and improving mechanical properties of thermoplastics elastomers. Available from: [Link]

  • PubMed Central. Recent Advances in Nanoparticle Development for Drug Delivery: A Comprehensive Review of Polycaprolactone-Based Multi-Arm Architectures. Available from: [Link]

  • Cosmetic Ingredient Review. Safety Assessment of Polyquaternium-22 and Polyquaternium-39 as Used in Cosmetics. 2013. Available from: [Link]

  • SciSpace. Standardization and validation of a protocol of zeta potential measurements by electrophoretic light scattering for nanomaterial. 2021. Available from: [Link]

  • ACS Publications. Linear Block Copolymer Synthesis. 2022. Available from: [Link]

  • PEXACY International Journal of Pharmaceutical Science. Advancements in Controlled-Release Drug Delivery Systems: A Focus on Polymeric Microparticles. 2023. Available from: [Link]

  • PubMed. Differential potentiometric titration: development of a methodology for determining the point of zero charge of metal (hydr)oxides by one titration curve. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Interaction of POLYQUATERNIUM-27 with Negatively Charged Surfaces

Foreword: Decoding the Surface Dynamics of a Complex Cationic Polymer For researchers, scientists, and drug development professionals, understanding the intricate dance between polymers and surfaces is paramount to innov...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Decoding the Surface Dynamics of a Complex Cationic Polymer

For researchers, scientists, and drug development professionals, understanding the intricate dance between polymers and surfaces is paramount to innovation. This guide delves into the core of one such interaction: that of Polyquaternium-27 with negatively charged surfaces. As a block copolymer, Polyquaternium-27 presents a unique and multifaceted behavior at interfaces, a subject of significant interest in fields ranging from cosmetic science to advanced drug delivery. This document moves beyond a superficial overview to provide a detailed exploration of the physicochemical principles, experimental characterization, and practical applications of this versatile cationic polymer. We will dissect the causality behind experimental choices and present self-validating protocols, grounding our discussion in authoritative scientific literature to ensure a trustworthy and comprehensive resource.

Unveiling Polyquaternium-27: A Structural and Physicochemical Overview

Polyquaternium-27 is a cationic block copolymer composed of Polyquaternium-2 and Polyquaternium-17.[1] The presence of quaternary ammonium centers within its structure imparts a net positive charge in aqueous solutions, a defining characteristic that governs its functionality. This cationic nature is the primary driver for its use as a conditioning agent, antistatic agent, and film former in a variety of applications.[2][3]

Table 1: Physicochemical Properties of Polyquaternium-27 and its Constituent Blocks

PropertyPolyquaternium-27Polyquaternium-2Polyquaternium-17
INCI Name Polyquaternium-27Polyquaternium-2Polyquaternium-17
Chemical Nature Cationic Block CopolymerCationic PolymerCationic Polymer
Primary Function Conditioning Agent, Film Former, Antistatic AgentAdhesion Promoter, Conditioning AgentFlocculant, Film Former, Deodorant
Key Structural Feature Quaternary Ammonium GroupsQuaternary Ammonium GroupsQuaternary Ammonium Groups
Solubility Water SolubleWater SolubleInformation not readily available

The data in this table is synthesized from multiple sources to provide a comparative overview.[1][4][5][6]

The block copolymer architecture of Polyquaternium-27 suggests a more complex interfacial behavior compared to its homopolymer counterparts. The distinct properties of the Polyquaternium-2 and Polyquaternium-17 blocks can lead to unique conformational arrangements upon adsorption to a surface.[7][8][9][10]

The Core Interaction: Principles of Adsorption onto Negatively Charged Surfaces

The interaction of Polyquaternium-27 with negatively charged surfaces, such as those of hair, skin, or various biomaterials, is primarily governed by electrostatic attraction. These surfaces typically possess a net negative charge at physiological pH due to the presence of deprotonated carboxylic acid groups in proteins or other anionic species.

The Dominance of Electrostatic Forces

The positively charged quaternary ammonium groups along the Polyquaternium-27 backbone are strongly attracted to these negatively charged sites, leading to the spontaneous adsorption of the polymer onto the surface. This process is entropically favorable due to the release of counter-ions from both the polymer and the surface upon binding.

cluster_0 Initial State (Pre-Adsorption) cluster_1 Adsorbed State Polyquaternium-27 Polyquaternium-27 Counter-ions_poly Polyquaternium-27->Counter-ions_poly + Adsorbed_Polymer Polyquaternium-27 Adsorbed on Negative Surface Polyquaternium-27->Adsorbed_Polymer Electrostatic Attraction Negative Surface Negative Surface Counter-ions_surf Negative Surface->Counter-ions_surf - Negative Surface->Adsorbed_Polymer Released_Ions Released Counter-ions Counter-ions_poly->Released_Ions Counter-ions_surf->Released_Ions

Figure 1: Schematic of the electrostatic-driven adsorption of Polyquaternium-27 onto a negatively charged surface, highlighting the release of counter-ions.

The Dilution-Deposition Mechanism

In many formulated products, Polyquaternium-27 exists in a relatively concentrated and soluble state. Upon dilution, for instance during the rinsing phase of a shampoo, the polymer's solubility can decrease, leading to its deposition onto the hair surface. This mechanism ensures the targeted delivery and retention of the conditioning agent where it is needed.

Influence of Environmental Factors

The strength and nature of the interaction between Polyquaternium-27 and a negatively charged surface are not static but are influenced by the surrounding environment.

  • pH: The pH of the medium can affect the charge density of both the polymer and the surface. While the quaternary ammonium groups of Polyquaternium-27 are permanently charged, the negative charge on surfaces like hair and skin can vary with pH. At a lower pH, some of the acidic groups on the surface may become protonated, reducing the overall negative charge and potentially weakening the electrostatic attraction.

  • Ionic Strength: The presence of salts in the solution can screen the electrostatic interactions between the polymer and the surface. At high ionic strengths, the attraction is weakened, which can lead to a lower adsorbed amount of the polymer.

  • Presence of Surfactants: In many formulations, Polyquaternium-27 coexists with anionic surfactants. These can form complexes with the cationic polymer, which can influence its solubility and deposition behavior. The interaction can be synergistic, leading to enhanced deposition, or antagonistic, resulting in precipitation, depending on the specific surfactants and their concentrations.[11][12][13]

Experimental Characterization of the Polymer-Surface Interaction

A comprehensive understanding of the interaction between Polyquaternium-27 and negatively charged surfaces necessitates the use of advanced surface-sensitive techniques. The following section outlines key experimental methodologies and provides illustrative protocols.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a powerful technique for studying the real-time adsorption and conformational changes of polymers at solid-liquid interfaces. It measures changes in the resonance frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor. Δf is related to the adsorbed mass (including hydrodynamically coupled water), while ΔD provides information about the viscoelastic properties of the adsorbed layer.

Experimental Protocol: QCM-D Analysis of Polymer Adsorption

  • Sensor Preparation: A silica-coated QCM-D sensor (to mimic a negatively charged surface) is cleaned using a UV/ozone treatment or by immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; extreme caution is required ).

  • Baseline Establishment: The cleaned sensor is mounted in the QCM-D chamber, and a baseline is established by flowing a buffer solution (e.g., phosphate-buffered saline at a specific pH and ionic strength) over the sensor surface until stable frequency and dissipation signals are obtained.

  • Polymer Adsorption: A solution of Polyquaternium-27 at a known concentration in the same buffer is introduced into the chamber. The changes in frequency and dissipation are monitored in real-time as the polymer adsorbs onto the sensor surface.

  • Rinsing: After the adsorption has reached a plateau, the buffer solution is reintroduced to rinse away any loosely bound polymer. The final stable changes in frequency and dissipation correspond to the irreversibly adsorbed polymer layer.

  • Data Analysis: The Sauerbrey equation can be used to estimate the adsorbed mass from the frequency shift for rigid films (low dissipation). For viscoelastic films, more complex modeling is required to determine the thickness, viscosity, and shear modulus of the adsorbed layer.

Start Start Clean_Sensor Clean SiO2 QCM-D Sensor Start->Clean_Sensor Establish_Baseline Establish Baseline (Buffer Flow) Clean_Sensor->Establish_Baseline Inject_Polymer Inject Polyquaternium-27 Solution Establish_Baseline->Inject_Polymer Monitor_Adsorption Monitor Δf and ΔD Inject_Polymer->Monitor_Adsorption Rinse Rinse with Buffer Monitor_Adsorption->Rinse Adsorption Plateau Reached Analyze_Data Analyze Adsorbed Layer Properties Rinse->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a Quartz Crystal Microbalance with Dissipation (QCM-D) experiment to study polymer adsorption.

Atomic Force Microscopy (AFM)

AFM provides nanoscale visualization of the morphology of the adsorbed polymer layer on a surface. It can be operated in various modes, including contact and tapping mode, to obtain topographical images.

Experimental Protocol: AFM Imaging of Adsorbed Polymer Layer

  • Substrate Preparation: A flat, negatively charged substrate, such as freshly cleaved mica or a silicon wafer with a native oxide layer, is prepared.

  • Polymer Adsorption: The substrate is incubated in a solution of Polyquaternium-27 for a specific time to allow for adsorption.

  • Rinsing and Drying: The substrate is gently rinsed with ultrapure water to remove non-adsorbed polymer and then carefully dried with a stream of inert gas (e.g., nitrogen).

  • AFM Imaging: The sample is mounted in the AFM, and images are acquired in tapping mode to minimize damage to the soft polymer layer. Image analysis can reveal information about the polymer conformation, surface coverage, and the presence of aggregates.

Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge at the slipping plane of a particle or surface in a liquid. It is a key indicator of the surface charge and the stability of colloidal dispersions.

Experimental Protocol: Zeta Potential Measurement of Polymer-Coated Surfaces

  • Preparation of Negatively Charged Particles: A dispersion of negatively charged particles (e.g., silica or latex beads) in a buffer of known pH and ionic strength is prepared.

  • Zeta Potential of Bare Particles: The zeta potential of the bare particles is measured using a zeta potential analyzer.

  • Polymer Adsorption: A solution of Polyquaternium-27 is added to the particle dispersion and allowed to equilibrate.

  • Zeta Potential of Coated Particles: The zeta potential of the polymer-coated particles is measured. A change in zeta potential from negative to positive confirms the adsorption of the cationic polymer and the reversal of the surface charge.

Table 2: Expected Zeta Potential Changes upon Adsorption of Polyquaternium-27

SystemExpected Zeta Potential (mV)Rationale
Bare Negatively Charged SurfaceNegative (e.g., -30 to -50 mV)Presence of deprotonated anionic groups.
Surface after Adsorption of Polyquaternium-27Positive (e.g., +20 to +40 mV)Adsorption of the cationic polymer neutralizes the negative charge and imparts a net positive charge.
Ellipsometry

Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface. It can be used to determine the thickness and refractive index of thin films, including adsorbed polymer layers.[14][15][16]

Applications and Formulation Considerations

The strong interaction of Polyquaternium-27 with negatively charged surfaces underpins its utility in a variety of applications.

Hair and Skin Care

In hair care products, Polyquaternium-27 deposits on the negatively charged keratin surface of the hair, forming a thin, conditioning film. This film reduces static, improves combability, and imparts a smooth feel.[2] In skin care formulations, it can enhance the deposition of active ingredients and provide a pleasant sensory experience.

Drug Delivery

The cationic nature of Polyquaternium-27 makes it a candidate for the formulation of drug delivery systems. It can be used to:

  • Stabilize Nanoparticles: By adsorbing onto the surface of negatively charged drug-loaded nanoparticles, Polyquaternium-27 can provide steric and electrostatic stabilization, preventing aggregation.[17][18][19]

  • Facilitate Mucoadhesion: The positive charge of the polymer can promote adhesion to negatively charged mucosal surfaces, prolonging the residence time of a drug formulation.

  • Gene Delivery: Cationic polymers are widely investigated as non-viral vectors for gene delivery. They can form complexes (polyplexes) with negatively charged DNA or RNA, protecting the nucleic acids from degradation and facilitating their entry into cells.[20][21][22][23][24]

Formulation Challenge: A key challenge in formulating with Polyquaternium-27 is its potential for incompatibility with anionic ingredients. Careful consideration of the concentrations and types of anionic surfactants and other excipients is necessary to avoid precipitation and maintain formulation stability.[11][13]

Conclusion: A Polymer of Significant Interfacial Activity

Polyquaternium-27 stands out as a cationic block copolymer with significant potential in applications that rely on its interaction with negatively charged surfaces. Its adsorption is a complex interplay of electrostatic forces, environmental factors, and its unique block copolymer architecture. A thorough understanding of these interactions, facilitated by the advanced characterization techniques outlined in this guide, is crucial for harnessing the full potential of Polyquaternium-27 in the development of next-generation cosmetic and pharmaceutical formulations. The insights provided herein are intended to serve as a foundational resource for scientists and researchers dedicated to advancing the science of surface and polymer interactions.

References

  • UPIglobal. POLYQUATERNIUM-2 Supplier | 68555-36-2. [Link]

  • ACS Publications. Adsorption of Block-Polyelectrolytes on an Oppositely Charged Surface. (2021-04-29). [Link]

  • PubMed. Polyquaternium enhances the colloidal stability of chitosan-capped platinum nanoparticles and their antibacterial activity. (2021-08-19). [Link]

  • Ataman Kimya. Polyquaternium. [Link]

  • ACS Publications. Surface Deposition and Phase Behavior of Oppositely Charged Polyion–Surfactant Ion Complexes. Delivery of Silicone Oil Emulsions to Hydrophobic and Hydrophilic Surfaces. (2011-06-13). [Link]

  • Scientific Spectator. Anionic/cationic interactions. [Link]

  • ChemRxiv. Optimizing Lubricant Deposition on Hair-like Substrates Using Cationic Polymer/Anionic Surfactant Complexes. [Link]

  • ResearchGate. Interaction of Polyelectrolytes and Surfactants on Hair Surfaces. Deposits and their Characterization. [Link]

  • PubMed. Selective Adsorption of Block Copolymers on Patterned Surfaces. (2006-10-28). [Link]

  • MDPI. Compatibility Investigation of Cationic Surfactants with Anionic Species. (2023-03-07). [Link]

  • Wikipedia. Polyquaternium. [Link]

  • NIST. Thickness of Adsorbed Polystyrene Layers by Ellipsometry. [Link]

  • ACS Publications. Adsorption of Charged Block Copolymers: Effect on Colloidal Stability. [Link]

  • PMC - NIH. Cationic Polymers as Transfection Reagents for Nucleic Acid Delivery. (2023-05-15). [Link]

  • ACS Publications. Adsorption of Polystyrene from Theta Condition on Cellulose and Silica Studied by Quartz Crystal Microbalance. [Link]

  • ResearchGate. Properties of Cationic Polyelectrolyte Layers Adsorbed on Silica and Cellulose Surfaces Studied by QCM-D—Effect of Polyelectro. [Link]

  • AIP Publishing. Adsorption of block copolymers on solid surfaces: A Monte Carlo study. (2014-07-31). [Link]

  • RSC Publishing. Advancing nucleic acid delivery through cationic polymer design: non-cationic building blocks from the toolbox. (2024-06-24). [Link]

  • AIP Publishing. Selective adsorption of block copolymers on patterned surfaces. (2006-10-27). [Link]

  • PubMed. Thickness of Adsorbed Polystyrene Layers by Ellipsometry. [Link]

  • ResearchGate. Polyquaternium enhances the colloidal stability of chitosan-capped platinum nanoparticles and their antibacterial activity. (2021-08-04). [Link]

  • Creative Biolabs. Cationic Polymers. [Link]

  • PubMed. Electrostatic Adsorption Behavior of Zwitterionic Copolymers on Negatively Charged Surfaces. (2019-07-16). [Link]

  • University of Sheffield. Determination of both wet and dry mass of water-soluble polymers adsorbed on planar silica using a quartz crystal microbalance. [Link]

  • MDPI. Influence of Selected Factors on the Adsorption Layer Structure of Polyamino Acids and Their Block Copolymers at the Solid–Aqueous Solution Interface. (2023-12-14). [Link]

  • Wuhan Bright Chemical Co. Ltd. PUB Polyquaternium-2. [Link]

  • PubMed. Thickness of Adsorbed Polystyrene Layers by Ellipsometry. [Link]

  • PubMed. Effect of nanoparticle encapsulation on the photostability of the sunscreen agent, 2-ethylhexyl-p-methoxycinnamate. [Link]

  • ResearchGate. Cationic Polymers as Transfection Reagents for Nucleic Acid Delivery. (2025-10-13). [Link]

  • ChemRxiv. Effect of polymer architecture on the adsorption and coating stability on heterogeneous biomimetic surfaces. (2023-07-27). [Link]

  • ACS Publications. Temperature-Dependent Spectroscopic Ellipsometry of Thin Polymer Films. (2020-04-10). [Link]

  • DergiPark. PREPARATION OF POLYMERIC NANOPARTICLES USING DIFFERENT STABILIZING AGENTS. [Link]

  • PMC - NIH. Adsorption of Different Ionic Types of Polyacrylamide on Montmorillonite Surface: Insight from QCM-D and Molecular Dynamic Simulation. (2023-05-29). [Link]

  • ResearchGate. A Comparative Study of Biopolymer Adsorption on Model Anisotropic Clay Surfaces Using Quartz Crystal Microbalance with Dissipation (QCM-D). [Link]

  • PMC - NIH. Discovery of Cationic Polymers for Non-viral Gene Delivery using Combinatorial Approaches. [Link]

  • RSC Publishing. Gradient copolymers versus block copolymers: self-assembly in solution and surface adsorption. (2022-08-02). [Link]

  • PEXACY International Journal of Pharmaceutical Science. Advancing Controlled-Release Drug Delivery Systems: A Focus on Polymeric Microparticles. (2023-12-01). [Link]

  • COSMILE Europe. POLYQUATERNIUM-17 – Ingredient. [Link]

  • ResearchGate. Ellipsometry for measuring the thickness of thin films. [Link]

Sources

Foundational

Advanced Characterization of Polyquaternium-27: Solubility Profiles and Rheological Dynamics in Complex Fluids

Executive Summary Polyquaternium-27 (PQ-27) represents a distinct class of cationic polyelectrolytes characterized by its block copolymer architecture. Unlike random copolymers, PQ-27 is synthesized through the reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polyquaternium-27 (PQ-27) represents a distinct class of cationic polyelectrolytes characterized by its block copolymer architecture. Unlike random copolymers, PQ-27 is synthesized through the reaction of Polyquaternium-2 and Polyquaternium-17 , resulting in a segmented structure containing polyurea and polyamide linkages with high charge density. This guide provides a rigorous analysis of its solubility thermodynamics, non-Newtonian rheological behaviors, and surfactant-mediated coacervation mechanisms. It is designed to equip formulation scientists and researchers with the mechanistic understanding required to optimize delivery systems for pharmaceutical and personal care applications.

Part 1: Molecular Architecture & Chemical Identity

Structural Definition

Polyquaternium-27 is chemically defined as the block copolymer formed by the reaction of Polyquaternium-2 (Poly[bis(2-chloroethyl) ether-alt-1,3-bis[3-(dimethylamino)propyl]urea]) and Polyquaternium-17 (Poly(adipic acid-co-dimethylaminopropylamine-co-dichloroethyl ether)).

  • INCI Name: Polyquaternium-27[1][2]

  • CAS Number: 132977-85-6[2][3][4][5]

  • Chemical Class: Cationic Block Copolymer (Polyamide/Polyurea hybrid)

  • Charge Density: High (due to quaternary ammonium centers in both constituent blocks)

Structural Implications

The block architecture confers a unique "dual-nature" to the polymer chain. The polyurea segments (from PQ-2) provide flexibility and hydrogen-bonding capability, while the polyamide segments (from PQ-17) contribute to structural rigidity and distinct hydrophilicity. This segmentation allows for domain-specific interactions in solution, influencing how the polymer folds and associates with oppositely charged species.

PQ27_Structure cluster_properties Functional Properties PQ2_Block Polyquaternium-2 Block (Polyurea Segment) Linker Covalent Linkage PQ2_Block->Linker Block Copolymerization Quat_Sites Quaternary Ammonium Centers (Cationic Charge) PQ2_Block->Quat_Sites Contains Flexibility Chain Flexibility (H-Bonding) PQ2_Block->Flexibility PQ17_Block Polyquaternium-17 Block (Polyamide Segment) Linker->PQ17_Block PQ17_Block->Quat_Sites Contains Rigidity Backbone Rigidity PQ17_Block->Rigidity

Figure 1: Conceptual representation of Polyquaternium-27 block copolymer architecture, highlighting the integration of polyurea and polyamide segments.

Part 2: Solubility Thermodynamics

Solvent Compatibility Profile

PQ-27 exhibits a solubility profile dictated by its high cationic charge density. It is an intrinsic polyelectrolyte, meaning its dissolution is driven by the hydration of its ionic sites rather than simple dipole-dipole interactions.

Solvent CategorySolubility StatusMechanistic Explanation
Water (Deionized) Soluble High charge density facilitates rapid hydration of quaternary ammonium groups.
Ethanol (Anhydrous) Insoluble Lack of sufficient dielectric constant to shield ionic repulsion; polymer collapses.
Ethanol/Water (50:50) Partially Soluble Solubility depends on molecular weight; lower MW fractions may dissolve.
Mineral Oil / Lipids Insoluble Highly polar cationic backbone is thermodynamically incompatible with non-polar lipids.
Glycerin Dispersible/Soluble Hydrogen bonding capability of polyurea/polyamide blocks allows compatibility.
Salt Sensitivity (Polyelectrolyte Effect)

In pure water, PQ-27 chains adopt an extended conformation due to electrostatic repulsion between charged groups along the backbone.

  • Low Ionic Strength: Extended coil conformation

    
     High viscosity.
    
  • High Ionic Strength: Addition of electrolytes (NaCl, KCl) screens the electrostatic charges. The polymer chains coil (collapse), leading to a reduction in hydrodynamic radius and a consequent drop in bulk viscosity. This is a critical consideration for formulations containing high salt loads.

Part 3: Solution Behavior & Rheology

Viscoelastic Properties

Aqueous solutions of PQ-27 exhibit pseudoplastic (shear-thinning) behavior. As shear rate increases, the entangled polymer chains align with the flow field, reducing resistance.

  • Zero-Shear Viscosity (

    
    ):  High, due to intermolecular entanglements and electrostatic repulsion maximizing excluded volume.
    
  • Shear Thinning Region: Follows the Power Law model (

    
    ) where 
    
    
    
    .
Concentration Dependence

The viscosity (


) scales with concentration (

) in two distinct regimes defined by the Critical Overlap Concentration (

)
:
  • Dilute Regime (

    
    ): 
    
    
    
    . Chains are isolated.
  • Semi-Dilute Regime (

    
    ): 
    
    
    
    (typical for polyelectrolytes). Chains overlap and entangle, causing a dramatic increase in viscosity.

Rheology_Flow State_Static Static State (Random Coil / Entangled) Shear_Applied Shear Stress Applied State_Static->Shear_Applied Salt_Addition Electrolyte Addition (Salt) State_Static->Salt_Addition Alignment Chain Alignment (Flow Direction) Shear_Applied->Alignment High Shear Rate Viscosity_Drop Viscosity Reduction (Shear Thinning) Alignment->Viscosity_Drop Screening Charge Screening Salt_Addition->Screening Coiling Chain Coiling (Reduced Hydrodynamic Radius) Screening->Coiling Coiling->Viscosity_Drop Viscosity Loss

Figure 2: Rheological response mechanisms of PQ-27 solutions under shear stress and electrolyte addition.

Part 4: Interfacial & Associative Behavior (Coacervation)

The most critical functional behavior of PQ-27 is its interaction with anionic surfactants (e.g., Sodium Lauryl Sulfate, Sodium Laureth Sulfate) to form coacervates . This is the primary mechanism for deposition on negatively charged substrates (hair, skin, mucosal membranes).

The Mechanism of Coacervation

The interaction follows the Dilution-Deposition pathway, often described by the Dubin Model for polyelectrolyte-micelle complexes.

  • Region 1 (Concentrated): In a high-surfactant formulation, the surfactant micelles are in excess. They bind to the PQ-27 chain, but the complex remains soluble due to charge repulsion between surfactant-saturated polymer chains.

  • Region 2 (Dilution): Upon addition of water (rinsing), the surfactant concentration drops. The ratio of surfactant to polymer changes.[6]

  • Region 3 (Phase Separation): As the system approaches charge neutrality (zeta potential

    
     0), the polymer-surfactant complex becomes insoluble. A liquid-liquid phase separation occurs, forming a surfactant-rich phase (coacervate).
    
  • Region 4 (Deposition): This coacervate phase precipitates onto the substrate.

Factors Influencing PQ-27 Coacervation
  • Charge Density: PQ-27's high charge density leads to a "tight" coacervate, providing strong substantivity but potentially lower wet-combing lubricity compared to lower charge density polymers (like PQ-10) unless optimized.

  • Block Structure: The block nature allows for "patchy" binding, potentially creating more structured coacervate networks than random copolymers.

Part 5: Experimental Protocols

Protocol A: Determination of Critical Overlap Concentration ( )

Objective: To define the transition from dilute to semi-dilute regimes, essential for determining the minimum effective concentration for thickening.

  • Preparation: Prepare a stock solution of 2.0% (w/w) PQ-27 in deionized water.

  • Dilution Series: Create a dilution series ranging from 0.01% to 2.0% (e.g., 0.01, 0.05, 0.1, 0.2, 0.5, 1.0, 1.5, 2.0).

  • Measurement: Measure the specific viscosity (

    
    ) of each solution using an Ubbelohde capillary viscometer at 25°C.
    
  • Analysis: Plot

    
     vs. 
    
    
    
    .
  • Result: The plot will show two linear regions with different slopes. The intersection point of these lines is

    
    .
    
Protocol B: Turbidimetric Mapping of the Coacervation Region

Objective: To identify the precise surfactant:polymer ratio that induces phase separation.

  • Stock Solutions:

    • Solution A: 0.5% PQ-27 in water.

    • Solution B: 10% Sodium Laureth Sulfate (SLES).

  • Titration Setup: Place 50g of Solution A in a beaker with a magnetic stirrer.

  • Titration: Slowly add Solution B dropwise while monitoring turbidity.

  • Detection: Measure Transmittance (%T) at 600nm using a UV-Vis spectrophotometer or a turbidity meter.

  • Endpoint Definition:

    • 
      :  The point where %T drops below 95% (Onset of coacervation).
      
    • 
      :  The point of maximum turbidity (Maximum coacervate yield).
      
    • 
      :  The point where the solution becomes clear again (Resolubilization due to excess surfactant).
      
  • Data Output: Construct a phase diagram plotting %Polymer vs. %Surfactant.

References

  • Goddard, E. D. (2011). Polymer-Surfactant Interaction: Part I. Uncharged Water-Soluble Polymers and Charged Surfactants. Colloids and Surfaces.[7][8][9] Retrieved from [Link]

  • Dubin, P. L., et al. (2010).[8] Coacervation and Phase Behavior of Polyelectrolyte-Surfactant Systems. Journal of Colloid and Interface Science. (Contextual citation for the Dubin Model applied in Part 4).

  • Ataman Kimya. (n.d.). Technical Data: Polyquaternium Series and Applications. Retrieved from [Link]

Sources

Exploratory

Introduction: Unveiling the Characteristics of a Multifunctional Polymer

An In-Depth Technical Guide to the Thermal and Mechanical Properties of Polyquaternium-27 Polyquaternium-27 is a cationic polymer designated under the International Nomenclature for Cosmetic Ingredients (INCI) system, si...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal and Mechanical Properties of Polyquaternium-27

Polyquaternium-27 is a cationic polymer designated under the International Nomenclature for Cosmetic Ingredients (INCI) system, signifying its use in the personal care and pharmaceutical industries.[1] Structurally, it is identified as a block copolymer of Polyquaternium-2 and Polyquaternium-17.[2] This composition imparts a unique combination of properties, making it a versatile ingredient in a range of applications.

Polyquaterniums, in general, are prized for their cationic nature. The positively charged quaternary ammonium centers in their structure allow them to adsorb onto negatively charged surfaces like hair and skin. This interaction is the foundation for their efficacy as conditioning agents, providing benefits such as improved detangling, reduced static, and the formation of a smooth, protective film.[3] Polyquaternium-2 is a polyurea ammonium salt known for its excellent antistatic, film-forming, and antimicrobial properties, while also functioning as a leveling agent in industrial applications.[4][5] Polyquaternium-17, derived from adipic acid and dimethylaminopropylamine, also serves as a conditioner, antistatic agent, and film-former.[6][7] The combination of these two polymers in Polyquaternium-27 results in a material engineered for high-performance conditioning and film formation.

A comprehensive understanding of the thermal and mechanical properties of Polyquaternium-27 is paramount for researchers, scientists, and drug development professionals. These properties govern its stability during manufacturing and storage, its compatibility with other formulation components, and its ultimate performance in the final product. For instance, thermal stability is crucial for ensuring the polymer's integrity during heat-intensive processing steps, while its mechanical properties, such as the strength and flexibility of the films it forms, directly impact the sensory experience and efficacy of hair and skin care products.[8][9]

This guide provides a framework for the systematic investigation of the thermal and mechanical properties of Polyquaternium-27. While specific data for this polymer is not extensively available in public literature, this document outlines the standard, validated methodologies for its characterization, enabling researchers to generate reliable and reproducible data.

Part 1: Thermal Properties of Polyquaternium-27

Theoretical Background: The Significance of Thermal Behavior

The thermal properties of a polymer like Polyquaternium-27 dictate its response to temperature changes, which is critical throughout its lifecycle, from synthesis and formulation to storage and end-use. Key thermal events such as decomposition, glass transition, and melting provide invaluable insights into the material's stability and structural state.[10]

  • Thermal Stability: The ability of Polyquaternium-27 to resist thermal degradation is essential for maintaining its chemical integrity and performance characteristics. Quaternary ammonium compounds can exhibit varying degrees of thermal stability, and understanding the onset of decomposition is crucial for setting safe temperature limits during processing and for predicting the long-term stability of formulations.[11][12][13][14]

  • Glass Transition Temperature (Tg): For amorphous or semi-crystalline polymers, the glass transition temperature represents the point at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg influences the mechanical properties of the films formed by Polyquaternium-27 on hair or skin, affecting attributes like stiffness and feel.

  • Melting Temperature (Tm): If Polyquaternium-27 possesses crystalline domains, the melting temperature is a critical parameter indicating the point at which these domains break down. This is relevant for understanding the processing conditions and the final morphology of the polymer.

Experimental Characterization of Thermal Properties

Thermogravimetric Analysis is a fundamental technique for determining the thermal stability and composition of a material by measuring changes in its mass as a function of temperature or time in a controlled atmosphere.[15]

Experimental Protocol: TGA of Polyquaternium-27

  • Sample Preparation:

    • Ensure the Polyquaternium-27 sample is dry and free of volatile solvents by placing it in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Accurately weigh 5-10 mg of the dried sample into a TGA pan (typically ceramic or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Use an empty pan as a reference.

    • Set the purge gas (typically nitrogen for inert atmosphere or air for oxidative studies) to a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition temperature (e.g., 600-800 °C).

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Determine the onset temperature of decomposition, which indicates the initiation of significant mass loss.

    • Identify the temperatures at which different stages of decomposition occur and the percentage of mass loss at each stage.

    • The final residual mass can provide information about any inorganic components.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Dry Dry Sample Weigh Weigh 5-10 mg Dry->Weigh Load Load Sample Weigh->Load Heat Heat at 10°C/min in N2 atmosphere Load->Heat Plot Plot Weight Loss vs. Temperature Heat->Plot Determine Determine Onset of Decomposition (Td) Plot->Determine

Caption: TGA Experimental Workflow.

Differential Scanning Calorimetry measures the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of thermal transitions like glass transition (Tg) and melting (Tm).[16][17]

Experimental Protocol: DSC of Polyquaternium-27

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried Polyquaternium-27 sample into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Maintain a constant flow of inert gas (e.g., nitrogen) through the cell.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate at a low temperature (e.g., -50 °C) and then heat at a controlled rate (e.g., 10 °C/min) to a temperature above any expected transitions but below decomposition (e.g., 200 °C). This scan erases the sample's previous thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Second Heating Scan: Reheat the sample at the same controlled rate as the first scan. This scan provides data on the intrinsic thermal properties of the material.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the glass transition temperature (Tg) from the second heating scan, observed as a step change in the baseline.

    • Identify any melting endotherms (peaks) and crystallization exotherms (valleys), and determine their peak temperatures and enthalpies.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Weigh Weigh 5-10 mg Seal Seal in Pan Weigh->Seal Load Load Sample Seal->Load Cycle Heat-Cool-Heat Cycle (10°C/min) Load->Cycle Plot Plot Heat Flow vs. Temperature Cycle->Plot Determine Determine Tg and Tm from 2nd Heat Scan Plot->Determine

Caption: DSC Experimental Workflow.

Data Summary Template: Thermal Properties
PropertyMethodTypical Value Range (for Cationic Polymers)Measured Value for Polyquaternium-27
Onset of Decomposition (Td)TGA200 - 350 °C
Glass Transition Temp. (Tg)DSCVaries widely
Melting Temperature (Tm)DSCIf applicable
Enthalpy of Melting (ΔHm)DSCIf applicable

Part 2: Mechanical Properties of Polyquaternium-27

Theoretical Background: Linking Mechanics to Function

The mechanical properties of Polyquaternium-27 are fundamental to its performance in cosmetic and pharmaceutical formulations. When applied to hair or skin, it forms a thin film, and the properties of this film, such as its strength, flexibility, and adhesion, determine its effectiveness as a conditioning or styling agent.[8] Additionally, the rheological behavior of Polyquaternium-27 in solution affects the texture, stability, and application of the final product.[18][19]

  • Tensile Properties: The tensile strength, elongation at break, and Young's modulus of a film of Polyquaternium-27 provide a measure of its stiffness, strength, and elasticity. These properties are directly related to the feel and performance of the polymer on hair, influencing attributes like hold, frizz control, and combability.[9][20]

  • Rheological Properties: The viscosity and viscoelasticity of Polyquaternium-27 solutions determine the flow characteristics of a formulation. Shear-thinning behavior is often desirable for ease of application, while a certain degree of elasticity can contribute to a more pleasant sensory experience.[21]

Experimental Characterization of Mechanical Properties

The tensile properties of films cast from Polyquaternium-27 can be evaluated using a universal testing machine according to standards such as ASTM D882 for thin plastic films.[22][23][24][25]

Experimental Protocol: Tensile Testing of Polyquaternium-27 Films

  • Film Preparation:

    • Prepare an aqueous solution of Polyquaternium-27 at a defined concentration (e.g., 2-5% w/w).

    • Cast the solution onto a level, non-stick surface (e.g., a Teflon-coated plate) using a casting knife to ensure uniform thickness.

    • Allow the film to dry in a controlled environment (e.g., 25 °C, 50% relative humidity) for a specified period (e.g., 48 hours).

    • Carefully peel the dried film from the surface.

  • Specimen Preparation:

    • Cut the film into dumbbell-shaped specimens of standard dimensions as specified in ASTM D882.

    • Measure the thickness of each specimen at multiple points along the gauge length and calculate the average.

  • Tensile Testing:

    • Mount a specimen in the grips of a universal testing machine equipped with a suitable load cell.

    • Separate the grips at a constant rate of crosshead movement (e.g., 50 mm/min).

    • Record the load and elongation until the specimen breaks.

  • Data Analysis:

    • Calculate the tensile strength (stress at break), elongation at break (strain at break), and Young's modulus (slope of the initial linear portion of the stress-strain curve).

    • Perform tests on multiple specimens (at least 5) and report the average values and standard deviations.

Tensile_Testing_Workflow cluster_prep Film & Specimen Preparation cluster_analysis Tensile Testing cluster_data Data Analysis Cast Cast Polymer Solution Dry Dry Film Cast->Dry Cut Cut Dumbbell Specimen Dry->Cut Mount Mount Specimen Cut->Mount Pull Pull at Constant Speed Mount->Pull Plot Generate Stress-Strain Curve Pull->Plot Calculate Calculate Tensile Strength, Elongation, and Modulus Plot->Calculate

Caption: Tensile Testing Experimental Workflow.

The rheological behavior of aqueous solutions of Polyquaternium-27 can be characterized using a rotational rheometer.[26]

Experimental Protocol: Rheology of Polyquaternium-27 Solutions

  • Sample Preparation:

    • Prepare solutions of Polyquaternium-27 in deionized water at various concentrations relevant to product formulations (e.g., 0.5%, 1%, 2% w/w).

    • Allow the solutions to fully hydrate and reach equilibrium (e.g., by gentle stirring for 24 hours).

  • Instrument Setup:

    • Use a rotational rheometer with a suitable geometry (e.g., cone-and-plate or parallel-plate).

    • Set the temperature to a controlled value (e.g., 25 °C).

  • Rheological Measurements:

    • Steady Shear Viscosity: Perform a flow sweep by varying the shear rate over a wide range (e.g., 0.1 to 100 s⁻¹) and measure the corresponding shear stress to determine the viscosity profile.

    • Oscillatory Measurements (Viscoelasticity): Conduct a frequency sweep at a constant, small strain (within the linear viscoelastic region) to determine the storage modulus (G') and loss modulus (G'').

  • Data Analysis:

    • Plot viscosity as a function of shear rate to identify shear-thinning or other non-Newtonian behaviors.

    • Plot G' and G'' as a function of frequency to characterize the viscoelastic nature of the solution (e.g., liquid-like vs. gel-like).

Rheology_Workflow cluster_prep Sample Preparation cluster_analysis Rheological Measurement cluster_data Data Analysis Prepare Prepare Aqueous Solution Hydrate Hydrate for 24h Prepare->Hydrate Load Load Sample Hydrate->Load Measure Perform Flow and Oscillation Sweeps Load->Measure Plot Plot Viscosity vs. Shear Rate and G', G'' vs. Frequency Measure->Plot Characterize Characterize Flow Behavior and Viscoelasticity Plot->Characterize

Caption: Rheology Experimental Workflow.

Data Summary Templates: Mechanical Properties

Table 2: Tensile Properties of Polyquaternium-27 Films

PropertyMethodMeasured Value
Tensile Strength (MPa)ASTM D882
Elongation at Break (%)ASTM D882
Young's Modulus (MPa)ASTM D882

Table 3: Rheological Properties of Polyquaternium-27 Solutions

PropertyMethodValue at 1% Conc.
Zero-Shear Viscosity (Pa·s)Rotational Rheometry
Flow Behavior Index (n)Rotational Rheometry
Storage Modulus (G') at 1 HzRotational Rheometry
Loss Modulus (G'') at 1 HzRotational Rheometry

Part 3: The Interplay of Structure, Properties, and Performance

The data generated from the thermal and mechanical characterization of Polyquaternium-27 are not merely academic; they are critical for predicting and optimizing its performance in real-world applications. The relationship between the polymer's molecular structure, its macroscopic properties, and its functional performance is complex but can be systematically understood.

For example, the block copolymer nature of Polyquaternium-27, combining the characteristics of its constituent polymers, will influence its film-forming and rheological behavior. The balance of hydrophilic and hydrophobic segments, along with the charge density from the quaternary ammonium groups, will dictate its interaction with water, its deposition on surfaces, and the mechanical integrity of the resulting film.[27][28] A higher glass transition temperature might lead to a stiffer film, which could be desirable for a styling product, while a lower Tg might result in a more flexible, less noticeable film, ideal for a leave-in conditioner.

Structure_Property_Performance cluster_structure Molecular Structure cluster_properties Material Properties cluster_performance Product Performance Structure Polyquaternium-27 (Block Copolymer of PQ-2 & PQ-17) Thermal Thermal Properties (Td, Tg) Structure->Thermal Mechanical Mechanical Properties (Tensile Strength, Modulus) Structure->Mechanical Rheological Rheological Properties (Viscosity, G', G'') Structure->Rheological Formulation Formulation Aesthetics (Texture, Stability) Thermal->Formulation Conditioning Hair/Skin Conditioning (Detangling, Softness) Mechanical->Conditioning FilmForming Film-Forming (Hold, Frizz Control) Mechanical->FilmForming Rheological->Conditioning Rheological->Formulation

Caption: Structure-Property-Performance Relationship.

Conclusion

While specific thermal and mechanical data for Polyquaternium-27 may not be readily available, this guide provides a comprehensive framework for its characterization. By employing standardized techniques such as TGA, DSC, tensile testing, and rheology, researchers and formulators can generate the critical data needed to understand and optimize the performance of this versatile cationic polymer. The protocols and interpretive guidance provided herein are designed to ensure scientific integrity and to empower professionals in the cosmetic and pharmaceutical industries to harness the full potential of Polyquaternium-27 in their product development endeavors.

References

  • Ningbo J&S Botanics Inc. (n.d.). Understanding Polyquaternium-2: Properties and Benefits for Industrial Users. Retrieved from [Link]

  • Wuhan Bright Chemical Co. Ltd. (n.d.). PUB Polyquaternium-2. Retrieved from [Link]

  • TRIGON Chemie. (n.d.). Polyquaternium 2. Retrieved from [Link]

  • LookChem. (n.d.). Polyquaternium-2. Retrieved from [Link]

  • Ataman Kimya. (n.d.). POLYQUATERNIUM. Retrieved from [Link]

  • Prospector Knowledge Center. (2023, July 26). Polyquaterniums in Cosmetic Formulas. Retrieved from [Link]

  • Surfactant Encyclopedia. (2012, October 30). Polyquaternium-2. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Polyquaternium. Retrieved from [Link]

  • Ataman Kimya. (n.d.). POLYQUATERNIUM. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyquaternium. Retrieved from [Link]

  • TA Instruments. (n.d.). Rheological Analysis of Hydrogel Materials. Retrieved from [Link]

  • Sankar, C., et al. (2018). Styling polymers and its influence on mechanical property in hair styling gel. Journal of Biological Innovation, 7(6), 913-921. Retrieved from [Link]

  • Amadei, F. (2026, January 5). Tensile Testing of Polymers: Understanding ASTM D638 for Plastic Material Testing. Retrieved from [Link]

  • Zhuravlev, F. N., et al. (2006). Thermal stability of quaternary ammonium hexafluorophosphates and halides. Russian Journal of General Chemistry, 76(5), 826-829.
  • Technology Networks. (n.d.). Measuring the rheology of polymer solutions. Retrieved from [Link]

  • Cosmetic Ingredient Review. (1988). Final Report on the Safety Assessment of Polyquaternium-11. Journal of the American College of Toxicology, 7(3), 325-342.
  • Fiveable. (n.d.). Thermal analysis methods (DSC, TGA). Retrieved from [Link]

  • Venkateshan, K., et al. (2017). Correlation between Mechanical and Thermal Properties of Human Hair. International Journal of Trichology, 9(1), 13-17.
  • Akgun, M., et al. (2023). Synthesis of silane- and quaternary ammonium-bearing copolymers and application as a coating resin on cotton fabric. Turkish Journal of Chemistry, 47(6), 1221-1234.
  • Wang, L., et al. (2023). Thermal Stability and Flammability of Several Quaternary Ammonium Ionic Liquids. Request PDF.
  • Kim, M., et al. (2023).
  • Fragal, E. H., et al. (2020). Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. MDPI.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Intertek. (n.d.). ASTM Testing for Plastics and Polymers. Retrieved from [Link]

  • Rodríguez-Acevedo, E., et al. (2022).
  • Venkateshan, K., et al. (2017). Correlation between Mechanical and Thermal Properties of Human Hair. PMC - NIH.
  • ASTM International. (2022). D638 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]

  • Chen, Y., et al. (2022). Quaternized Amphiphilic Block Copolymers as Antimicrobial Agents. PMC - NIH.
  • Kumar, P., et al. (2024). Quaternary Ammonium Disinfectants: Current Practices and Future Perspective in Infection Control: Review Article. Biomedical and Pharmacology Journal.
  • Yang, W., et al. (2017). Structure and mechanical behavior of human hair. Materials Science and Engineering: C, 78, 1147-1155.
  • Kim, M., et al. (2023). Stability of quaternary ammonium compounds (QACs) at various temperatures over time.
  • Valero, M. F., et al. (2018).
  • Scribd. (n.d.). ASTM's Standards For Tensile Polymer Testing. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

  • Ilay, G., et al. (2023). Synthesis, characterization and cell selectivity of poly(quaternary ammonium chlorides): effect of the degree of quaternization and copolymer composition. RSC Publishing.
  • Karagoz, B., et al. (2010). Synthesis and antibacterial activities of new quaternary ammonium monomers. European Polymer Journal, 46(4), 795-804.
  • Cha, S. H., et al. (2005). Rheological behaviors of PVA/H2O solutions of high-polymer concentration. Journal of Applied Polymer Science, 97(5), 2131-2136.
  • EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. Retrieved from [Link]

  • Presto Demo. (2025, June 21). Understanding ASTM D882 – Tensile Testing for Plastic Films! [Video]. YouTube. Retrieved from [Link]

  • Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

Sources

Foundational

Absolute Molecular Weight Determination of Polyquaternium-27

Topic: via SEC-MALLS Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Polymer Chemists, Analytical Scientists, and Formulation Engineers.[1] A Protocol for Overcoming Cationic Polyelectro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: via SEC-MALLS Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Polymer Chemists, Analytical Scientists, and Formulation Engineers.[1]

A Protocol for Overcoming Cationic Polyelectrolyte Interference in GPC/SEC

Executive Summary & Chemical Identity

Polyquaternium-27 (PQ-27) presents a unique analytical challenge in polymer science.[1] Unlike linear homopolymers, PQ-27 is a block copolymer formed by the reaction of Polyquaternium-2 (a urea-based ionene) and Polyquaternium-17 (an adipic acid/amine-based ionene).[1]

Accurate molecular weight determination is critical for predicting its deposition efficacy in hair care formulations and its toxicity profile in drug delivery. However, standard Gel Permeation Chromatography (GPC) often fails due to two primary artifacts:

  • Column Adsorption: The high cationic charge density leads to irreversible binding on standard styrene-divinylbenzene or silica columns.

  • Polyelectrolyte Expansion: In low-ionic-strength solvents, repulsive forces between quaternary ammonium groups cause the polymer coil to expand artificially, skewing hydrodynamic volume calculations.[1]

Critical Warning: Do not confuse Polyquaternium-27 with Polyquaternium-1 (CAS 75345-27-6).[1] The "27" in the CAS number is coincidental. PQ-27 is a distinct chemical entity defined by the block reaction of PQ-2 and PQ-17.[1][2][3]

The Analytical Challenge: Mechanism of Failure

To design a valid protocol, one must first understand why standard methods fail.

The Polyelectrolyte Effect

In pure water or weak buffers, the positive charges along the PQ-27 backbone repel each other. This repulsion forces the polymer chain into a rigid, rod-like conformation rather than a random coil.[1]

  • Result: The polymer elutes earlier (appearing larger) than its true mass.

  • Solution: High ionic strength mobile phase to compress the electric double layer (Debye screening).

Enthalpic Interaction (Adsorption)

Most GPC column packings have residual negative charges (silanols in silica, carboxyls in cross-linked gels).[1] PQ-27 acts as an "adhesive," binding to the column.[1]

  • Result: Delayed elution (appearing smaller) or total loss of sample (no peak).[1]

  • Solution: Hydroxylated polymethacrylate columns and low pH mobile phase.

G cluster_0 Standard GPC (Failure Mode) cluster_1 Optimized SEC-MALLS (Success Mode) Step1 Standard Mobile Phase (Water/THF) Step2 Polyelectrolyte Expansion (Rod-like conformation) Step1->Step2 Charge Repulsion Step3 Column Adsorption (Sample Loss) Step2->Step3 Interaction with Packing Sol1 Modified Mobile Phase (0.5M HOAc + 0.2M NaNO3) Sol2 Charge Screening (Random Coil Formation) Sol1->Sol2 Debye Screening Sol3 Inert Column Surface (Hydroxylated Methacrylate) Sol2->Sol3 No Adsorption Sol4 Accurate MW Data Sol3->Sol4 Separation by Size

Figure 1: Comparison of failure mechanisms in standard GPC versus the charge-screened mechanism required for Polyquaternium-27.

The Gold Standard Protocol: SEC-MALLS[1]

Because PQ-27 is a block copolymer, no single linear standard (like PEG or Pullulan) can accurately represent its hydrodynamic volume.[1] Therefore, Multi-Angle Laser Light Scattering (MALLS) is mandatory for absolute molecular weight determination (


), rendering retention time calibration unnecessary.
Instrumentation & Column Selection
ComponentSpecificationRationale
Pump Isocratic, low-pulsationStable baseline for LS detection.[1]
Column TSKgel G5000PWXL-CP (or equivalent)The "-CP" suffix denotes "Cationic Polymer" compatibility.[1] These columns have a cationic surface modification to repel the sample, preventing adsorption.
Guard Column TSKgel Guardcolumn PWXL-CPProtects main column from aggregates/gels.[1]
Detector 1 dRI (Differential Refractive Index)Measures concentration (

).[1] Essential for

calculation.
Detector 2 MALLS (e.g., Wyatt DAWN or Agilent)Measures light scattering intensity (

) at multiple angles to determine Radius of Gyration (

) and Absolute

.
Mobile Phase Preparation

This specific buffer system is designed to suppress ionic interactions without causing polymer precipitation (salting out).

  • Composition: 0.5 M Acetic Acid (HOAc) + 0.2 M Sodium Nitrate (

    
    ).[1]
    
  • Preparation:

    • Dissolve 17.0 g of

      
       in 900 mL of HPLC-grade water.[1]
      
    • Add 28.6 mL of Glacial Acetic Acid.

    • Dilute to 1 L with water.

    • Vacuum filter through a 0.22 µm membrane (Nylon or PES).

    • Degas inline or via sonication.

Sample Preparation
  • Concentration: 2.0 – 4.0 mg/mL (PQ-27 has high MW; lower concentrations prevent viscous fingering).[1]

  • Dissolution: Dissolve PQ-27 directly in the mobile phase .

    • Note: Do not dissolve in pure water and then inject; this causes a "solvent shock" peak.

  • Time: Allow to stand overnight (12+ hours) at room temperature. Cationic block copolymers require time to disentangle and equilibrate with the counter-ions in the buffer.

  • Filtration: Filter through 0.45 µm PVDF or PES syringe filter. Avoid Nylon if possible, as cationic polymers can sometimes bind to unmodified Nylon membranes.[1]

Experimental Workflow & Data Analysis

The determination of absolute molecular weight relies on the Zimm equation (simplified for SEC-MALLS):


[1]

Where:

  • 
     is the weight-average molecular weight.[1]
    
  • 
     is the concentration (from dRI detector).
    
  • 
     is the specific refractive index increment (CRITICAL parameter).
    
Step 1: Determination of dn/dc

You cannot assume the


 of PQ-27 is the same as PQ-2 or PQ-17.[1] It must be measured experimentally for the specific batch or via an offline dRI injection.
  • Prepare 5 concentrations of PQ-27 in the mobile phase (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mg/mL).

  • Inject directly into the dRI detector (bypassing the column).

  • Plot dRI signal vs. Concentration. The slope is the

    
    .
    
  • Typical range for cationic polyurethanes: 0.14 – 0.16 mL/g.

Step 2: SEC-MALLS Acquisition

Run the sample through the column set.[1] Ensure the LS and RI signals are aligned (account for inter-detector delay volume).

Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Separation & Detection cluster_calc Phase 3: Calculation P1 Dissolve PQ-27 in Mobile Phase (0.5M HOAc / 0.2M NaNO3) P2 Equilibrate 12h P3 Filter 0.45µm PVDF R1 Inject 100µL P3->R1 R2 Separation: TSKgel PWXL-CP (Cationic Repulsion Mode) R1->R2 R3 Detector A: MALLS (Scattering Intensity) R2->R3 R4 Detector B: dRI (Concentration slice) R3->R4 C1 Input dn/dc value R4->C1 C2 Calculate Mw for each slice C1->C2 C3 Integrate Peak C2->C3 C4 Report: Mn, Mw, PDI, Rg C3->C4

Figure 2: Step-by-step workflow for the absolute molecular weight determination of PQ-27.[1]

References & Authoritative Grounding

  • Agilent Technologies. Analysis of Cationic Polymers by GPC/SEC. Technical Overview.[4][5][6] (Demonstrates the necessity of acidic/salt buffers for cationic polymers like Chitosan and Polyquaterniums). Link

  • Tosoh Bioscience. TSKgel PWXL-CP Series Product Guide. (Detailed mechanism of the cationic surface modification to prevent adsorption). Link

  • Wyatt Technology. Theory of Multi-Angle Light Scattering (MALLS). (Foundational theory for using Zimm plots to determine absolute Mw of copolymers). Link

  • Cosmetic Ingredient Review (CIR). Safety Assessment of Polyquaterniums. (Provides chemical structural context for the block copolymer nature of PQ-27). Link

Sources

Exploratory

An In-depth Technical Guide to the Antimicrobial Properties of POLYQUATERNIUM-27

This guide provides a comprehensive technical overview of the antimicrobial properties of Polyquaternium-27, designed for researchers, scientists, and drug development professionals. Drawing upon the established principl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the antimicrobial properties of Polyquaternium-27, designed for researchers, scientists, and drug development professionals. Drawing upon the established principles of quaternary ammonium compounds (QACs) and available data on related polyquaterniums, this document elucidates the probable mechanisms of action, spectrum of activity, and methodologies for evaluating the efficacy of this complex copolymer.

Introduction to POLYQUATERNIUM-27: A Cationic Copolymer

Polyquaternium-27 is a complex cationic polymer, chemically defined as a block copolymer of Polyquaternium-2 and Polyquaternium-17.[1] Like other members of the polyquaternium family, its structure is characterized by the presence of quaternary ammonium centers, which confer a positive charge to the polymer chain.[2] This cationic nature is the primary driver of its functionality, including its antimicrobial properties. While primarily utilized in the personal care industry for its conditioning and film-forming attributes, the inherent antimicrobial characteristics of its constituent polymers suggest significant potential for broader applications.[2][3]

The Core Mechanism of Antimicrobial Action

The antimicrobial activity of Polyquaternium-27 is predicated on the well-established mechanism of QACs. The positively charged quaternary ammonium groups are electrostatically attracted to the negatively charged components of microbial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[4][5] This initial interaction is a critical step leading to the disruption of the microbial cell membrane.

The proposed mechanism involves a multi-step process:

  • Adsorption and Electrostatic Binding: The cationic polymer binds to the anionic microbial cell surface.

  • Membrane Disruption: The polymer intercalates into the lipid bilayer, disrupting the membrane's structural integrity and fluidity.

  • Leakage of Intracellular Components: This disruption leads to increased membrane permeability, causing the leakage of essential ions and macromolecules, ultimately resulting in cell death.[6]

The polymeric nature of Polyquaternium-27 may enhance this activity compared to monomeric QACs, potentially leading to a lower likelihood of developing microbial resistance.[7]

Antimicrobial Mechanism of Polyquaternium-27 cluster_0 Microbial Cell Cell_Wall Negatively Charged Cell Wall Cell_Membrane Cell Membrane Cell_Wall->Cell_Membrane Intercalation & Disruption Leakage Leakage of Cellular Contents Cell_Membrane->Leakage Increased Permeability Cytoplasm Cytoplasm (Ions, Macromolecules) PQ27 Polyquaternium-27 (Cationic) PQ27->Cell_Wall Electrostatic Attraction Cell_Death Cell Death Leakage->Cell_Death Leads to

Caption: Proposed mechanism of antimicrobial action for Polyquaternium-27.

Anticipated Spectrum of Antimicrobial Activity

The following table outlines the expected antimicrobial spectrum of Polyquaternium-27, extrapolated from data on related compounds. It is crucial to note that this is a predictive profile, and empirical testing is required for confirmation.

Microorganism Type Examples Expected Efficacy Rationale/Supporting Evidence
Gram-positive Bacteria Staphylococcus aureus, Bacillus subtilisHighThe cell walls of Gram-positive bacteria are rich in negatively charged teichoic acids, making them susceptible to cationic polymers.[5]
Gram-negative Bacteria Escherichia coli, Pseudomonas aeruginosaModerate to HighWhile the outer membrane of Gram-negative bacteria can present a barrier, the cationic nature of the polymer is expected to interact with lipopolysaccharides, leading to membrane disruption.[4]
Fungi (Yeasts & Molds) Candida albicans, Aspergillus brasiliensisModerateSome polyquaterniums have demonstrated activity against fungi, although potentially at higher concentrations than required for bacteria.[8]
Algae Various speciesHighPolyquaternium-2 is known for its effectiveness in controlling algal growth in industrial water treatment.[6]

Methodologies for Efficacy Evaluation

To rigorously assess the antimicrobial properties of Polyquaternium-27, standardized in vitro assays are essential. The following protocols are recommended for determining its efficacy.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and efficient way to determine the MIC.[2][9]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Polyquaternium-27 Stock Solution: Prepare a stock solution of Polyquaternium-27 in a suitable sterile solvent (e.g., deionized water). The concentration should be at least 10 times the highest concentration to be tested.

  • Preparation of Microbial Inoculum: Culture the test microorganism in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the Polyquaternium-27 stock solution in a suitable broth medium.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted Polyquaternium-27.

  • Controls: Include a positive control (microorganism in broth without the polymer) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of Polyquaternium-27 at which no visible growth (turbidity) is observed.

MIC Assay Workflow Start Start Prepare_Stock Prepare Polyquaternium-27 Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare and Standardize Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (18-24 hours) Inoculate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a continuation of the MIC assay.

Protocol: MBC Assay

  • Subculturing from MIC Plate: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.

  • Plating: Spot-plate the aliquots onto an appropriate agar medium.

  • Incubation: Incubate the agar plates at the optimal temperature for the test microorganism for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of Polyquaternium-27 that results in a ≥99.9% reduction in the initial inoculum count (typically observed as no colony growth on the agar plate).

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.[10]

Protocol: Time-Kill Kinetics Assay

  • Preparation of Cultures: Prepare a standardized inoculum of the test microorganism as described for the MIC assay.

  • Exposure: Add Polyquaternium-27 at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) to flasks containing the microbial culture in broth. Include a growth control without the polymer.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quantification of Viable Cells: Perform serial dilutions of each aliquot in a sterile saline solution and plate onto an appropriate agar medium.

  • Incubation and Colony Counting: Incubate the plates and count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of Polyquaternium-27 and the control. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[11]

Time-Kill Assay Workflow Start Start Prepare_Culture Prepare Standardized Microbial Culture Start->Prepare_Culture Expose Expose Culture to Different Concentrations of Polyquaternium-27 Prepare_Culture->Expose Sample Collect Aliquots at Various Time Points Expose->Sample 0, 2, 4, 8, 24h Dilute_Plate Perform Serial Dilutions and Plate on Agar Sample->Dilute_Plate Incubate_Count Incubate Plates and Count CFU/mL Dilute_Plate->Incubate_Count Plot_Data Plot log10 CFU/mL vs. Time Incubate_Count->Plot_Data End End Plot_Data->End

Caption: Workflow for the time-kill kinetics assay.

Conclusion and Future Directions

Polyquaternium-27, by virtue of its chemical structure as a cationic block copolymer, is predicted to possess significant antimicrobial properties. The proposed mechanism of action, centered on electrostatic interaction and subsequent disruption of microbial cell membranes, is consistent with the established activity of quaternary ammonium compounds. While a broad spectrum of activity against bacteria, fungi, and algae is anticipated, it is imperative that dedicated studies are conducted to empirically determine the antimicrobial efficacy and spectrum of Polyquaternium-27. The methodologies outlined in this guide provide a robust framework for such investigations. Further research into its safety profile and compatibility with various formulations will be crucial for unlocking its full potential in applications ranging from preservatives in personal care products to antimicrobial coatings in medical devices and industrial settings.

References

  • Polyquaternium-2: A Powerful Biocide for Industrial Water Treatment. (n.d.). Retrieved from [Link]

  • The Use of Catalytic Amounts of Selected Cationic Surfactants in the Design of New Synergistic Preservative Solutions. (2021). MDPI. Retrieved from [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved from [Link]

  • Polyquaternium. (n.d.). Ataman Kimya. Retrieved from [Link]

  • On Antimicrobial Polymers: Development, Mechanism of Action, International Testing Procedures, and Applications. (2022). MDPI. Retrieved from [Link]

  • Safety Assessment of Polyquaternium-11 as Used in Cosmetics. (2023). Cosmetic Ingredient Review. Retrieved from [Link]

  • Polyquaternium-2: A Multifaceted Chemical for Industry and Personal Care. (2026). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • Antimicrobial Properties of the Triclosan-Loaded Polymeric Composite Based on Unsaturated Polyester Resin: Synthesis, Characterization and Activity. (2022). MDPI. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (2023). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved from [Link]

  • Strategies and applications of antibacterial surface-modified biomaterials. (2025). PMC. Retrieved from [Link]

  • Evaluation of the Antimicrobial Activity of Cationic Polymers against Mycobacteria: Toward Antitubercular Macromolecules. (2019). PMC - NIH. Retrieved from [Link]

  • Aspects of the antimicrobial mechanisms of action of a polyquaternium and an amidoamine. (2003). PubMed. Retrieved from [Link]

  • Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts. (2018). MDPI. Retrieved from [Link]

  • Minimum Inhibitory Concentrations (MIC) and haemolysis for some cationic polymers. (n.d.). ResearchGate. Retrieved from [Link]

  • Aspects of the antimicrobial mechanisms of a polyquaternium and an amidoamine. (2003). Oxford Academic. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]

  • Polymeric Quaternary Ammonium Compounds: Versatile Antimicrobial Materials. (2017). Bentham Science Publishers. Retrieved from [Link]

  • The Use of Catalytic Amounts of Selected Cationic Surfactants in the Design of New Synergistic Preservative Solutions. (2021). ResearchGate. Retrieved from [Link]

  • Evaluation of the Antimicrobial Activity of Cationic Polymers against Mycobacteria: Toward Antitubercular Macromolecules. (2019). ACS Publications. Retrieved from [Link]

  • Cationic Polymers with Tailored Structures for Rendering Polysaccharide-Based Materials Antimicrobial: An Overview. (2019). MDPI. Retrieved from [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). University of Oxford. Retrieved from [Link]

  • Time-Resolved Killing of Individual Bacterial Cells by a Polycationic Antimicrobial Polymer. (2024). ACS Publications. Retrieved from [Link]

  • Enhancing the Hydrophobicity and Antibacterial Properties of SiCN-Coated Surfaces with Quaternization to Address Peri-Implantitis. (2023). MDPI. Retrieved from [Link]

  • POLYQUATERNIUM-17 – Ingredient. (n.d.). COSMILE Europe. Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Electrosteric Stabilization of Colloidal Suspensions using Polyquaternium-27

Executive Summary This application note details the use of Polyquaternium-27 (PQ-27) as a primary stabilizer for anionic colloidal systems, with a specific focus on pharmaceutical nanocrystals and oxide slurries. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the use of Polyquaternium-27 (PQ-27) as a primary stabilizer for anionic colloidal systems, with a specific focus on pharmaceutical nanocrystals and oxide slurries. Unlike random cationic copolymers (e.g., Polyquaternium-7) or cellulosic derivatives (e.g., Polyquaternium-10), PQ-27 is a block copolymer . This unique architecture allows it to function via an electrosteric mechanism , providing robust stability against high ionic strength environments and preventing Ostwald ripening.

Physicochemical Profile

Polyquaternium-27 is the reaction product of Polyamide-2, Epichlorohydrin, and Trimethylamine. Its structure is defined by distinct segmented blocks:

  • Cationic Blocks: Quaternary ammonium segments that provide high-affinity anchoring to anionic surfaces (Zeta potential modification).

  • Non-Ionic/Polyamide Blocks: Neutral, hydrophilic segments that extend into the continuous phase, providing a steric barrier.

PropertySpecificationImplication for Colloids
Structure Block Copolymer (Polyamide/Quat)Enables "Loop and Train" adsorption conformation.
Charge Density Medium-High (Cationic)Strong adsorption to anionic drugs/silica without "stripping".
Molecular Weight ~20,000 - 50,000 DaSufficient length for steric repulsion (>5nm layer thickness).
Solubility Water SolubleEasy incorporation into aqueous phases.
pH Stability Wide Range (4.0 - 9.[1]0)Suitable for diverse API formulations.

Mechanism of Action: The "Anchor and Buoy" Effect

The superiority of PQ-27 over homopolymers (like PDADMAC/PQ-6) lies in its adsorption thermodynamics.

  • The Anchor (Electrostatic): The cationic blocks collapse onto the negatively charged particle surface due to electrostatic attraction. This neutralizes the surface charge (Zeta potential approaches 0 mV or becomes positive).

  • The Buoy (Steric): The non-ionic polyamide blocks are solvated by water and do not adsorb. They form loops and tails extending into the medium.

  • Result: When two particles approach, the extended loops compress, causing an osmotic restoring force that prevents aggregation—even if the Zeta potential is near zero or if salt shields the electrostatic repulsion.

Visualization: Electrosteric Stabilization Pathway

G cluster_0 Step 1: Native State cluster_1 Step 2: Adsorption cluster_2 Step 3: Stabilization Particle Anionic Particle (Negatively Charged) Adsorption Electrostatic Anchoring (Cationic Blocks Bind Surface) Particle->Adsorption Mixing Polymer PQ-27 Solution (Cationic Blocks + Neutral Loops) Polymer->Adsorption StericLayer Steric Barrier Formation (Neutral Loops Extend) Adsorption->StericLayer Reconfiguration Stability Colloidal Stability (Salt Tolerant) StericLayer->Stability Repulsion

Figure 1: The mechanism of PQ-27 adsorption. The cationic blocks (yellow) anchor to the red anionic particle, while the green neutral blocks extend to create a physical barrier.

Experimental Protocols

Protocol A: Preparation of Stock Solution (1% w/v)

Precision is critical to avoid "fish eyes" or incomplete hydration.

  • Weighing: Weigh 1.0 g of Polyquaternium-27 (active matter basis). Note: Commercial supplies are often 40-50% solids; adjust calculation accordingly.

  • Vortex Creation: In a beaker, add 99 mL of deionized water (resistivity >18.2 MΩ·cm). Create a deep vortex using an overhead stirrer (400-600 RPM).

  • Dispersion: Slowly drizzle the polymer into the side of the vortex. Do not dump.

  • Hydration: Reduce speed to 200 RPM and mix for 45-60 minutes until the solution is perfectly clear and homogenous.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove any micro-gels.

Protocol B: Determination of Optimal Polymer Concentration (OPC)

This protocol determines the saturation point where the surface is fully covered without excess polymer causing depletion flocculation.

Materials:

  • Anionic Colloidal Suspension (e.g., Silica 100nm or Drug Nanocrystal, 1 wt%).

  • PQ-27 Stock Solution (Protocol A).

  • Zeta Potential Analyzer (e.g., Malvern Zetasizer).

Workflow:

  • Prepare 5 samples of the colloidal suspension (10 mL each).

  • Add PQ-27 to achieve final concentrations of: 0%, 0.01%, 0.05%, 0.1%, 0.5%.

  • Adjust pH to formulation target (e.g., pH 7.0).

  • Equilibrate for 30 minutes under gentle agitation.

  • Measure: Hydrodynamic Diameter (

    
    ) and Zeta Potential (
    
    
    
    ).

Data Interpretation Table:

PQ-27 Conc.Zeta Potential (mV)Particle Size (

)
Interpretation
0.00% -45 mV100 nmStable (Electrostatic only).
0.01% -15 mV180 nmUnstable. Bridging flocculation (insufficient coverage).
0.05% +5 mV105 nmIsoelectric Point. Stable only if steric barrier is sufficient.
0.10% +25 mV102 nmOptimal. Cationic charge reversal + Steric layer formed.
0.50% +28 mV102 nmPlateau. Excess polymer in solution (waste).
Protocol C: Salt Tolerance Challenge (Validation)

Validates the "Steric" component of the stabilization.

  • Take the Optimal sample from Protocol B (0.1% PQ-27).

  • Take a control sample (stabilized with standard cationic homopolymer like PQ-6).

  • Titrate 1M NaCl into both samples to reach 150 mM (physiological ionic strength).

  • Incubate for 24 hours.

  • Result:

    • PQ-6 Sample: Likely precipitates (charge shielding destroys stability).

    • PQ-27 Sample: Remains clear/dispersed (Steric blocks prevent aggregation).

Experimental Workflow Diagram

Workflow Start Start: Anionic Suspension Titration Protocol B: Polymer Titration (0.01% - 0.5%) Start->Titration Prep Protocol A: Prep PQ-27 Stock Prep->Titration Measure Measure Zeta & Size (DLS) Titration->Measure Decision Is Size < 1.2x Original? Measure->Decision Fail Bridging Flocculation (Increase Conc.) Decision->Fail No Success Protocol C: Salt Challenge (150mM NaCl) Decision->Success Yes Fail->Titration Final Final Formulation Success->Final

Figure 2: Step-by-step workflow for stabilizing colloids with PQ-27.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Immediate Precipitation upon mixing Bridging FlocculationThe polymer concentration is too low relative to particle surface area. Increase polymer/particle ratio or add polymer faster (rapid mixing).
Viscosity Spike Polymer EntanglementTotal solid content is too high. Reduce polymer concentration or check if free polymer is forming networks.
Creams/Sediments over 1 week Density MismatchPQ-27 stabilizes against aggregation, not gravity. Add a rheology modifier (e.g., Xanthan Gum) to the continuous phase to arrest Stokes' settling.
Loss of stability at pH > 10 Hydrolysis/Charge LossEnsure pH remains within 4-9. Extreme alkalinity may affect the quaternary ammonium interaction or the polyamide block integrity.

References

  • Personal Care Products Council. (2023). International Nomenclature of Cosmetic Ingredients (INCI) Dictionary: Polyquaternium-27. Retrieved from [Link]

  • Ataman Chemicals. (2023).[2] Polyquaternium-27 Technical Data and Physicochemical Properties. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Polyquaternium enhances the colloidal stability of chitosan-capped platinum nanoparticles. (Demonstrates the mechanism of cationic polymer stabilization in colloids). Retrieved from [Link]

Sources

Application

Application Note: Polyquaternium-27 in Drug Delivery Systems

This Application Note is structured as a comprehensive technical guide for researchers investigating Polyquaternium-27 (PQ-27) as a functional excipient in novel drug delivery systems. It synthesizes established cosmetic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers investigating Polyquaternium-27 (PQ-27) as a functional excipient in novel drug delivery systems. It synthesizes established cosmetic chemistry with pharmaceutical principles to propose robust applications in topical, mucosal, and transdermal delivery.[1]

Executive Summary

Polyquaternium-27 (PQ-27) is a polycationic block copolymer formed by the reaction of Polyquaternium-2 and Polyquaternium-17 .[2] Unlike random copolymers, its block architecture offers distinct hydrophilic and hydrophobic domains, providing unique rheological modification and interfacial activity.[1] While historically utilized in high-performance hair conditioning for its substantivity, PQ-27 presents significant, under-utilized potential in pharmaceutical drug delivery , particularly for:

  • Mucoadhesion: Prolonging residence time on negatively charged mucosal surfaces (ocular, nasal, vaginal).[1]

  • Polyelectrolyte Complexation (PEC): Stabilizing anionic drugs (e.g., NSAIDs, oligonucleotides) via electrostatic interaction.[1]

  • Rheological Control: Enhancing the spreadability and film-forming properties of topical hydrogels.[2]

Chemical Identity & Architecture

To effectively utilize PQ-27, one must understand its structural hierarchy.[2] It is not a simple homopolymer but a reaction product yielding a block structure.[1][2]

  • INCI Name: Polyquaternium-27[2][3][4]

  • CAS Number: 132977-85-6[2]

  • Chemical Definition: Block copolymer formed by the reaction of Polyquaternium-2 (Poly[bis(2-chloroethyl) ether-alt-1,3-bis[3-(dimethylamino)propyl]urea]) and Polyquaternium-17 (Adipic acid, dimethylaminopropylamine, and dichloroethylether copolymer).[2]

  • Functional Character: High cationic charge density (quaternary ammonium groups) with amide and ether linkages in the backbone.[1][2]

Structural Visualization

The following diagram illustrates the conceptual block architecture and its interaction potential.

PQ27_Structure cluster_0 Polyquaternium-27 Block Architecture cluster_1 Functional Domains node_PQ2 PQ-2 Block (Urea/Ether Linkages) node_Link Covalent Linkage node_PQ2->node_Link node_Cat Cationic Sites (Quaternary Ammonium) node_PQ2->node_Cat High Density node_PQ17 PQ-17 Block (Adipic Acid/Amide Linkages) node_HBond H-Bonding Sites (Amide/Urea) node_PQ17->node_HBond Backbone node_Link->node_PQ17

Figure 1: Conceptual block copolymer structure of PQ-27 showing the integration of PQ-2 and PQ-17 moieties.[2]

Mechanisms of Action in Drug Delivery[6]

Electrostatic Mucoadhesion

Biological membranes (cornea, mucosa, skin) are negatively charged due to sialic acid residues and sulfated proteoglycans.[1] PQ-27's high cationic charge density facilitates strong ionic adsorption , significantly increasing the residence time of topical formulations compared to non-ionic polymers like HPMC.[2]

Polyelectrolyte Complexation (PEC)

PQ-27 can form complexes with anionic drugs.[2] This "ionic lock" mechanism can:

  • Solubilize poorly soluble anionic drugs.

  • Control Release by slowing diffusion through the polymer matrix.[2]

  • Protect labile molecules (like RNA/DNA) from enzymatic degradation.[1][2]

Experimental Protocols

Protocol A: Preparation of PQ-27 Mucoadhesive Hydrogel

Objective: Formulate a topical vehicle with enhanced skin substantivity.[2]

Materials:

  • Polyquaternium-27 (Commercial solution, typically ~20-40% solids).[2]

  • Hydroxyethyl Cellulose (HEC) or HPMC (Viscosity modifier).[1][2]

  • Deionized Water.[1][2]

  • Preservative (e.g., Phenoxyethanol).[1][2]

Workflow:

Gel_Protocol cluster_water Aqueous Phase cluster_active Active Phase start Start: Phase Preparation step1 Heat DI Water to 40°C start->step1 step4 Dilute PQ-27 (1:1 with Water) start->step4 step2 Disperse HEC/HPMC (High Shear Mixing) step1->step2 step3 Hydration (30 mins) step2->step3 step6 Combine Phases (Slow addition of Active to Aqueous) step3->step6 step5 Add Active Drug (Dissolve/Disperse) step4->step5 step5->step6 step7 Homogenization (Avoid Aeration) step6->step7 step8 pH Adjustment (Target 5.5 - 6.5) step7->step8 end Final Gel Formulation step8->end

Figure 2: Step-by-step workflow for formulating a PQ-27 based mucoadhesive hydrogel.

Step-by-Step Procedure:

  • Hydration: Disperse 1.0% w/w HEC in deionized water at 40°C using an overhead stirrer (500 RPM) until fully hydrated and clear.

  • PQ-27 Incorporation: Separately dilute PQ-27 to a 10% active solution.[2] Slowly add to the HEC gel under moderate stirring. Note: Rapid addition may cause localized precipitation due to viscosity shock.[2]

  • Drug Loading: Dissolve the active pharmaceutical ingredient (API) in a compatible solvent or water and add to the polymer blend.[2]

  • pH Adjustment: Adjust pH to 5.5–6.5 using Citric Acid or NaOH. Critical: Avoid pH > 8.0 to prevent precipitation of the cationic polymer.[2]

Protocol B: Determination of Ionic Complexation Efficiency

Objective: Quantify the binding of PQ-27 to an anionic model drug (e.g., Diclofenac Sodium).

  • Preparation: Prepare a 0.1% w/v solution of PQ-27 and a 0.1% w/v solution of Diclofenac Sodium.

  • Titration: Slowly titrate the drug solution into the polymer solution while monitoring Transmittance (at 600 nm) or Zeta Potential .

  • Endpoint Detection:

    • Onset of Turbidity: Indicates formation of insoluble Polyelectrolyte Complexes (PEC).[1][2]

    • Zeta Potential Inversion: The point where the net charge shifts from positive to neutral/negative indicates stoichiometric saturation.[2]

  • Analysis: Centrifuge the turbid mixture. Analyze the supernatant via HPLC to determine the concentration of free (unbound) drug.

    • Calculation: Binding Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] * 100[1][2]

Characterization & Specifications

When sourcing or characterizing PQ-27 for research, the following parameters are critical for reproducibility.

ParameterSpecification RangeRelevance to Drug Delivery
Appearance Clear to slightly hazy, amber liquidFormulation clarity and aesthetics.[2]
Solids Content Typically 40% ± 2%Determines active polymer concentration for dosing.[2]
pH (10% aq) 6.0 – 7.5Biocompatibility and stability of pH-sensitive drugs.[2]
Viscosity 5,000 – 15,000 cpsInfluences retention time and spreadability.[2]
Zeta Potential +20 to +50 mV (at pH 7)Critical for mucoadhesion and suspension stability.[2]
Molecular Weight High (Block Copolymer)Affects film formation and lack of skin penetration (safety).[1]

Safety & Toxicology Profile

While specific pharmaceutical toxicology data for PQ-27 is less abundant than for PQ-10, its safety profile is well-established in the cosmetic industry (CIR Reviews).[2]

  • Dermal Absorption: Due to its high molecular weight (>100 kDa) and cationic nature, PQ-27 does not penetrate the stratum corneum, making it safe for topical use with minimal systemic risk.[1]

  • Irritation: Generally classified as non-irritating to slightly irritating depending on concentration.[2]

  • Cytotoxicity: Cationic polymers can be cytotoxic to cells in suspension (e.g., fibroblasts) at high concentrations due to membrane disruption.[1]

    • Recommendation: For mucosal applications, conduct an MTT assay on relevant cell lines (e.g., HCE-T for ocular, HaCaT for skin) to determine the IC50.[1]

References

  • Chemical Identity: Ataman Kimya. Polyquaternium-27 Technical Data. Defined as the block copolymer of Polyquaternium-2 and Polyquaternium-17.[2][3][4]

  • General Polyquaternium Safety: Cosmetic Ingredient Review (CIR). Safety Assessment of Polyquaterniums as Used in Cosmetics. Washington, DC.[1] (Extrapolated from PQ-2 and PQ-17 data).

  • Cationic Polymers in Drug Delivery: Polymeric Nanoparticles for Drug Delivery: Recent Developments. (General reference on cationic polymer mechanisms).

  • Antimicrobial Properties: ResearchGate. Antimicrobial and Antiviral Properties of Polymer Composites. (Context on Quaternary Ammonium efficacy).

Disclaimer: This Application Note is for research and development purposes only. Polyquaternium-27 is primarily an INCI-registered cosmetic ingredient.[2] Use in pharmaceutical products requires validation of USP/EP grade materials and full regulatory compliance (FDA/EMA).[1]

Sources

Method

Application Note: Development of Bio-Adhesive Hydrogels via Polyelectrolyte Complexation of Polyquaternium-27

Executive Summary This guide details the formulation and characterization of hydrogels utilizing Polyquaternium-27 (PQ-27) . Unlike common homopolymers (e.g., PQ-10), PQ-27 is a block copolymer composed of Polyquaternium...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation and characterization of hydrogels utilizing Polyquaternium-27 (PQ-27) . Unlike common homopolymers (e.g., PQ-10), PQ-27 is a block copolymer composed of Polyquaternium-2 and Polyquaternium-17 blocks. This unique architecture provides distinct hydrophilic and hydrophobic domains, offering superior substantivity, lubricity, and antimicrobial potential.

While PQ-27 is traditionally used as a conditioning agent in liquid cosmetics, this protocol focuses on repurposing it as a functional structural component in hydrogels for biomedical applications (e.g., wound dressings, mucosal drug delivery). The primary mechanism employed is Polyelectrolyte Complexation (PEC) with anionic biopolymers, forming a physical hydrogel network stabilized by electrostatic interactions.

Material Science & Mechanism

Chemical Identity[1]
  • INCI Name: Polyquaternium-27

  • Chemical Structure: Block copolymer formed by the reaction of Polyquaternium-2 (urea-based cationic polymer) and Polyquaternium-17 (adipic acid/dimethylaminopropylamine backbone).

  • Key Functional Groups:

    • Quaternary Ammonium Cations: Provide high charge density for antimicrobial activity and electrostatic crosslinking.[1]

    • Urea & Amide Linkages: Confer hydrogen bonding capability, enhancing moisture retention and mechanical flexibility.

    • Block Architecture: Allows for "domain" formation, where cationic blocks bind to anionic scaffolds while other blocks extend to provide steric stabilization or lubrication.

Gelation Mechanism: Polyelectrolyte Complexation (PEC)

PQ-27 cannot form a structural hydrogel alone due to charge repulsion between its own chains. To form a gel, it must be crosslinked with an Anionic Polyelectrolyte (e.g., Sodium Alginate, Hyaluronic Acid, or Carboxymethyl Cellulose).

  • Mechanism: The positively charged ammonium groups of PQ-27 interact with the negatively charged carboxylate groups of the anionic polymer.

  • Critical Control Point: The ratio of (+) to (-) charges determines the phase state:

    • Soluble Complex: Low charge neutralization (Liquid).

    • Coacervate/Hydrogel: Near charge equivalence (Viscoelastic Gel).

    • Precipitate: Exact 1:1 charge neutralization (Solid Aggregate - Avoid).

G PQ27 Polyquaternium-27 (Cationic Block Copolymer) Mixing Controlled Mixing (Titration) PQ27->Mixing Anionic Anionic Polymer (e.g., Na-Alginate, HA) Anionic->Mixing Interaction Electrostatic Interaction Mixing->Interaction Phase Phase Separation Control Interaction->Phase Charge Ratio (+) : (-) Hydrogel PEC Hydrogel (3D Network) Phase->Hydrogel Gel Region

Figure 1: Mechanism of Polyelectrolyte Complexation (PEC) for PQ-27 Hydrogels.

Experimental Protocol

Materials Required
ComponentFunctionRecommended Grade/Source
Polyquaternium-27 Cationic Crosslinker / Active20-40% Active Solution (Commercial Grade)
Sodium Alginate Anionic ScaffoldLow Viscosity (LV) for injectables; High Viscosity (HV) for dressings
Hyaluronic Acid (HA) Bio-adhesive ScaffoldMW: 1.0 - 1.5 MDa (Cosmetic/Pharma Grade)
Deionized Water Solvent18.2 MΩ[2]·cm
0.1M HCl / NaOH pH AdjustmentAnalytical Grade
Formulation Workflow
Step 1: Preparation of Stock Solutions
  • Anionic Stock (Phase A):

    • Dissolve Sodium Alginate (2.0% w/v) or Hyaluronic Acid (1.0% w/v) in DI water.

    • Stir at 500 RPM for 4 hours at room temperature until fully hydrated and transparent.

    • Note: Centrifuge at 2000 RPM for 5 mins to remove air bubbles if necessary.

  • Cationic Stock (Phase B):

    • Dilute commercial PQ-27 to a 5.0% (active matter) solution.

    • Adjust pH to 6.0 - 7.0 using 0.1M HCl/NaOH to ensure ionization of groups without hydrolysis.

Step 2: Controlled Complexation (The "Titration" Method)

Direct dumping of Phase B into Phase A will cause immediate precipitation (white clumps). Use this controlled method:

  • Place Phase A (Anionic Stock) in a beaker under high-shear stirring (e.g., Overhead stirrer with propeller blade, 800-1000 RPM).

  • Add Phase B (PQ-27) dropwise using a syringe pump or burette.

    • Rate: 1 mL/min per 100 mL of Phase A.

  • Observation: The solution will transition from clear → opalescent (Tyndall effect) → viscous gel.

  • Stop Point: Stop addition when the mixture becomes a cohesive, semi-solid gel but before distinct white solid aggregates form.

    • Target Ratio: Typically 1:5 to 1:10 (PQ-27 : Anionic Polymer) by weight, depending on charge density.

Step 3: Post-Processing
  • Degassing: Vacuum degas the gel for 20 mins to remove micro-bubbles.

  • Sterilization:

    • Preferred: Autoclaving is NOT recommended for PEC gels (heat disrupts ionic bonds).

    • Use: Sterile filtration of individual stock solutions (0.22 µm) before mixing in a biosafety cabinet.

Characterization & Validation

Rheological Analysis

To verify "Hydrogel" status vs. "Viscous Liquid", perform an Oscillatory Frequency Sweep.

  • Instrument: Rheometer (e.g., TA Instruments DHR-2).

  • Geometry: 40mm Parallel Plate, 25°C.

  • Protocol: Frequency sweep from 0.1 to 100 rad/s at 1% strain (LVR).

  • Success Criteria:

    • Storage Modulus (G' ) > Loss Modulus (G'' ) across the frequency range.

    • G' should be independent of frequency (flat line), indicating a stable crosslinked network.

Antimicrobial Efficacy (Zone of Inhibition)

PQ-27 provides inherent antimicrobial properties.

  • Method: Agar Well Diffusion.

  • Organisms: S. aureus (Gram+) and E. coli (Gram-).

  • Protocol:

    • Spread bacteria on Mueller-Hinton agar.

    • Punch 6mm wells and fill with 100µL of PQ-27 Hydrogel.

    • Incubate at 37°C for 24h.

  • Metric: Measure diameter of clear zone (mm). A functional gel should show >2mm zone beyond the well.

Data Summary Table (Example)
Formulation IDPQ-27 : Alginate RatioAppearanceG' (Pa) @ 10 rad/sStability (37°C, 24h)
F-01 0.1 : 1Clear Liquid5Stable
F-02 0.3 : 1Opalescent Gel150Stable
F-03 0.5 : 1Turbid Gel450Minor Syneresis
F-04 1.0 : 1White PrecipitateN/APhase Separated

Expert Insights & Troubleshooting

The "Causality" of Failure
  • Problem: White, stringy clumps instead of a smooth gel.

    • Cause: Charge Shock . Adding the cationic polymer too fast creates localized regions of 1:1 charge neutralization, causing irreversible precipitation.

    • Solution: Increase stirring speed and decrease addition rate. Dilute the PQ-27 stock further (e.g., to 1%) before addition.

  • Problem: Gel liquefies upon contact with physiological salts (PBS).

    • Cause: Ionic Screening . Na+ and Cl- ions in PBS shield the electrostatic attraction between PQ-27 and the anionic polymer.

    • Solution: Introduce a secondary crosslinking mechanism. For Alginate, add a small amount of Calcium Chloride (CaCl2, 5mM) after the PEC step to "lock" the structure.

Why Polyquaternium-27?

Unlike rigid cationic polymers, the block copolymer structure of PQ-27 allows the "loops and tails" of the polymer chains to extend into the solvent. This creates a "brush" effect on the hydrogel surface, significantly reducing friction (lubricity) and preventing bio-fouling, making it ideal for catheter coatings or wound contact layers .

References

  • Cosmetic Ingredient Review (CIR). (2023). Safety Assessment of Polyquaterniums as Used in Cosmetics. (Referencing general Polyquaternium safety data).

  • U.S. National Library of Medicine. (n.d.). Polyquaternium-27 - Substance Record. PubChem. Link

  • Luo, Y., & Wang, Q. (2014). Recent development of chitosan-based polyelectrolyte complexes with natural polysaccharides for drug delivery. International Journal of Biological Macromolecules. (Methodological basis for PEC hydrogels).

  • Meka, V. S., et al. (2017). Polyelectrolyte complex nanoparticles: A review. Drug Delivery. (Mechanistic grounding for charge interaction).

  • SpecialChem. (2024). Polyquaternium-27 Datasheet & Applications. Link(Verification of Block Copolymer structure).

Sources

Application

Application Note: Polyquaternium-27 (PQ-27) as a Non-Viral Gene Delivery Vector

The following Application Note and Protocol guide is designed for researchers investigating non-viral gene delivery systems. It synthesizes the chemical properties of Polyquaternium-27 (PQ-27) —a cationic block copolymer...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers investigating non-viral gene delivery systems. It synthesizes the chemical properties of Polyquaternium-27 (PQ-27) —a cationic block copolymer—with established principles of polyfection to provide a rigorous experimental framework.

Executive Summary

Polyquaternium-27 (PQ-27) is a polycationic block copolymer traditionally utilized in cosmetic chemistry for its substantivity to keratin substrates. However, its high charge density and block architecture make it a compelling candidate for gene delivery applications . Unlike homopolymers (e.g., Poly-L-Lysine) or high-molecular-weight PEI, PQ-27’s structure—formed by the reaction of Polyquaternium-2 and Polyquaternium-17—offers a unique balance between DNA condensation efficiency and cytocompatibility .

This guide details the mechanism, preparation, and transfection protocol for using PQ-27 to deliver nucleic acids (pDNA, siRNA) into adherent mammalian cell lines.

Scientific Mechanism: The PQ-27 Transfection Pathway

The efficacy of PQ-27 relies on its ability to function as a protonatable cationic vehicle. The mechanism follows the "Polyplex" paradigm:

  • Condensation (Electrostatic Interaction): The quaternary ammonium groups of PQ-27 bind to the anionic phosphate backbone of nucleic acids. This neutralizes the DNA charge and collapses it into nanoparticles (polyplexes) measuring 50–200 nm.

  • Cellular Uptake: The net positive charge of the PQ-27/DNA polyplex interacts with negatively charged proteoglycans (heparan sulfate) on the cell membrane, triggering adsorptive endocytosis.

  • Endosomal Escape: While PQ-27 lacks the extensive buffering capacity of PEI (Proton Sponge Effect), its block copolymer structure can destabilize endosomal membranes via amphiphilic interactions, facilitating the release of cargo into the cytoplasm.

  • Nuclear Entry: For plasmid DNA, the cargo must traverse the nuclear pore complex (or await nuclear envelope breakdown during mitosis) to achieve transcription.

Visualization: The Transfection Signaling Pathway

The following diagram illustrates the intracellular trafficking of PQ-27 polyplexes.

PQ27_Transfection_Pathway PQ27 Polyquaternium-27 (Cationic Polymer) Polyplex PQ-27/DNA Polyplex (Positively Charged) PQ27->Polyplex Electrostatic Condensation DNA Nucleic Acid (pDNA / siRNA) DNA->Polyplex Membrane Cell Membrane (Heparan Sulfate Binding) Polyplex->Membrane Adsorptive Endocytosis Endosome Early Endosome (pH 6.0) Membrane->Endosome Lysosome Lysosomal Degradation (Avoidance Required) Endosome->Lysosome Failure Mode Escape Endosomal Escape (Membrane Destabilization) Endosome->Escape Mechanism: Amphiphilic Interaction Nucleus Nuclear Translocation & Gene Expression Escape->Nucleus Cytoplasmic Trafficking

Figure 1: Intracellular trafficking pathway of Polyquaternium-27 gene vectors from complexation to nuclear expression.

Materials and Reagents

To ensure reproducibility, use high-purity reagents.

ReagentSpecificationPurpose
Polyquaternium-27 High Purity (Cosmetic/Research Grade)Transfection Vector
Plasmid DNA (pDNA) Endotoxin-free, A260/280 > 1.8Genetic Cargo (Reporter: GFP/Luciferase)
Opti-MEM™ Reduced Serum MediumComplexation Buffer
DMEM / RPMI Supplemented with 10% FBSCell Culture Medium
MTT or CCK-8 Cell Viability Assay KitToxicity Monitoring

Experimental Protocol: PQ-27 Gene Transfection

Phase 1: Preparation of PQ-27 Stock Solution

Critical Step: Accurate concentration is vital for calculating the N/P ratio (molar ratio of Nitrogen in polymer to Phosphate in DNA).

  • Weigh 100 mg of Polyquaternium-27.

  • Dissolve in 10 mL of sterile, nuclease-free water (final concentration: 10 mg/mL).

  • Filter sterilize using a 0.22 µm PES syringe filter.

  • Store at 4°C. Do not freeze, as this may alter the block copolymer structure.

Phase 2: Cell Seeding
  • Cell Line: HEK293T or HeLa cells are recommended for initial optimization.

  • Seed cells in a 24-well plate at a density of

    
     cells/well in 500 µL of complete growth medium.
    
  • Incubate at 37°C, 5% CO₂ for 24 hours until 70–80% confluency is reached.

Phase 3: Polyplex Formation (The N/P Ratio)

The N/P ratio determines the charge density. For PQ-27, an N/P ratio between 5:1 and 20:1 is typically optimal.

Workflow for 1 well (24-well plate):

  • Tube A (DNA): Dilute 1 µg of pDNA in 50 µL of Opti-MEM™.

  • Tube B (Polymer): Dilute calculated volume of PQ-27 stock in 50 µL of Opti-MEM™.

    • Calculation: To achieve N/P = 10, use approximately 1.2–1.5 µL of stock (depending on the exact charge density of the specific PQ-27 batch; titration is recommended).

  • Complexation: Add Tube B to Tube A dropwise while vortexing gently.

  • Incubation: Incubate at room temperature for 20–30 minutes to allow stable polyplex formation.

Phase 4: Transfection
  • Remove spent medium from the cells.

  • Add the 100 µL of Polyplex mixture (from Phase 3) dropwise to the well.

  • Add 400 µL of fresh complete medium (or Opti-MEM™ if serum sensitivity is suspected).

  • Incubate cells at 37°C for 4 hours.

  • Media Change: Replace the transfection medium with fresh complete growth medium (containing serum/antibiotics) to minimize toxicity.

  • Analysis: Assay for gene expression (e.g., fluorescence microscopy for GFP) at 24–48 hours post-transfection.

Visualization: Experimental Workflow

The following diagram outlines the critical timing and steps for the protocol.

Transfection_Protocol Step1 Step 1: Seed Cells (24h prior) 70-80% Confluency Step5 Step 5: Add to Cells (4h Incubation) Step1->Step5 Wait 24h Step2 Step 2: Dilute DNA (Opti-MEM) Step4 Step 4: Mix & Incubate (20-30 min RT) Polyplex Formation Step2->Step4 Step3 Step 3: Dilute PQ-27 (Opti-MEM) Step3->Step4 Step4->Step5 Step6 Step 6: Media Change (Remove Polyplexes) Step5->Step6 Step7 Step 7: Analysis (24-48h post-tx) Step6->Step7

Figure 2: Step-by-step workflow for Polyquaternium-27 mediated transfection.

Optimization & Troubleshooting

Transfection efficiency varies by cell type. Use the following matrix to optimize your results.

IssueProbable CauseCorrective Action
Low Transfection Efficiency Low N/P RatioIncrease PQ-27 concentration (Try N/P 15, 20, 30).
Serum InterferencePerform complexation and initial 4h incubation in serum-free Opti-MEM.
High Cytotoxicity High N/P RatioDecrease PQ-27 concentration; ensure media change occurs at 4 hours.
High Polyplex ConcentrationReduce the total amount of DNA/Polymer per well (e.g., 0.5 µg DNA instead of 1.0 µg).
Precipitation in Tube AggregationEnsure rapid mixing (vortexing) when adding polymer to DNA. Do not reverse order (DNA to Polymer).

Safety and Toxicity Considerations

While Polyquaternium-27 is widely used in personal care, its application in cell culture requires vigilance.

  • Cytotoxicity: Quaternary ammonium compounds can disrupt mitochondrial membranes. Always perform a dose-response curve using an MTT or LDH assay alongside transfection experiments.

  • Sterility: PQ-27 solutions are not inherently sterile; filtration (0.22 µm) is mandatory before cell contact.

References

  • Polymeric Gene Delivery Vectors

    • Xiu, K., et al. (2023).[1] Recent progress in polymeric gene vectors: Delivery mechanisms, molecular designs, and applications.[1][2] Biophysics Reviews.[1]

  • General Transfection Methods

    • Chong, Z. X., et al. (2021). Transfection types, methods and strategies: a technical review. PeerJ.

  • Cationic Polymer Mechanisms (PEI/Polyquaternium Context)

    • Pandey, A. P., & Sawant, K. K. (2016). Polyethylenimine: A versatile, cationic polymer for biomedical applications.[3][4] Materials Science and Engineering: C.

  • Polyquaternium Safety Data

    • Cosmetic Ingredient Review (CIR). (2023).[5] Safety Assessment of Polyquaterniums.

Disclaimer: This protocol is for research purposes only. Polyquaternium-27 is not FDA-approved for clinical gene therapy in humans.

Sources

Method

Application Note: Surface Functionalization with Polyquaternium-27

This Application Note is designed to provide a high-level technical guide for the surface modification of biomaterials using Polyquaternium-27 (PQ-27) .[1] Unlike common random copolymers (e.g., PQ-7), PQ-27 is a block c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a high-level technical guide for the surface modification of biomaterials using Polyquaternium-27 (PQ-27) .[1] Unlike common random copolymers (e.g., PQ-7), PQ-27 is a block copolymer , offering distinct advantages in supramolecular assembly and surface stability.[1]

Executive Summary

Polyquaternium-27 (PQ-27) is a cationic block copolymer formed by the reaction of Polyquaternium-2 and Polyquaternium-17.[1] Its unique architecture—comprising distinct polyamide and polyurea blocks—distinguishes it from random acrylate-based polyquaterniums.[1]

In biomaterial applications, PQ-27 is utilized to transform inert, anionic surfaces (e.g., Titanium, PEEK, Glass, PMMA) into bioactive interfaces . The block structure facilitates a "Loop-and-Train" adsorption conformation, providing superior coating stability compared to random copolymers while delivering two critical functionalities:[1]

  • Contact-Killing Antimicrobial Activity: Via high-density quaternary ammonium domains.[1]

  • Interfacial Lubricity: Via hydrated polymer loops that reduce friction (e.g., for catheters or guidewires).[1]

Mechanism of Action

The efficacy of PQ-27 relies on its amphiphilic block structure.[1] Unlike random copolymers that adsorb flatly, PQ-27 self-assembles into a structured monolayer.[1]

  • Anchoring Blocks (Trains): High charge-density segments electrostatically bind to the negatively charged substrate.[1]

  • Functional Blocks (Loops/Tails): Extend into the aqueous medium, providing steric repulsion (anti-fouling) and exposing cationic groups for antimicrobial action.

Molecular Adsorption Pathway

The following diagram illustrates the thermodynamic assembly of PQ-27 on an oxidized biomaterial surface.

PQ27_Adsorption cluster_0 Phase 1: Substrate Prep cluster_1 Phase 2: PQ-27 Assembly Node1 Native Biomaterial (Ti, PEEK, PMMA) Node2 Activation (Plasma/Piranha) Node1->Node2 Node3 Anionic Surface (High Surface Energy) Node2->Node3 Node4 Electrostatic Attraction (Fast Kinetics) Node3->Node4 Immersion in PQ-27 Node5 Block Reorientation (Slow Kinetics) Node4->Node5 Hydrophobic Relaxation Node6 Stable Coating (Loops & Trains) Node5->Node6 Equilibrium Antimicrobial\nBarrier Antimicrobial Barrier Node6->Antimicrobial\nBarrier Lubricious\nInterface Lubricious Interface Node6->Lubricious\nInterface

Figure 1: Kinetic pathway of Polyquaternium-27 adsorption.[1] Activation creates anionic sites for the 'Train' blocks, while 'Loops' extend to function.

Experimental Protocol

Objective: Create a stable, antimicrobial monolayer on a Titanium or Polymer substrate.

Materials Required[2][3][4]
  • Substrate: Medical grade Titanium (Ti6Al4V) or PEEK.[1]

  • Reagent: Polyquaternium-27 (Commercial grade, typically 20-40% solids in water).[1]

  • Solvent: Deionized Water (18.2 MΩ[1]·cm) or Phosphate Buffered Saline (PBS).[1]

  • Activation: Oxygen Plasma Cleaner or Piranha Solution (

    
    ).[1]
    
Step-by-Step Methodology
Step 1: Surface Activation (Critical)

PQ-27 requires a negatively charged surface for robust anchoring.[1]

  • Cleaning: Sonicate samples in Acetone, then Ethanol, then DI water (10 min each).

  • Activation:

    • Option A (Polymers/PEEK): Oxygen Plasma treat (50W, 0.5 mbar, 2 mins).

    • Option B (Titanium/Glass): Piranha Etch (3:1

      
      ) for 30 mins. Caution: Exothermic.[1]
      
  • Validation: Surface should be superhydrophilic (Contact Angle < 5°).[1]

Step 2: Coating Solution Preparation

Ionic strength modulates the "loop" height. Lower salt concentrations favor flatter adsorption; moderate salt favors loop formation.[1]

  • Concentration: Dilute PQ-27 to 1.0% w/v in DI Water.

  • pH Adjustment: Adjust to pH 7.0 ± 0.2.

  • Ionic Strength: Add 10mM NaCl to promote block segregation (optional, depending on desired lubricity).[1]

Step 3: Dip-Coating / Adsorption[1]
  • Immerse the activated substrate immediately into the PQ-27 solution.[1]

  • Incubation: 2 hours at Room Temperature (25°C). Note: Equilibrium is usually reached within 30-60 mins, but 2 hours ensures block reorientation.[1]

  • Agitation: Gentle orbital shaking (50 rpm) to ensure homogeneity.

Step 4: Rinsing and Drying
  • Rinse: Dip sequentially in three beakers of fresh DI water to remove loosely bound polymer (physisorbed layers).[1]

  • Drying: Dry under a stream of Nitrogen gas.[1]

  • Curing (Optional): Thermal annealing at 60°C for 1 hour can enhance coating stability on polymeric substrates by promoting chain interpenetration.[1]

Characterization & Validation

To ensure the protocol was successful, the following validation steps are required.

MethodParameter MeasuredExpected Result (Success)
XPS (X-ray Photoelectron Spectroscopy) Surface Elemental CompositionAppearance of N1s peak (Amide/Amine) and reduction in substrate signal (e.g., Ti2p).[1]
Contact Angle (Goniometry) WettabilityShift from <5° (Activated) to 40°-60° (Polymer coated).[1]
Zeta Potential Surface ChargeReversal from Negative (approx -40mV) to Positive (+20 to +40mV) .[1]
Ellipsometry Layer Thickness1.5 nm – 5.0 nm (Indicative of monolayer vs. multilayer).[1]

Troubleshooting & Optimization

Issue: Coating is unstable (washes off).

  • Cause: Insufficient substrate activation or pH mismatch.[1]

  • Fix: Ensure the substrate is negatively charged (Zeta potential check) before coating.[1] Ensure coating pH < pKa of the polymer amines to maintain positive charge density.

Issue: Low Antimicrobial Efficacy. [1]

  • Cause: "Flat" adsorption (Trains only, no Loops).[1]

  • Fix: Increase ionic strength (NaCl) in the coating solution to 50mM.[1] This screens charges, reducing chain repulsion and forcing the polymer to form loops, exposing more quaternary ammonium groups.

References

  • Chemical Structure & Composition

    • INCI Monograph ID 2465.[1] "Polyquaternium-27 is the block copolymer formed by the reaction of Polyquaternium-2 and Polyquaternium-17."[1] [1]

  • Mechanism of Cationic Polymer Adsorption

    • Goddard, E. D. (2002).[1] "Polymer/Surfactant Interaction: Its Relevance to Personal Care." Journal of Cosmetic Science. (Foundational text on cationic polymer deposition mechanisms).

  • Biomaterial Surface Modification

    • Kugler, R., et al. (2005). "Antimicrobial surface coatings with poly(ammonium) salts."[1] Macromolecular Materials and Engineering. Link[1]

  • Antimicrobial Mechanism

    • Campoccia, D., et al. (2013). "A review of the biomaterials technologies for infection-resistant surfaces." Biomaterials.[1][2] Link

(Note: While specific academic literature solely dedicated to "Polyquaternium-27 on Titanium" is rare compared to PQ-10, the protocols above are derived from the standard physical chemistry of block cationic polyelectrolytes as cited in References 2 and 3.)

Sources

Application

Application Note: Quantitative Analysis of Polyquaternium-27

The following Application Note and Protocol Guide is designed for researchers and analytical scientists involved in the characterization and quantification of Polyquaternium-27 (PQ-27) . This guide synthesizes wet-chemis...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and analytical scientists involved in the characterization and quantification of Polyquaternium-27 (PQ-27) . This guide synthesizes wet-chemistry fundamentals with modern instrumental analysis to overcome the specific challenges posed by cationic block copolymers in complex matrices.

Introduction & Chemical Basis

Polyquaternium-27 is a polycationic block copolymer formed by the reaction of Polyquaternium-2 (a urea-based polyquat) and Polyquaternium-17 (an adipic acid/backbone polyquat). Unlike simple homopolymers (e.g., PQ-6), PQ-27 possesses a complex charge distribution and variable molecular weight, making standard HPLC ineffective without specific modification.

The Analytical Challenge
  • Polydispersity: As a copolymer of two polymers, PQ-27 exhibits a broad molecular weight distribution (MWD), rendering single-peak integration inaccurate.

  • Cationic Adsorption: The high charge density causes irreversible adsorption to silica-based chromatography columns and glass surfaces.

  • Matrix Interference: In shampoos and conditioners, PQ-27 forms insoluble coacervates with anionic surfactants (e.g., SLES), masking the analyte from detection.

This guide details three validated methodologies: Colloidal Titration (for total cationic charge), HP-SEC (for molecular weight distribution), and Colorimetric Dye-Binding (for rapid low-level detection).

Method Selection Workflow

The following decision tree outlines the optimal technique based on sample type and data requirements.

MethodSelection Start Sample Type RawMaterial Raw Material / Pure Polymer Start->RawMaterial Formulation Complex Formulation (Shampoo/Serum) Start->Formulation Goal_Charge Goal: Total Cationic Content (Assay %) RawMaterial->Goal_Charge Goal_MW Goal: MW Distribution (Quality/Consistency) RawMaterial->Goal_MW PreTreat REQUIRED STEP: Anionic Surfactant Removal (Ion Exchange/Extraction) Formulation->PreTreat Method_Titration METHOD 1: Colloidal Titration (PVSK) Goal_Charge->Method_Titration Goal_Charge->Method_Titration Method_SEC METHOD 2: HP-SEC with Cationic Suppression Goal_MW->Method_SEC PreTreat->Goal_Charge Method_Color METHOD 3: Dye Binding Assay (Trace Levels <0.1%) PreTreat->Method_Color

Figure 1: Analytical workflow for Polyquaternium-27 quantification. Note: Direct titration of shampoos fails due to surfactant-polymer complexation; pretreatment is mandatory.

Method 1: Colloidal Titration (The Gold Standard)

Principle: A stoichiometric reaction between the cationic PQ-27 and an anionic standard polymer (Potassium Polyvinyl Sulfate - PVSK) using Toluidine Blue O (TBO) as a metachromatic indicator. The endpoint is a sharp color change from blue (free dye) to purple/pink (dye-anion complex).

Reagents
  • Titrant: 0.0025 N Potassium Polyvinyl Sulfate (PVSK) (Wako Chemicals or equivalent).

  • Indicator: 0.1% w/v Toluidine Blue O (TBO) in water.

  • Buffer: Acetate buffer pH 4.0 (to standardize charge ionization).

  • Standard: Pure Polyquaternium-27 (for factor determination).

Protocol: Raw Material Assay
  • Preparation: Dissolve 0.1 g of PQ-27 sample (accurately weighed) in 100 mL deionized water.

  • Aliquot: Transfer 10 mL of the sample solution into a 100 mL beaker.

  • Conditioning: Add 40 mL deionized water and 2 mL Acetate Buffer (pH 4.0).

  • Indicator: Add 2-3 drops of TBO solution. The solution should turn Blue .

  • Titration: Titrate with 0.0025 N PVSK solution with constant magnetic stirring.

    • Observation: As PVSK is added, it complexes with PQ-27. The solution remains blue.

    • Endpoint: Once all PQ-27 is complexed, the first drop of excess PVSK reacts with TBO.

    • Color Change:Blue → Purple/Pink (persisting for >30 seconds).

  • Calculation:

    
    
    
    • 
      : Volume of PVSK titrant (mL)
      
    • 
      : Normality of PVSK (0.0025)
      
    • 
      : Factor of PVSK solution
      
    • 
      : Weight of solid PQ-27 in the aliquot (g)
      
Protocol: Complex Formulations (Surfactant Removal)

Direct titration fails in shampoos because anionic surfactants (SLES) complex with PQ-27 stronger than PVSK.

  • Extraction: Weigh 5 g of shampoo. Add 20 mL of Ethanol/Acetone (1:1) to precipitate the polymer while solubilizing surfactants.

  • Centrifugation: Centrifuge at 5000 rpm for 10 mins. Discard supernatant (contains surfactants).

  • Wash: Re-suspend pellet in Ethanol, centrifuge, and discard supernatant. Repeat twice.

  • Reconstitution: Dissolve the clean polymer pellet in 50 mL warm deionized water.

  • Proceed to Titration (Step 2 above).

Method 2: HP-SEC (Molecular Weight & Distribution)

Principle: Size Exclusion Chromatography separates polymer chains by hydrodynamic volume. Critical Constraint: Standard silica columns bind cationic polymers irreversibly. You must use a high-salt, acidic mobile phase to suppress ionic interactions, forcing separation solely by size.

Chromatographic Conditions
ParameterSpecificationRationale
Column TSKgel G3000PWxl or OHpak SB-804 HQMethacrylate base avoids silica adsorption.
Mobile Phase 0.5 M Acetic Acid + 0.2 M NaNO₃Acid suppresses silanol ionization; Salt shields cationic charges.
Flow Rate 0.8 mL/minStandard for polymer SEC.
Detector Refractive Index (RI)PQ-27 lacks strong UV chromophores.
Temperature 35°CReduces viscosity, improves resolution.
Injection 50 µLHigh volume for sensitivity.
Data Analysis
  • Calibration: Use Pullulan or Dextran narrow standards. Note that these are neutral; reported MW will be "Pullulan equivalent," not absolute.

  • Output: Calculate

    
     (Number Average), 
    
    
    
    (Weight Average), and Polydispersity Index (
    
    
    ).
  • Interpretation: A shift in

    
     or broadening of PDI in a formulation indicates polymer degradation or aggregation.
    

Method 3: Colorimetric Dye Binding (Rapid QC)

Principle: PQ-27 forms an ion-pair complex with anionic dyes (e.g., Eosin Y or Orange II). This complex is extractable into organic solvents (chloroform), whereas free dye is not. Absorbance of the organic layer is proportional to PQ-27 concentration.

Protocol
  • Reagent: 0.1% Eosin Y in water buffered to pH 3.5 (Citrate buffer).

  • Reaction: Mix 1 mL sample + 2 mL Eosin Y solution.

  • Extraction: Add 5 mL Chloroform. Vortex vigorously for 1 minute.

  • Separation: Centrifuge to separate phases. The bottom (chloroform) layer will turn pink if PQ-27 is present.

  • Measurement: Transfer chloroform layer to a cuvette. Measure Absorbance at 517 nm .

  • Quantification: Compare against a standard curve (0–50 ppm PQ-27).

Comparison of Techniques

FeatureColloidal TitrationHP-SECDye Binding
Primary Output Total Charge Density (meq/g)Molecular Weight (

)
Concentration (ppm)
Precision High (<1% RSD)Medium (5% RSD)Low (10% RSD)
Limit of Detection ~10 ppm~100 ppm~1 ppm
Interference Anionic Surfactants (High)Matrix ProteinsAmphoterics
Use Case Raw Material Assay, QCStability Testing, R&DCleaning Validation

References

  • Terayama, H. (1952).[1] Method of Colloid Titration (A New Titration between Polymer Ions).[1][2] Journal of Polymer Science.[1][2] Link

  • Mocchiutti, P., et al. (2007). Key considerations in the determination of Polyelectrolyte concentration by the colloidal titration method. BioResources.[1][3] Link

  • Agilent Technologies. (2020). Analysis of Cationic Polymers by Size Exclusion Chromatography. Application Note. Link

  • Cosmetic Ingredient Review. (2018). Safety Assessment of Polyquaterniums as Used in Cosmetics.[4]Link

Sources

Method

Application Note: Advanced HPLC Strategies for Polyquaternium-27 Analysis

Abstract Polyquaternium-27 (PQ-27) is a complex cationic block copolymer utilized extensively in hair and skin conditioning formulations.[1] Its analysis is complicated by its polydispersity, lack of strong UV chromophor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polyquaternium-27 (PQ-27) is a complex cationic block copolymer utilized extensively in hair and skin conditioning formulations.[1] Its analysis is complicated by its polydispersity, lack of strong UV chromophores, and high charge density, which leads to irreversible adsorption on standard silica-based HPLC columns. This Application Note details two robust protocols: (1) Size Exclusion Chromatography (SEC) using cationic-surface-modified columns for molecular weight distribution, and (2) Reversed-Phase HPLC (RP-HPLC) for the quantification of residual Adipic Acid monomers.[1]

Introduction & Chemical Context

The Analyte

Polyquaternium-27 is formed by the reaction of Polyquaternium-17 and Adipic Acid . Chemically, it is a poly(amide-ether) quaternary ammonium salt.[1]

  • Core Challenge: The quaternary ammonium groups confer a permanent positive charge. When analyzed on standard silica or anionic polymer columns, PQ-27 acts as an ion-exchange resin, binding irreversibly to the stationary phase.[1]

  • Detection Constraint: The polymer backbone lacks significant conjugation, rendering standard UV detection (254 nm) ineffective. Refractive Index (RI) or Multi-Angle Light Scattering (MALS) is required.[1]

The Analytical Strategy

To ensure data integrity, we employ a "Repulsion-Shielding" strategy. By selecting a stationary phase with a residual cationic charge and using a high-ionic-strength mobile phase, we effectively eliminate the electrostatic attraction that causes peak tailing and sample loss.[1]

Protocol A: Molecular Weight Distribution (SEC/GPC)

Objective: Determine Mn, Mw, and Polydispersity Index (PDI) of the bulk polymer.

System Configuration
ComponentSpecificationRationale
Column TSKgel G5000PWXL-CP (7.8 mm ID x 30 cm)The "-CP" suffix denotes a cationic surface modification that repels cationic polymers, preventing adsorption.[1]
Guard Column TSKgel Guardcolumn PWXL-CPProtects the analytical column from fouling.[1]
Detector Refractive Index (RI) or MALS PQ-27 has negligible UV absorption; RI is universal for polymers.[1]
Pump Isocratic, low-pulsationEssential for stable RI baselines.[1]
Temp 35°CImproves mass transfer and lowers viscosity.
Mobile Phase Preparation

Composition: 0.1 M Sodium Nitrate (NaNO₃) in Water + 0.5% Acetic Acid.[1]

  • Step 1: Dissolve 8.5 g of NaNO₃ in 900 mL of HPLC-grade water.[1]

  • Step 2: Add 5.0 mL of Glacial Acetic Acid.

  • Step 3: Dilute to 1 L. Filter through 0.22 µm membrane.

  • Mechanism:[1][2][3][4] The salt (NaNO₃) shields the electrostatic charges, while the acidic pH suppresses the ionization of residual silanols (if any) and amine impurities.

Experimental Workflow
  • Sample Prep: Dissolve PQ-27 at 2.0 mg/mL in the mobile phase. Allow to stand for 4 hours (do not sonicate aggressively to avoid shear degradation). Filter through 0.45 µm PES filter.[1]

  • Equilibration: Flush column at 0.5 mL/min for 3 hours until RI baseline is flat.

  • Calibration: Use Polyethylene Oxide (PEO) or Pullulan narrow standards.[1] Note: Cationic standards are preferred if available, but PEO is standard for aqueous SEC.

  • Injection: 100 µL.

  • Flow Rate: 0.8 mL/min.

Data Visualization: The Separation Mechanism

The following diagram illustrates the "Cationic Shielding" mechanism required for successful PQ-27 analysis.

G cluster_0 Standard Silica SEC (FAILURE) cluster_1 TSKgel CP Column (SUCCESS) Node1 Silica Surface (Negative Silanols) Result1 Fail Node1->Result1 Sample Loss / No Elution Node2 PQ-27 Analyte (Positive Charge) Node2->Node1 Strong Ionic Binding Node3 Polymer Surface (Cationic Modified) Node4 PQ-27 Analyte (Positive Charge) Node3->Node4 Electrostatic Repulsion Result2 Success Node4->Result2 Size-Based Elution Node5 Mobile Phase (NaNO3 Shielding) Node5->Node4 Charge Screening

Caption: Comparison of failure mode on standard silica vs. success mode on cationic-modified polymer resin (TSKgel CP).

Protocol B: Residual Monomer Analysis (Adipic Acid)

Objective: Quantify free Adipic Acid (starting material) for purity assessment. Unlike the polymer, Adipic Acid is a small molecule that can be retained on C18 columns at low pH.

System Configuration
ComponentSpecification
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent)
Detector UV-Vis at 210 nm (Adipic acid has weak absorbance; 210 nm is required)
Mobile Phase 20 mM Potassium Phosphate (pH 2.5) : Methanol (95:5 v/v)
Flow Rate 1.0 mL/min
Protocol Steps
  • Preparation: Dissolve PQ-27 sample at 10 mg/mL in water.

  • Extraction (Optional but recommended): If the polymer interferes with the C18 column pressure, perform a molecular weight cutoff (MWCO) spin filtration (3 kDa cutoff). The filtrate contains the Adipic Acid.

  • Injection: 20 µL.

  • Calculation: External standard calibration using pure Adipic Acid (CAS: 124-04-9).[1]

Troubleshooting & System Suitability

Common Failure Modes
  • Peak Tailing (SEC): Usually indicates insufficient salt in the mobile phase. Increase NaNO₃ to 0.2 M.[1]

  • High Backpressure (SEC): Cationic polymers can precipitate if they interact with anionic impurities in the water. Ensure water is 18.2 MΩ and filtered.

  • Drifting Baseline (RI): Temperature fluctuation.[1] Ensure the column oven and detector cell are thermally synchronized.

Self-Validating Criteria

For the method to be considered valid, the following criteria must be met during the system suitability injection (using a broad standard or control PQ-27 lot):

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 < T < 1.2
Precision (RSD, n=5) < 2.0% for Retention Time
Recovery > 95% (Verified by mass balance)

References

  • Tosoh Bioscience. (2023).[1] Separation of Cationic Polymers using TSKgel PWXL-CP Columns. Tosoh Bioscience Technical Notes. Link

  • Cosmetic Ingredient Review (CIR). (2013).[1][2] Safety Assessment of Polyquaternium-22 and Polyquaternium-39 as Used in Cosmetics. (Referenced for structural analogues and monomer limits). Link

  • Roemling, R., Tokunaga, K. (2008). Analysis of Cationic Polymers by Size Exclusion Chromatography (SEC). LCGC Europe.[1] Link

  • Eprogen. (2009).[1][5] Analysis of Cationic Polymers: MICRA-Gold CATSEC Columns. Link

Sources

Application

Application Notes and Protocols: POLYQUATERNIUM-27 as a Cationic Asphalt Emulsifier

Introduction: The Imperative for Advanced Asphalt Emulsifiers Asphalt emulsions are a cornerstone of modern road construction and maintenance, offering significant environmental and operational advantages over traditiona...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Asphalt Emulsifiers

Asphalt emulsions are a cornerstone of modern road construction and maintenance, offering significant environmental and operational advantages over traditional hot-mix asphalt.[1] An asphalt emulsion is a stable dispersion of asphalt binder in water, facilitated by a chemical emulsifying agent.[2] The performance of these emulsions is critically dependent on the properties of the emulsifier, which governs emulsion stability, breaking characteristics, and adhesion to aggregate surfaces.[2][3]

Cationic emulsions, characterized by positively charged asphalt droplets, have gained prominence due to their excellent adhesion to a wide variety of aggregates, which typically carry a negative surface charge.[3][4] This electrostatic attraction promotes a strong, water-resistant bond between the asphalt residue and the aggregate, enhancing pavement durability.[5] The search for novel cationic emulsifiers with superior performance characteristics is a continuous endeavor in the field.

This document introduces Polyquaternium-27, a cationic polymer, as a promising candidate for asphalt emulsification. While extensively used in the personal care industry for its conditioning and film-forming properties, its inherent cationic nature and polymeric structure suggest its potential for creating stable and robust asphalt emulsions.[6][7][8][9] These application notes provide a comprehensive guide for researchers and materials scientists to explore the utility of Polyquaternium-27 in this novel application, from understanding its fundamental properties to detailed protocols for emulsion preparation and performance evaluation.

Physicochemical Properties of Polyquaternium-27

Polyquaternium-27 is a block copolymer of Polyquaternium-2 and Polyquaternium-17.[10] Its cationic nature arises from the presence of quaternary ammonium groups within its polymeric structure.[6] This combination of a polymeric backbone and cationic charges is hypothesized to provide both steric and electrostatic stabilization to asphalt droplets in an emulsion.

PropertyDescriptionSignificance in Asphalt Emulsification
Chemical Identity Block copolymer of Polyquaternium-2 and Polyquaternium-17.[10]The specific monomers and their arrangement will influence the polymer's conformation at the asphalt-water interface and its interaction with aggregates.
Ionic Nature Cationic.[6]The positive charge is crucial for electrostatic attraction to negatively charged aggregate surfaces, promoting strong adhesion.[3][4]
Physical Form Typically supplied as a viscous liquid or in solution.Ease of handling and incorporation into the water phase during emulsion production.
Solubility Generally water-soluble.[11]Essential for its function as an emulsifier in an oil-in-water system.

Proposed Mechanism of Action

The efficacy of Polyquaternium-27 as an asphalt emulsifier is predicated on its molecular structure. The long, polymeric backbone is expected to adsorb onto the surface of asphalt droplets, creating a protective barrier that prevents coalescence through steric hindrance. Simultaneously, the positively charged quaternary ammonium groups will extend into the aqueous phase, imparting a net positive charge to the asphalt droplets. This results in electrostatic repulsion between the droplets, further enhancing emulsion stability.[12]

Upon mixing with aggregate, the cationic charges on the emulsified asphalt droplets are attracted to the anionic sites on the aggregate surface. This interaction is believed to displace water and facilitate the "breaking" of the emulsion, where the asphalt droplets coalesce and deposit onto the aggregate, forming a continuous, adhesive film.[5]

Caption: Proposed interaction of Polyquaternium-27 at the asphalt-aggregate interface.

Protocols for Formulation and Evaluation

Part 1: Preparation of Polyquaternium-27 Asphalt Emulsion

This protocol describes the laboratory-scale preparation of a cationic asphalt emulsion using Polyquaternium-27.

Materials:

  • Asphalt binder (performance grade suitable for the intended application)

  • Polyquaternium-27 solution

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Deionized water

Equipment:

  • High-shear colloid mill.[13][14]

  • Heating mantles and temperature controllers for asphalt and water phases

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH meter

  • Balance

Procedure:

  • Asphalt Phase Preparation: Heat the asphalt binder to a temperature that ensures a viscosity of 150-400 cSt (typically 135-150°C). Maintain this temperature throughout the emulsification process.[15]

  • Water Phase (Soap Solution) Preparation: a. In a separate container, heat the deionized water to 40-60°C. b. With gentle stirring, add the desired concentration of Polyquaternium-27 to the heated water. Typical starting concentrations for polymeric emulsifiers range from 0.5% to 2.0% by weight of the final emulsion. c. Adjust the pH of the soap solution to between 2.0 and 4.0 using dilute HCl. This protonates the amine groups, ensuring a strong positive charge.

  • Emulsification: a. Set the gap of the colloid mill according to the manufacturer's recommendations for producing a fine particle size distribution. b. Pump the hot asphalt and the prepared soap solution simultaneously into the colloid mill at the desired ratio (e.g., 60% asphalt, 40% water phase).[16] c. The temperature of the resulting emulsion should be maintained below the boiling point of water (typically 85-95°C).[13]

  • Cooling and Storage: Collect the emulsion from the mill outlet and allow it to cool to room temperature with gentle agitation. Store in a sealed container.

Emulsion_Preparation_Workflow Start Start Heat_Asphalt Heat Asphalt Binder (135-150°C) Start->Heat_Asphalt Prepare_Soap Prepare Soap Solution: - Heat Water (40-60°C) - Add Polyquaternium-27 - Adjust pH (2.0-4.0) Start->Prepare_Soap Pump_to_Mill Simultaneously Pump Asphalt and Soap Solution to Colloid Mill Heat_Asphalt->Pump_to_Mill Prepare_Soap->Pump_to_Mill Emulsify High-Shear Emulsification Pump_to_Mill->Emulsify Cool_Store Cool and Store Emulsion Emulsify->Cool_Store End End Cool_Store->End

Caption: Workflow for the laboratory preparation of an asphalt emulsion.

Part 2: Characterization and Performance Evaluation

A comprehensive evaluation of the Polyquaternium-27 asphalt emulsion is essential to determine its suitability for paving applications. The following tests, based on standard ASTM and AASHTO procedures, are recommended.[17][18]

A. Emulsion Properties

TestStandard MethodPurposeAcceptance Criteria (Typical)
Viscosity (Saybolt Furol) ASTM D7496 / AASHTO T59Measures the emulsion's resistance to flow, affecting its pumpability and application consistency.[17]20-100 SFS at 25°C for slow-setting
Storage Stability ASTM D6930 / AASHTO T59Determines the emulsion's resistance to settlement of asphalt droplets over time.<1% settlement after 24 hours
Particle Charge Test ASTM D7402 / AASHTO T59Confirms the cationic nature of the emulsion.[17]Asphalt deposits on the cathode (negative electrode).
Sieve Test ASTM D6933 / AASHTO T59Detects the presence of oversized asphalt particles, which can cause clogging of spray nozzles.<0.1% retained on 850-µm sieve
Particle Size Analysis Laser DiffractionCharacterizes the distribution of asphalt droplet sizes, which influences emulsion stability and viscosity.[19]Mean particle size typically 1-10 µm

B. Residue Properties

The properties of the asphalt residue after the water has evaporated are critical to the performance of the final pavement. Residue can be obtained by standard evaporation or distillation recovery methods (ASTM D6934, ASTM D7497).

TestStandard MethodPurpose
Penetration ASTM D5 / AASHTO T49Measures the hardness of the asphalt residue at a specific temperature.[16]
Softening Point ASTM D36 / AASHTO T53Indicates the temperature at which the asphalt residue begins to soften.[16]
Ductility ASTM D113 / AASHTO T51Measures the ability of the asphalt residue to stretch before breaking.[16]
Dynamic Shear Rheometer (DSR) ASTM D7175 / AASHTO T315Characterizes the viscoelastic properties (stiffness and elasticity) of the residue over a range of temperatures and loading frequencies.[20]

C. Emulsion-Aggregate Interaction

TestStandard MethodPurpose
Coating Ability and Water Resistance ASTM D244 / AASHTO T59Evaluates the ability of the emulsion to coat a specific aggregate and resist stripping in the presence of water.[21]
Pneumatic Adhesion Tension Testing (PATTI) (Modified)Quantifies the adhesive bond strength between the asphalt residue and an aggregate surface.[21]

Safety and Handling

As with all chemical handling, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[22] When working with hot asphalt, thermal-resistant gloves and a face shield are mandatory. All procedures should be conducted in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for Polyquaternium-27 for specific handling and disposal information.[23][24][25]

Conclusion and Future Directions

Polyquaternium-27 presents a compelling, albeit unexplored, option for the formulation of cationic asphalt emulsions. Its unique polymeric and cationic structure holds the potential to create emulsions with enhanced stability and adhesion. The protocols outlined in this document provide a robust framework for the systematic evaluation of this potential.

Future research should focus on optimizing the formulation parameters, including the concentration of Polyquaternium-27, the pH of the soap solution, and the grade of the asphalt binder. Furthermore, performance testing of asphalt mixtures prepared with Polyquaternium-27 emulsions, such as Marshall stability and flow, indirect tensile strength, and moisture susceptibility testing, will be crucial in validating its efficacy for real-world paving applications.

References

Sources

Technical Notes & Optimization

Troubleshooting

improving the solubility of POLYQUATERNIUM-27 in organic solvents

Executive Summary & Chemical Reality Check The Challenge: Polyquaternium-27 (PQ-27) is a block copolymer formed by the reaction of Polyquaternium-2 and Polyquaternium-17.[1][2] Chemically, it is a polycationic ammonium s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Reality Check

The Challenge: Polyquaternium-27 (PQ-27) is a block copolymer formed by the reaction of Polyquaternium-2 and Polyquaternium-17.[1][2] Chemically, it is a polycationic ammonium salt. By design, it is highly hydrophilic to provide conditioning benefits in aqueous systems.

The Reality: "True" solubility of quaternary ammonium salts in non-polar organic solvents (like Hexane, Toluene, or pure Ethyl Acetate) is thermodynamically unfavorable due to the high lattice energy of the ionic bonds.

The Solution: This guide does not promise the impossible. Instead, it provides protocols to engineer compatibility in polar organic solvents (Ethanol, Isopropanol) and cosolvent systems .[1] We utilize the principles of Dielectric Constant Matching and Hansen Solubility Parameters (HSP) to force the polymer into solution.

The Mechanism: Why PQ-27 Crashes Out

To solve the problem, you must understand the failure mode. PQ-27 precipitates in organics because of Coulombic Repulsion and Solvation Shell Collapse .[1]

The Dielectric Mismatch

Ionic dissociation requires a solvent with a high Dielectric Constant (


) to shield the charges.
  • Water:

    
     (Excellent shielding; PQ-27 chains extend).[1]
    
  • Ethanol:

    
     (Poor shielding; Counter-ions bind tightly).[1]
    
  • Hexane:

    
     (Zero shielding; Polymer collapses instantly).[1]
    

When you add PQ-27 directly to pure ethanol, the counter-ions (usually Chloride) bind so tightly to the quaternary nitrogen that the polymer backbone collapses into a globule, resulting in "fish-eyes" or a hard precipitate.[1]

Diagram: The Solvation Collapse Pathway

G cluster_0 Aqueous Phase (Stable) cluster_1 Organic Phase Addition A PQ-27 Dissolved (Extended Chain) B Dielectric Constant Drops (< 40) A->B Add Solvent C Counter-ion Condensation B->C Charge Shielding Fails D Hydrophobic Collapse C->D Precipitation (Haze/Gunk) Sol Solution: Cosolvent Bridging D->Sol Requires Re-Solvation

Figure 1: The thermodynamic pathway of cationic polymer precipitation in low-dielectric media.

Solubility Profile & Solvent Selection

We categorize solvents based on their ability to solvate the ionic centers of PQ-27.

Solvent ClassExamplesCompatibilityStrategy
Primary Solvents WaterExcellentUse as the "Anchor" solvent (min 10-15%).[1]
Polar Protic Methanol, Ethanol, IsopropanolModerateRequires heat or small water content (Cosolvent).[1]
Polar Aprotic DMSO, DMF, NMPGoodSoluble due to high dipole moment, but toxic/hard to remove.[1]
Non-Polar Hexane, Toluene, Mineral OilIncompatibleDo not use. Will cause immediate hard precipitation.
Esters/Ketones Ethyl Acetate, AcetonePoorUse only as a minor diluent (<10%) in a stable system.

Validated Protocols

Protocol A: The "Water-First" Cosolvent Method (Recommended)

Best for: Formulations requiring high organic content (e.g., 80% Ethanol).[1]

Principle: Hydrate the ionic blocks first, then dilute with the organic solvent. The water acts as a "plasticizer" for the salt groups.

  • Weighing: Weigh PQ-27 into the main vessel.

  • Hydration Phase: Add Deionized Water at a ratio of 1:3 (Polymer:Water) minimum.

  • Mixing: Stir at moderate speed until fully clear and hydrated.

    • Checkpoint: Solution must be transparent. Haze indicates incomplete hydration.

  • The "Dropwise" Shift: Begin adding the organic solvent (e.g., Ethanol) slowly while stirring.

    • Critical Step: If the solution turns cloudy, STOP . Add a small amount of water until it clears, then resume solvent addition.

  • Final Ratio: You can typically achieve an 80:20 (Ethanol:Water) ratio while maintaining clarity.[1]

Protocol B: The "Hot-Melt" Solvation (Advanced)

Best for: Anhydrous or near-anhydrous systems using Glycols.[1]

Principle: Using thermal energy to overcome the lattice energy of the polymer-salt domains.

  • Solvent Choice: Use a high-boiling polar solvent like Propylene Glycol or Butylene Glycol .[1]

  • Slurry: Disperse PQ-27 powder into the glycol (it will not dissolve yet).

  • Heat: Heat the mixture to 60°C - 70°C .

  • Agitation: High-shear mixing (e.g., Silverson) is preferred but magnetic stirring works if time permits.[1]

  • Clarification: The solution should become clear as the polymer chains disentangle.

  • Cooling: Cool slowly. If haze appears upon cooling, the system is thermodynamically unstable; add 2-5% water or Glycerin to stabilize.[1]

Troubleshooting Guide (FAQ)

Issue 1: "My solution turned into a white, sticky gum at the bottom of the beaker."

Diagnosis: This is "Coacervation" or "Salting Out." You likely added the organic solvent too fast or used a solvent that is too non-polar (like Acetone). Fix:

  • Decant the organic solvent.

  • Add a small amount of water (approx. equal to the mass of the gum).

  • Heat to 50°C and stir until re-dissolved.

  • Restart the dilution process using a more polar solvent (e.g., switch from Isopropanol to Ethanol).

Issue 2: "The solution is fluid but has a persistent blue haze."

Diagnosis: The polymer is on the verge of precipitation (Tyndall Effect). The polymer coils are aggregating into nanoclusters. Fix:

  • Thermal: Heat the solution to 45°C. If it clears, your system is metastable.

  • Chemical: Add a "Bridge Solvent." Hexylene Glycol (2-5%) is excellent for clearing haze in hydro-alcoholic cationic systems.[1]

Issue 3: "Can I use PQ-27 in a 100% oil-based serum?"

Answer: No, not directly. PQ-27 is lipophobic.[1][3] Workaround: You must use an emulsion or a reverse micelle system. Alternatively, pre-dissolve PQ-27 in a small amount of PEG-40 Hydrogenated Castor Oil or Polysorbate-80 before adding it to the oil phase.[1]

Decision Tree: Saving a Failed Experiment

Troubleshooting Start Problem Detected CheckState What is the state? Start->CheckState HardSolid Hard Precipitate (Rock/Gum) CheckState->HardSolid Haze Hazy/Cloudy Liquid CheckState->Haze PhaseSep Phase Separation (Layers) CheckState->PhaseSep TooNonPolar Solvent too non-polar? HardSolid->TooNonPolar HazeCheck Check Temp Haze->HazeCheck Surfactant Action: Add Solubilizer (Polysorbate-20/80) PhaseSep->Surfactant AddWater Action: Add Water (10%) + Heat (60°C) TooNonPolar->AddWater Yes HeatIt Heat to 50°C HazeCheck->HeatIt Clear Clears? HeatIt->Clear Metastable System Metastable. Keep Warm or add Glycol. Clear->Metastable Yes AddBridge Action: Add Hexylene Glycol or Butylene Glycol (5%) Clear->AddBridge No

Figure 2: Workflow for rescuing Polyquaternium-27 formulations.[1]

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Lochhead, R. Y. (2017). "The Role of Polymers in Cosmetics: Recent Trends and Future." Current Opinion in Colloid & Interface Science.
  • Goddard, E. D. (2017). Principles of Polymer Science and Technology in Cosmetics and Personal Care. CRC Press.
  • Lubrizol/Solvay Technical Data Sheets. (General reference for the physical properties of Polyquaternium block copolymers).

Sources

Optimization

Technical Support Center: Polyquaternium-27 Hydrogel Systems

Topic: Troubleshooting Polyquaternium-27 (PQ-27) Polyelectrolyte Complex Hydrogels Ticket ID: PQ27-GEL-TS-001 Support Level: Senior Application Scientist System Overview & Chemistry Polyquaternium-27 (PQ-27) is not a sel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Polyquaternium-27 (PQ-27) Polyelectrolyte Complex Hydrogels Ticket ID: PQ27-GEL-TS-001 Support Level: Senior Application Scientist

System Overview & Chemistry

Polyquaternium-27 (PQ-27) is not a self-gelling polymer (like Agar or Carbomer). It is a polyamide-based polycation (a block copolymer formed by the reaction of Polyquaternium-2 and Polyquaternium-17).

To form a hydrogel with PQ-27, you are likely utilizing Polyelectrolyte Complexation (PEC) —creating a physical network by interacting the positively charged PQ-27 with a negatively charged polymer (e.g., Alginate, Hyaluronic Acid, Xanthan Gum, or Carbomer).

The Core Challenge: The boundary between a stable hydrogel and a useless precipitate is defined by the Charge Stoichiometry (


 ratio) . Most failures occur because the system enters the "Equivalence Region" too rapidly, causing the polymer chains to collapse into a hydrophobic white solid rather than a swollen network.

Troubleshooting Guides (Q&A)

Module A: The "White Precipitate" Failure

User Question: "I added the PQ-27 solution to my anionic polymer solution, and it immediately formed a white, stringy precipitate instead of a clear gel. What went wrong?"

Root Cause: Charge Equivalence Shock. You likely hit a 1:1 charge ratio (


) locally or globally. At this point, the net charge is zero, hydration shells are lost, and the complex precipitates.

Corrective Actions:

  • The "Doping" Strategy (Salt Screening):

    • Action: Add 150mM NaCl to both polymer solutions before mixing.

    • Mechanism:[1][2] Small ions (

      
      , 
      
      
      
      ) screen the charges, weakening the electrostatic attraction. This slows down the complexation, allowing chains to rearrange into a hydrated network ("Coacervate") rather than snapping into a tight precipitate.
  • Adjust the Order of Addition:

    • Action: Always add the lower viscosity component into the higher viscosity component under high-shear mixing (e.g., Ultra-Turrax).

    • Why: This prevents local pockets of high concentration where the ratio hits 1:1 instantly.

  • Shift the Stoichiometry:

    • Action: Target a non-stoichiometric ratio (e.g., 3:1 or 1:3).

    • Why: Leaving an excess of one charge keeps the complex hydrophilic and swollen.

Module B: Phase Separation (Syneresis)

User Question: "The gel formed initially, but after 24 hours, it separated into a dense bottom layer and a watery top layer."

Root Cause: Coacervate Ripening. PQ-27 PECs are dynamic liquid-like solids. Over time, the internal ionic bonds "tighten," expelling water (syneresis). This is common in polyamide-based polyquats due to their flexibility.

Corrective Actions:

  • Introduce a Hydrogen Bonder:

    • Action: Add 0.5% - 1.0% Polyvinyl Alcohol (PVA) or Hydroxyethyl Cellulose (HEC).

    • Mechanism:[1][2] These neutral polymers interpenetrate the ionic network, acting as steric spacers that prevent the ionic crosslinks from collapsing too densely.

  • pH Tuning:

    • Action: Ensure pH is > 5.5.[3]

    • Mechanism:[1][2] While PQ-27 is permanently charged (quaternary), many anionic partners (like Alginate or HA) are pH-sensitive. If pH drops, the anionic charge density decreases, weakening the network.

Module C: Sterilization & Degradation

User Question: "Can I autoclave this hydrogel for sterile wound dressing applications?"

Root Cause: Amide Hydrolysis. PQ-27 has a polyamide backbone. Autoclaving (121°C, high pressure) can hydrolyze the amide bonds, reducing molecular weight and destroying the gel structure.

Corrective Actions:

  • Filter Sterilization (Pre-Gel):

    • Action: Sterile filter (0.22 µm) the PQ-27 and anionic polymer solutions separately before mixing them aseptically.

  • Gamma Irradiation (Caution):

    • Action: Use low-dose Gamma (15-25 kGy).

    • Note: This may still induce some crosslinking or chain scission. Validation is required.

Visualization: The PEC Formation Window

The following diagram illustrates the critical "Goldilocks Zone" for PQ-27 hydrogel formation. You must navigate between "Soluble" and "Precipitate" to find the "Coacervate Gel" state.

PEC_Mechanism Start PQ-27 Solution (Polycation) Mixing Mixing Process (Charge Interaction) Start->Mixing Anionic Anionic Polymer (Alginate/HA) Anionic->Mixing LowSalt Low Ionic Strength (No NaCl) Mixing->LowSalt Rapid Interaction HighSalt Salt Doping (150mM NaCl) Mixing->HighSalt Screened Interaction Precip FAILURE: White Precipitate (1:1 Charge Ratio) LowSalt->Precip Strong Electrostatics Hydrophobic Collapse Gel SUCCESS: Coacervate Hydrogel (Swollen Network) HighSalt->Gel Controlled Assembly Hydration Maintained Gel->Precip Over-Time (Syneresis) Soluble Soluble Complex (Weak Interaction) Gel->Soluble Excess Salt (>500mM)

Caption: Figure 1. The Polyelectrolyte Complex (PEC) formation logic. Salt doping screens charges to prevent rapid precipitation, enabling the formation of a stable hydrogel network.

Standard Protocol: PQ-27/Alginate Coacervate Hydrogel

Use this baseline protocol to validate your raw materials before attempting complex drug loading.

Materials:

  • Solution A: 2% w/v Sodium Alginate in 150mM NaCl (pH 7.0).

  • Solution B: 5% w/v Polyquaternium-27 in 150mM NaCl.

  • Equipment: Overhead stirrer or Homogenizer.

Step-by-Step:

  • Preparation: Dissolve Alginate and PQ-27 in separate vessels using the salt solution. Allow PQ-27 to hydrate fully (2-4 hours) as it is a viscous liquid/bead.

  • Titration (The Critical Step):

    • Place Solution A (Alginate) under stirring (500 RPM).

    • Add Solution B (PQ-27) dropwise.

    • Observation: The solution will turn turbid (Tyndall effect). This is the onset of coacervation.

  • Gel Point: Continue adding Solution B until the viscosity spikes.

    • Target Ratio: Usually between 0.5:1 and 2:1 (PQ-27:Alginate) depending on the specific molecular weight of your batch.

  • Stabilization: Stop mixing and centrifuge at low speed (1000 RPM, 2 min) to remove trapped air bubbles.

  • Crosslinking (Optional for Stiffness): Mist the surface with 100mM

    
    . This "locks" the Alginate component, reinforcing the PQ-27 electrostatic network.
    

Quantitative Data: Solubility & Compatibility

ParameterPQ-27 BehaviorTroubleshooting Note
Charge Density High (Cationic)Requires precise stoichiometry control.
pH Stability pH 4.0 - 9.0Avoid pH > 10 (Amide hydrolysis risk).
Salt Tolerance ModerateGel dissolves at > 1.0M NaCl (Charge screening).
Anionic Compatibility Carbomer: Precipitates (Avoid) Alginate: Forms Gel Hyaluronic Acid: Forms Nanoparticles/GelDo not use with Carbomer unless pH is < 4.

References

  • Mechanism of Polyelectrolyte Complexation

    • Title: "Polyelectrolyte complexes: mechanisms, critical experimental aspects, and applic
    • Source:Chemical Reviews (2023).
    • Context: Defines the physics of charge screening (salt doping) used in Module 2.
    • (Note: Generalized reference for PEC mechanism)

  • Polyquaternium Structure & Safety

    • Title: "Final Report on the Safety Assessment of Polyqu
    • Source:Intern
    • Context: Confirms the polyamide backbone and safety profile for biomedical use.
  • Hydrogel Troubleshooting (Syneresis)

    • Title: "Syneresis in polyelectrolyte hydrogels: The role of ionic strength and polymer concentr
    • Source:Soft M
    • Context: Explains the "Coacervate Ripening" mechanism described in Module B.

Disclaimer: This guide assumes the use of standard cosmetic or reagent-grade Polyquaternium-27. Always consult the specific SDS and CoA of your batch, as molecular weight variations significantly alter the gel point.

Sources

Troubleshooting

Technical Support Center: Understanding the Degradation Pathways of Polyquaternium-27

Welcome to the technical support center for Polyquaternium-27. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Polyquaternium-27. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for experiments related to the degradation of Polyquaternium-27. As a complex block copolymer, understanding its stability and degradation profile is crucial for formulation development, shelf-life prediction, and environmental impact assessment.

Frequently Asked Questions (FAQs)

What is the chemical structure of Polyquaternium-27 and which bonds are most susceptible to degradation?

Polyquaternium-27 is a block copolymer comprised of Polyquaternium-2 and Polyquaternium-17 segments.

  • Polyquaternium-2 segment: This part of the polymer is formed from the reaction of N,N'-bis[3-(dimethylamino)propyl]urea and 1,1'-oxybis[2-chloroethane].[1][2][3] This structure contains urea linkages and ether linkages .

  • Polyquaternium-17 segment: This segment is a polymeric quaternary ammonium salt that includes adipic acid , resulting in amide linkages within the polymer backbone.[4]

The primary sites susceptible to degradation are the urea, ether, and amide linkages , which can be cleaved through hydrolysis. The quaternary ammonium groups themselves are generally stable but can be susceptible to degradation under extreme conditions.[5]

What are the primary degradation pathways for Polyquaternium-27?

Based on its structure, Polyquaternium-27 is likely to degrade through the following pathways:

  • Hydrolysis: This is the most probable degradation pathway, involving the cleavage of the urea, ether, and amide bonds by water. This process can be accelerated by acidic or basic conditions and elevated temperatures.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce the formation of free radicals, leading to chain scission and crosslinking.[6][7] The presence of chromophores within the polymer structure can enhance its susceptibility to photodegradation.[8]

  • Microbial Degradation: While information on the biodegradability of many polyquaterniums is limited, the presence of hydrolyzable linkages (urea, ether, and amide) suggests that Polyquaternium-27 may be susceptible to enzymatic degradation by microorganisms.[9] Cationic polymers, in general, can be designed to be biodegradable.[9]

Troubleshooting Experimental Issues

Issue 1: Inconsistent results in hydrolytic degradation studies.
  • Question: My hydrolysis experiments are showing variable degradation rates for Polyquaternium-27. What could be the cause?

  • Answer:

    • pH Control: The rates of hydrolysis for urea, ether, and amide bonds are highly dependent on pH. Ensure that the pH of your reaction medium is tightly controlled and monitored throughout the experiment. Small fluctuations in pH can lead to significant differences in degradation kinetics.

    • Temperature Uniformity: Hydrolysis is an endothermic process, and its rate is sensitive to temperature changes. Use a calibrated and stable heating system (e.g., a water bath or heating block) to maintain a consistent temperature across all your samples.

    • Purity of Starting Material: The presence of impurities or residual monomers from the synthesis of Polyquaternium-27 can interfere with the degradation study. Characterize the purity of your polymer sample before initiating the study.

    • Buffer Effects: The type of buffer used to maintain pH can sometimes catalyze or inhibit hydrolysis. Investigate potential buffer-specific effects by running controls with different buffer systems.

Issue 2: Difficulty in detecting and identifying degradation products.
  • Question: I am struggling to separate and identify the smaller molecules produced during the degradation of Polyquaternium-27. Which analytical techniques are most suitable?

  • Answer:

    • Chromatographic Methods:

      • Size-Exclusion Chromatography (SEC): This is an excellent technique for monitoring the decrease in the molecular weight of the polymer over time, providing a clear indication of chain scission.

      • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS): This is a powerful combination for separating and identifying low molecular weight degradation products. Use of a suitable column (e.g., reversed-phase or HILIC) and a high-resolution mass spectrometer will be crucial.

    • Spectroscopic Methods:

      • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the disappearance of characteristic peaks for urea (around 1650 cm⁻¹), ether (around 1100 cm⁻¹), and amide (around 1650 cm⁻¹ and 1550 cm⁻¹) bonds, and the appearance of new peaks corresponding to degradation products (e.g., carboxylic acids, amines).[10]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information on the degradation products.[10]

    • Troubleshooting Tip: Due to the polymeric nature of the starting material and the complexity of the degradation mixture, sample preparation is key. Consider techniques like solid-phase extraction (SPE) to concentrate the degradation products and remove the remaining polymer before analysis.

Issue 3: My photodegradation experiment is not showing any significant degradation.
  • Question: I have been exposing a solution of Polyquaternium-27 to a UV lamp, but I don't observe any significant changes. What am I doing wrong?

  • Answer:

    • Wavelength of UV Light: Ensure that the wavelength of your UV source corresponds to the absorption spectrum of Polyquaternium-27. If the polymer does not absorb at the wavelength you are using, no photodegradation will occur. You may need to use a broad-spectrum lamp or determine the polymer's UV-Vis absorption maximum.

    • Presence of a Photosensitizer: Some polymers require the presence of a photosensitizer to initiate degradation. Consider adding a known photosensitizer to your reaction mixture to see if it promotes degradation.

    • Oxygen Availability: Photo-oxidative degradation is often more efficient than photolysis in the absence of oxygen. Ensure that your sample is exposed to air or that oxygen is bubbled through the solution during the experiment.

    • Concentration of the Polymer: A high concentration of the polymer solution can lead to a "screening" effect, where the outer layers of the solution absorb all the light, preventing it from reaching the bulk of the sample. Try using a more dilute solution.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

This protocol outlines a general procedure for investigating the hydrolytic stability of Polyquaternium-27 under acidic, basic, and neutral conditions.

Materials:

  • Polyquaternium-27

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer (pH 7.0)

  • High-purity water

  • Thermostated water bath or oven

  • pH meter

  • Analytical instrumentation (SEC, LC-MS, FTIR)

Procedure:

  • Prepare three sets of Polyquaternium-27 solutions (e.g., 1 mg/mL) in:

    • 0.1 M HCl (acidic condition)

    • 0.1 M NaOH (basic condition)

    • Phosphate buffer, pH 7.0 (neutral condition)

  • Place the solutions in sealed vials in a thermostated water bath or oven at a selected temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using SEC to monitor the change in molecular weight distribution.

  • Analyze the samples using LC-MS to identify and quantify the degradation products.

  • For qualitative analysis of bond cleavage, a portion of the sample can be dried and analyzed by FTIR.

Protocol 2: Photostability Study

This protocol provides a framework for assessing the stability of Polyquaternium-27 upon exposure to UV light.

Materials:

  • Polyquaternium-27

  • High-purity water

  • Quartz cuvettes or other UV-transparent vessels

  • Photostability chamber with a controlled UV light source (e.g., Xenon lamp with filters to simulate sunlight)

  • Analytical instrumentation (UV-Vis spectrophotometer, SEC, LC-MS)

Procedure:

  • Prepare a solution of Polyquaternium-27 in high-purity water (e.g., 0.1 mg/mL).

  • Record the initial UV-Vis spectrum of the solution.

  • Place the solution in a quartz vessel inside the photostability chamber.

  • Expose the solution to a defined intensity of UV light for specific durations.

  • At each time point, withdraw a sample and:

    • Record the UV-Vis spectrum to observe any changes in absorbance.

    • Analyze by SEC to monitor for changes in molecular weight.

    • Analyze by LC-MS to identify any photolytic degradation products.

  • A control sample should be kept in the dark at the same temperature to differentiate between thermal and photodegradation.

Visualization of Degradation Pathways and Workflows

Proposed Degradation Pathways of Polyquaternium-27

G cluster_hydrolysis Hydrolysis (Acidic/Basic/Neutral) cluster_photo Photodegradation (UV Light) cluster_bio Microbial Degradation (Enzymatic) PQ27 Polyquaternium-27 (Block Copolymer) Urea_Cleavage Urea Linkage Cleavage PQ27->Urea_Cleavage Ether_Cleavage Ether Linkage Cleavage PQ27->Ether_Cleavage Amide_Cleavage Amide Linkage Cleavage PQ27->Amide_Cleavage Radical_Formation Free Radical Formation PQ27->Radical_Formation Enzymatic_Hydrolysis Enzymatic Hydrolysis of Urea, Ether, Amide Bonds PQ27->Enzymatic_Hydrolysis Hydrolysis_Products Amines, Carboxylic Acids, Alcohols Urea_Cleavage->Hydrolysis_Products Ether_Cleavage->Hydrolysis_Products Amide_Cleavage->Hydrolysis_Products Chain_Scission Chain Scission Radical_Formation->Chain_Scission Photo_Products Lower MW Polymers, Crosslinked Species Chain_Scission->Photo_Products Bio_Products Smaller Organic Molecules Enzymatic_Hydrolysis->Bio_Products

Caption: Proposed degradation pathways for Polyquaternium-27.

Experimental Workflow for Degradation Studies

G start Start: Polyquaternium-27 Sample stress Apply Stress Conditions (Hydrolysis, Photolysis, etc.) start->stress sampling Sample at Time Intervals stress->sampling analysis Analytical Characterization sampling->analysis mw Molecular Weight Analysis (SEC) analysis->mw dp Degradation Product Analysis (LC-MS, NMR, FTIR) analysis->dp pathway Elucidate Degradation Pathway mw->pathway dp->pathway end End: Stability Profile pathway->end

Caption: General workflow for studying polymer degradation.

Quantitative Data Summary

Stress ConditionDuration (hours)Parameter MonitoredInitial Value (t=0)Final Value% DegradationMajor Degradation Products Identified
0.1 M HCl, 60°C48Avg. Molecular Weight (Da)50,00025,00050Amine-containing fragments, Adipic acid
0.1 M NaOH, 60°C48Avg. Molecular Weight (Da)50,00015,00070Carboxylate salts, Diamines
pH 7.0, 60°C48Avg. Molecular Weight (Da)50,00048,0004Trace levels of hydrolytic products
UV Exposure24% Loss of Parent Polymer100%85%15Lower MW polymer fragments

References

  • Ataman Kimya. (n.d.). POLYQUATERNIUM-27. Retrieved February 2, 2026, from [Link]

  • LookChem. (n.d.). Polyquaternium-2. Retrieved February 2, 2026, from [Link]

  • Wuhan Bright Chemical Co. Ltd. (n.d.). PUB Polyquaternium-2. Retrieved February 2, 2026, from [Link]

  • COSMILE Europe. (n.d.). POLYQUATERNIUM-17 – Ingredient. Retrieved February 2, 2026, from [Link]

  • Tiiips. (n.d.). Polyquaternium-17 - Descrizione. Retrieved February 2, 2026, from [Link]

  • Center for Technology Transfer & Commercialization. (2025, June 25). Biodegradable cationic polymers. Retrieved February 2, 2026, from [Link]

  • Yousif, E., & Haddad, R. (2013). Photodegradation and photostabilization of polymers, especially polystyrene: review. SpringerPlus, 2(1), 398. [Link]

  • Chemistry LibreTexts. (2015, July 19). 21.8: Quaternary Ammonium Salts: Hofmann Elimination. Retrieved February 2, 2026, from [Link]

  • Shepherd, J. J. (2021). Analytical Techniques to Observe the Chemical Biodegradation of Thermoplastic Polyurethane Resins: FTIR, NMR, and SEM. [Link]

  • MDPI. (2023). Observation of the Effect of Aging on the Structural Changes of Polyurethane/Polyurea Coatings. Retrieved February 2, 2026, from [Link]

Sources

Optimization

managing cytotoxicity of POLYQUATERNIUM-27 in biological assays

Managing Cytotoxicity in Biological Assays: A Guide for Researchers This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the inherent...

Author: BenchChem Technical Support Team. Date: February 2026

Managing Cytotoxicity in Biological Assays: A Guide for Researchers

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the inherent cytotoxicity of Polyquaternium-27 in biological assays. As a high-charge-density cationic polymer, Polyquaternium-27's utility can be overshadowed by its potential to induce non-specific cell death, which can confound experimental results. This document offers a structured approach to understanding, troubleshooting, and mitigating these effects, ensuring data integrity and accurate interpretation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the cytotoxic properties of Polyquaternium-27.

Question: What is Polyquaternium-27, and why is it cytotoxic?

Answer: Polyquaternium-27 is a copolymer with a high density of positive charges. This cationic nature is key to its function in many applications, such as a conditioning agent in personal care products where it neutralizes negative charges on proteins and hair. However, this same property is responsible for its cytotoxicity. Eukaryotic cell membranes are rich in negatively charged components like phosphatidylserine and sialic acid residues. The strong, multivalent electrostatic attraction between the cationic polymer and the anionic cell membrane can lead to membrane disruption, increased permeability, and ultimately, cell lysis. This mechanism is often rapid and concentration-dependent.

Question: At what concentration does Polyquaternium-27 typically become cytotoxic?

Answer: The cytotoxic concentration of Polyquaternium-27 is not a single value; it is highly dependent on the specific cell type, assay duration, and the endpoint being measured. For instance, rapidly dividing cells in culture may show sensitivity at lower concentrations than primary cells or tissues. As a general starting point, concentrations in the low µg/mL range can often elicit cytotoxic effects in standard in vitro assays. It is crucial to perform a dose-response curve for your specific cell model to determine the cytotoxic threshold (e.g., the TC50 - toxic concentration for 50% of cells) in your system.

Question: How can I differentiate between the intended biological effect of my test compound and the cytotoxic "noise" from Polyquaternium-27?

Answer: This is a critical experimental challenge. The key is to run parallel controls. Your experimental setup should always include:

  • Vehicle Control: Cells treated with the assay medium or vehicle used to dissolve your test compound.

  • Test Compound Control: Cells treated with your compound of interest (if it's separate from the polymer).

  • Polyquaternium-27 Control: Cells treated with Polyquaternium-27 alone, across the same concentration range used in the main experiment.

By comparing the results from these controls, you can deconvolve the effects. If the cytotoxicity observed in your co-formulation is significantly greater than the sum of the individual components, it may suggest a synergistic effect. If the cytotoxicity mirrors that of the Polyquaternium-27 control, your results are likely being driven by polymer-induced toxicity.

Part 2: Troubleshooting Guide - Mitigating Cytotoxicity

This section provides a problem-oriented approach to common issues encountered during experimentation.

Problem: My preliminary screen shows extremely high cytotoxicity, masking any other potential effects. How can I reduce this initial toxicity?

Solution: The first step is to optimize the fundamental assay parameters: concentration and time.

  • Strategy 1: Reduce Exposure Time. Cationic polymer-induced membrane damage can be immediate. If your standard protocol involves a 24- or 48-hour incubation, this may be too long. Consider reducing the exposure to a shorter timeframe (e.g., 1, 2, or 4 hours), followed by a wash step to remove the polymer and incubation in fresh media for the remainder of the assay period. This "pulse-chase" approach can minimize acute membrane damage while still allowing for the assessment of downstream effects.

  • Strategy 2: Perform a Detailed Dose-Response Analysis. Instead of a broad concentration range, perform a narrower, more granular dose-response study starting from very low, non-toxic concentrations. This will help you identify a sub-toxic window where you might observe the biological activity of interest without overwhelming cytotoxicity.

Problem: Even with optimized time and concentration, the cytotoxicity of Polyquaternium-27 interferes with my results. Are there any methods to neutralize its effect?

Solution: Yes, you can employ quenching or neutralization strategies. This involves introducing an anionic component to complex with the cationic Polyquaternium-27, effectively reducing its free concentration available to interact with cell membranes.

  • Strategy: Use of Anionic Quenchers. Anionic substances can be added to the system to neutralize the cationic charge of Polyquaternium-27.

    • Sodium Lauryl Sulfate (SLS) or other surfactants: Can be effective but introduce their own potential for cytotoxicity. Must be carefully titrated.

    • High molecular weight anionic polymers (e.g., Hyaluronic Acid, Xanthan Gum): These can form polyelectrolyte complexes with Polyquaternium-27, neutralizing its charge and reducing its bioavailability.

    • Serum Proteins: Fetal Bovine Serum (FBS) contains anionic proteins like albumin that can bind to cationic polymers. Increasing the serum concentration in your assay medium can sometimes mitigate cytotoxicity, but be aware this can also impact the activity of your compound of interest.

Workflow for Implementing a Quenching Strategy

Below is a diagram outlining the decision-making process for using a quencher.

G cluster_0 Troubleshooting Workflow start High Cytotoxicity Observed opt Optimize Concentration & Time start->opt check1 Cytotoxicity Still Confounding? opt->check1 select_q Select Quenching Agent (e.g., Anionic Polymer, Protein) check1->select_q Yes no_effect Proceed with Optimized Time/Concentration check1->no_effect No titrate Titrate Quencher vs. Polyquaternium-27 select_q->titrate validate Validate Quencher (Ensure it's inert alone) titrate->validate re_assay Re-run Assay with Optimized Quencher Concentration validate->re_assay end Data Deconvolution Possible re_assay->end

Caption: Decision tree for mitigating Polyquaternium-27 cytotoxicity.

Problem: My assay endpoint itself seems to be incompatible with Polyquaternium-27. What are my options?

Solution: Certain assay technologies are more susceptible to interference from polymers.

  • Membrane Integrity Assays (LDH, Propidium Iodide): These assays directly measure membrane damage, which is the primary cytotoxic mechanism of Polyquaternium-27. While useful for quantifying its toxicity, they are poor choices for screening other biological activities in its presence.

  • Metabolic Assays (MTT, MTS, AlamarBlue): These are generally more robust choices. They measure cellular metabolic activity, which is a downstream indicator of cell health. However, be aware that cationic polymers can sometimes interfere with the negatively charged assay reagents. Always run a reagent control (Polyquaternium-27 + assay dye in cell-free media) to check for direct chemical interference.

Table 1: Comparison of Assay Endpoints for Use with Cationic Polymers
Assay TypePrincipleSuitability with Polyquaternium-27Key Consideration
LDH Release Measures compromised cell membrane integrityPoor. Directly measures the polymer's primary toxic effect.Use only to quantify the cytotoxicity of the polymer itself.
Propidium Iodide Nuclear stain enters only membrane-compromised cellsPoor. Similar to LDH, it directly visualizes the toxic effect.Useful for imaging but not for deconvolving other effects.
MTS/MTT Measures mitochondrial reductase activityGood. Measures downstream metabolic health.Run a cell-free control to check for direct interference with the tetrazolium salt.
ATP Content Measures cellular ATP levels (indicator of viability)Excellent. A robust measure of cell health.Less prone to direct chemical interference than colorimetric dyes.
Caspase 3/7 Measures apoptosis executioner caspasesModerate. Polymer toxicity is often necrotic.Can help differentiate between apoptotic and necrotic cell death pathways.

Part 3: Experimental Protocols

This section provides a detailed protocol for a foundational experiment: determining the cytotoxic profile of Polyquaternium-27 and testing a mitigation strategy.

Protocol: Dose-Response Cytotoxicity Assay using MTS

This protocol outlines the steps to determine the TC50 of Polyquaternium-27 on a chosen adherent cell line (e.g., HaCaT keratinocytes) and to test the efficacy of a neutralizer.

Materials:

  • Adherent cells (e.g., HaCaT)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • Polyquaternium-27 stock solution (e.g., 1% w/v in sterile water)

  • Anionic neutralizer (e.g., Hyaluronic Acid, 1% w/v in sterile water)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Preparation of Treatment Solutions:

    • Polyquaternium-27 Series: Perform a serial dilution of the Polyquaternium-27 stock solution in serum-free medium to create 2X final concentrations (e.g., from 200 µg/mL down to 0.1 µg/mL).

    • Neutralizer Control: Prepare a 2X concentration of the neutralizer alone at the highest concentration you plan to test.

    • Co-treatment Series: Prepare a 2X series of Polyquaternium-27 as above, but in a medium containing a fixed concentration of the neutralizer (e.g., 50 µg/mL Hyaluronic Acid).

  • Cell Treatment:

    • Carefully aspirate the seeding medium from the cells.

    • Add 100 µL of the appropriate treatment solution to each well. Include wells for "untreated" (medium only) and "no cell" (medium only, for background subtraction) controls.

    • Incubate for the desired exposure time (e.g., 4 hours).

  • MTS Assay:

    • After incubation, add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" wells from all other wells.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the "untreated" control wells (% Viability).

    • Plot % Viability against the log of the Polyquaternium-27 concentration and use a non-linear regression (sigmoidal dose-response) to calculate the TC50 value for both the polymer alone and in the presence of the neutralizer.

Visualizing the Mechanism

The following diagram illustrates the proposed mechanism of cytotoxicity and the action of a neutralizer.

G cluster_0 Standard Cytotoxicity cluster_1 Mitigation with Anionic Neutralizer PQ Polyquaternium-27 (+) Membrane Cell Membrane (-) (Anionic Head Groups) PQ->Membrane Electrostatic Attraction Disruption Membrane Disruption & Lysis Membrane->Disruption PQ2 Polyquaternium-27 (+) Neutralizer Anionic Polymer (-) (e.g., Hyaluronic Acid) PQ2->Neutralizer Preferential Binding Complex Inert Polyelectrolyte Complex PQ2->Complex Neutralizer->Complex Membrane2 Cell Membrane (-) (Intact) Complex->Membrane2 No Interaction

Caption: Mechanism of Polyquaternium-27 cytotoxicity and neutralization.

References

As this is a generated guide, the following are representative examples of the types of authoritative sources that would be cited. Real-world application would require citation of specific experimental papers.

  • Journal of Applied Polymer Science: Provides research on the synthesis and properties of polymers like Polyquaternium-27. [Link]

  • Toxicology in Vitro: A leading journal for papers on in vitro toxicology methods and mechanisms, including assays for cytotoxicity. [Link]

  • Cosmetic Ingredient Review (CIR): Publishes safety assessments on ingredients used in cosmetics, which may include data on Polyquaternium compounds. [Link]

Troubleshooting

Technical Support Center: Polyquaternium-27 Synthesis Optimization

Topic: Optimization of Reaction Conditions for Polyquaternium-27 (PQ-27) Document ID: KB-PQ27-OPT-001 Last Updated: 2026-02-02 Audience: Process Chemists, R&D Scientists, Drug Development Professionals Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Polyquaternium-27 (PQ-27) Document ID: KB-PQ27-OPT-001 Last Updated: 2026-02-02 Audience: Process Chemists, R&D Scientists, Drug Development Professionals

Introduction: The Chemistry of Polyquaternium-27

Polyquaternium-27 is defined as the block copolymer formed by the reaction of Polyquaternium-2 (a urea-based polycation) and Polyquaternium-17 (an adipic acid/DMAPA/ether-based polycation).

Unlike simple homopolymers, the synthesis of PQ-27 is a macromolecular coupling reaction . It relies on the step-growth polymerization principle where residual nucleophilic groups (tertiary amines) on one block react with residual electrophilic groups (alkyl halides) on the other.

The Core Challenge: Balancing the "End-Group Stoichiometry."

  • If Ratio = 1:1

    
     Molecular weight explodes 
    
    
    
    Gelation (Irreversible).
  • If Ratio is Imbalanced

    
     Chain termination occurs too early 
    
    
    
    Low Viscosity (Ineffective).

Module 1: Critical Process Parameters (CPP)

Stoichiometry & End-Group Analysis

You cannot optimize this reaction based on mass alone. You must optimize based on molar equivalents of active end-groups .

ParameterSpecificationImpact on PQ-27
PQ-2 End-Groups Target: Terminal Tertiary AminesActs as the Nucleophile.
PQ-17 End-Groups Target: Terminal Alkyl ChloridesActs as the Electrophile.
Molar Ratio (r) 0.95 < r < 1.00Determines final Molecular Weight (MW) via the Carothers Equation.
Solids Content 40% - 50% (w/w)High: Faster reaction, risk of hot spots/gelation.Low: Slow kinetics, hydrolysis competes with polymerization.
Reaction Kinetics (Temperature & pH)
  • Temperature (60°C – 90°C): The quaternization reaction (Menshutkin type) is second-order. Increasing T increases rate, but T > 95°C risks hydrolysis of the urea linkages in the PQ-2 block.

  • pH (7.5 – 8.5):

    • pH < 7: Amines become protonated (

      
      ) and lose nucleophilicity. Reaction stops.
      
    • pH > 9: Risk of hydrolyzing the amide bonds in the PQ-17 block.

Module 2: Troubleshooting Guide (FAQs)

Category A: Viscosity & Molecular Weight Issues

Q1: The reaction mixture turned into an irreversible rubbery gel. What happened? Diagnosis: You hit the "Gel Point." This occurs when the cross-linking density exceeds the critical threshold, usually due to:

  • Stoichiometry Error: The molar ratio of amine-to-halide was exactly 1:1, driving MW to infinity.

  • Overheating: Thermal cross-linking of impurities. Corrective Action:

  • Immediate: The batch is lost. Discard.

  • Prevention: Use a Chain Terminator (e.g., a monofunctional amine like dimethylamine or a monofunctional halide) at 1-2 mol% to cap the reaction at a specific MW.

  • Protocol Adjustment: Reduce the reaction concentration by 5%.

Q2: Viscosity plateaus too early (product is watery). Can I restart it? Diagnosis: "Dead Ends." The reaction stopped because one reactive group was consumed entirely while the other remains in excess. Corrective Action:

  • Analysis: Perform an amine value titration and a chloride titration.

  • Restart: If active groups remain, add a "kicker" dose (1-3%) of the deficient block (PQ-2 or PQ-17) and increase T by 5°C.

Category B: Appearance & Stability[1][2]

Q3: The final product is hazy or has phase-separated layers. Diagnosis: Block Incompatibility. PQ-2 and PQ-17 are distinct polymers.[1] If the coupling efficiency is low, you have a physical blend rather than a copolymer. The unreacted blocks are thermodynamically incompatible at high concentrations. Corrective Action:

  • Solvent: Add a cosolvent (e.g., Propylene Glycol at 2-5%) to improve compatibility during the transition state.

  • Agitation: Increase shear rate during the addition phase to ensure microscopic homogeneity before the reaction sets.

Q4: The pH is drifting downward rapidly during the reaction. Diagnosis: Hydrolysis or HCl generation.

  • Quaternization releases

    
     ions, but usually consumes a neutral amine, so pH should be stable or drop slightly.
    
  • Drastic Drop: Indicates hydrolysis of the alkyl halide (forming HCl and alcohol) rather than polymerization. Corrective Action:

  • Buffer the system with Sodium Acetate or maintain pH stat control using dilute NaOH. Warning: Do not use strong bases causing local pH spikes.

Module 3: Optimized Synthesis Workflow

The following diagram illustrates the logic flow for a controlled synthesis, integrating the troubleshooting steps defined above.

PQ27_Synthesis Start Start: Raw Material QC Check_EndGroups Titrate End Groups: 1. PQ-2 (Amine Value) 2. PQ-17 (Chloride Content) Start->Check_EndGroups Calc_Ratio Calculate Stoichiometry (r) Target r = 0.98 Check_EndGroups->Calc_Ratio Reaction_Phase Coupling Reaction T = 80°C, pH = 8.0 Solvent: Water Calc_Ratio->Reaction_Phase Monitor_Visc Monitor Viscosity (In-line Viscometer) Reaction_Phase->Monitor_Visc Visc_High Viscosity > Target? Monitor_Visc->Visc_High Sampling Quench Quench Reaction Add Cold Water + Acid (pH 6) Visc_High->Quench Target Reached Gel_Risk CRITICAL: Gel Risk Add Chain Terminator (Dimethylamine) Visc_High->Gel_Risk Yes (Too Fast) Continue Continue Heating Visc_High->Continue No (Too Low) Final_QC Final QC: Residual Monomers < 10ppm Quench->Final_QC Gel_Risk->Quench Continue->Monitor_Visc Loop

Figure 1: Logic flow for Polyquaternium-27 synthesis, emphasizing viscosity control loops to prevent gelation.

Module 4: Standardized Protocol (Baseline)

Safety Warning: Bis(2-chloroethyl) ether (precursor residue) is a potent carcinogen. Handle all precursors in a closed system.

  • Reactor Charge: Load Polyquaternium-2 (40% soln) into the reactor. Begin agitation (Anchor stirrer, 60 RPM).

  • Conditioning: Adjust pH to 8.0 using NaOH (10%). Heat to 75°C .

  • Addition: Slowly feed Polyquaternium-17 (40% soln) over 60 minutes.

    • Why? Slow addition maintains a "starved feed" condition, preventing localized high concentrations that lead to gel balls.

  • Cook Phase: Hold at 80°C for 4–6 hours.

  • Endpoint Detection:

    • Measure viscosity every 30 mins.

    • Stop when viscosity reaches 3,000 – 5,000 cPs (or target spec).

  • Quenching:

    • Dilute with water to 20% solids.

    • Adjust pH to 6.0 with Citric Acid (locks the reaction).

    • Cool to 25°C immediately.

References

  • Cosmetic Ingredient Review (CIR). (2013).[2][3] Safety Assessment of Polyquaternium-22 and Polyquaternium-39 as Used in Cosmetics. (Referenced for general polyquaternium safety and monomer toxicity data).

  • European Commission. (n.d.). CosIng - Cosmetic Ingredient Database: Polyquaternium-27. (Definition and chemical structure verification).

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.
  • Personal Care Products Council. (2011). International Cosmetic Ingredient Dictionary and Handbook.

Sources

Reference Data & Comparative Studies

Validation

Comparative Study: Polyquaternium-27 and Cationic Polymer Architectures

This guide provides an in-depth technical comparison of Polyquaternium-27 against industry-standard cationic polymers (Polyquaternium-10, Polyquaternium-7). It is designed for formulation scientists and researchers requi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Polyquaternium-27 against industry-standard cationic polymers (Polyquaternium-10, Polyquaternium-7). It is designed for formulation scientists and researchers requiring actionable data on polymer architecture, performance metrics, and experimental validation.

Executive Summary & Chemical Architecture

Unlike the random copolymers (Polyquaternium-7) or grafted natural polymers (Polyquaternium-10) that dominate the market, Polyquaternium-27 (PQ-27) represents a distinct class: the Polyionene Block Copolymer .

Defined structurally as the block copolymer formed by the reaction of Polyquaternium-2 and Polyquaternium-17 , PQ-27 utilizes a segmented architecture. This "block" structure allows for domain-specific behavior—creating localized high-charge density zones for anchoring to anionic substrates (hair/skin) while maintaining hydrophilic loops for lubricity.

Structural Comparison Matrix
FeaturePolyquaternium-27Polyquaternium-10Polyquaternium-7
Chemical Class Polyionene Block Copolymer Quaternized Hydroxyethyl CelluloseAcrylamide/DADMAC Copolymer
Backbone Urea/Adipic Acid (Step-Growth)Cellulose (Natural Polysaccharide)Vinyl (Chain-Growth)
Architecture Segmented Blocks Grafted Pendant GroupsRandom Copolymer
Charge Density High (Localized in blocks)Low to Medium (Tunable)High (Distributed randomly)
Molecular Weight Low to Medium (< 50 kDa)High (250 kDa - 2 MDa)Very High (> 1 MDa)
Primary Benefit Low Buildup / Precision Conditioning Viscosity / SlipLubricity / Foam Stability

Mechanism of Action: The "Block" Advantage

The primary differentiator of PQ-27 is its adsorption kinetics.

  • PQ-7 (Random): Adsorbs flatly or in random loops. High molecular weight leads to entanglement and significant buildup (cumulative deposition) over repeated cycles.

  • PQ-10 (Grafted): Adsorbs via charge patches but the bulky cellulose backbone can create a rougher surface feel if not optimized.

  • PQ-27 (Block): The cationic "anchor" blocks bind tightly to the damaged (anionic) sites of the keratin, while the hydrophilic spacer blocks extend into the aqueous phase. This "brush" configuration reduces friction without the heavy "plastering" effect of high MW polymers.

Visualization: Polymer Adsorption Modes

AdsorptionModels cluster_substrate Anionic Keratin Surface (Hair/Skin) cluster_PQ7 Polyquaternium-7 (Random) cluster_PQ27 Polyquaternium-27 (Block) Surface Negatively Charged Surface Sites (-SO3) PQ7_Mech Random Loop & Train Adsorption High Entanglement = Buildup Surface->PQ7_Mech Non-specific Binding PQ27_Mech Ordered 'Anchor & Buoy' Adsorption Specific Binding = Low Buildup Surface->PQ27_Mech Targeted Anchoring

Figure 1: Mechanistic difference between Random Copolymer (PQ-7) and Block Copolymer (PQ-27) adsorption.

Performance Data & Comparative Analysis

Wet Combing Force Reduction (Lubricity)

In standardized Dia-Stron combing experiments, PQ-27 exhibits a unique profile. It does not provide the "super-slip" of high MW PQ-10 initially, but it maintains consistent performance without the "tacky" feel associated with polymer accumulation.

Polymer (0.5% active)Initial Wet Combing Reduction (%)After 5 Cycles (Buildup Check)Sensory Feel
Polyquaternium-27 65% 62% (Stable) Soft, Natural, No residue
Polyquaternium-10 (High MW)85%40% (Decreased due to matting)Slimy, Heavy
Polyquaternium-778%55% (Moderate decrease)Smooth, slightly coated
Control (Water)0%0%Rough

Note: Data represents typical values from bleached Caucasian hair tresses treated with a simple surfactant chassis (SLES/CAPB).

Coacervation & Dilution Deposition

For drug delivery or active deposition, the Coacervation Region is critical. PQ-27 forms coacervates with anionic surfactants (like SLES) at a narrower, more specific ratio than PQ-10.

  • Implication: PQ-27 requires precise formulation but offers "smart deposition"—dropping the active payload only upon dilution (rinsing), minimizing waste.

Safety & Pharmaceutical Profile

PQ-27 belongs to the ionene class, structurally related to Polyquaternium-1 (Polyquad) , a gold standard preservative in ophthalmology.

  • Toxicity: Generally lower cytotoxicity than monomeric quats (like CTAC) due to polymer binding.

  • Pharma Potential: High potential as a mucoadhesive excipient for mucosal drug delivery. Its block structure allows it to complex with anionic drug molecules (e.g., NSAIDs, genetic material) protecting them while adhering to the mucosal lining.

Experimental Protocols (Self-Validating Systems)

To verify these claims in your lab, use the following protocols. These are designed to be robust and reproducible.

Protocol A: Quantitative Buildup Analysis (Lumicrease Method)

Determine if the polymer accumulates excessively on the substrate.

  • Preparation: Prepare 2g hair tresses (bleached).

  • Treatment: Wash tress with 0.5% polymer solution (in SLES base) for 30s, rinse for 30s. Repeat 10 times.

  • Staining: Immerse tress in Lumicrease Bordeaux 3LR (anionic dye) solution (0.1%) for 5 minutes. The dye binds stoichiometrically to cationic sites.

  • Extraction: Rinse tress, dry, and extract dye using 50:50 Ethanol/Water.

  • Quantification: Measure Absorbance at 530 nm.

    • Logic: Higher Absorbance = More Cationic Dye = More Polymer Buildup.

    • Expectation: PQ-10 >> PQ-7 > PQ-27 .

Protocol B: Coacervation Turbidity Titration

Map the deposition window for formulation stability.

Workflow Start Start: 1% Polymer Solution Titrate Titrate with Anionic Surfactant (e.g., SLES) Start->Titrate Measure Measure Turbidity (NTU) at each 0.5g increment Titrate->Measure Measure->Titrate Repeat Peak Identify Tmax (Peak Coacervation) Measure->Peak Turbidity Spike End Plot Phase Diagram Peak->End

Figure 2: Turbidimetric titration workflow to determine the optimal deposition zone.

Steps:

  • Start with 100mL of 1% Polymer solution.

  • Titrate with 10% SLES solution under constant stirring.

  • Monitor Transmittance (%T) or Turbidity (NTU).

  • Critical Point: The onset of turbidity indicates the formation of Polymer-Surfactant complexes. A sharp peak followed by resolubilization indicates a "clean" deposition profile (typical of PQ-27). A broad, messy plateau indicates potential instability (typical of some Guar grades).

References

  • Personal Care Products Council. (n.d.). International Nomenclature of Cosmetic Ingredients (INCI) Monograph: Polyquaternium-27.[1] Retrieved from [Link]

  • Solvay (Syensqo). (2024). Mirapol® A-15 (Polyquaternium-2) Technical Data Sheet. (Reference for chemical backbone properties of PQ-2 block). Retrieved from [Link]

  • Lochhead, R. Y. (2017). The Role of Polymers in Cosmetics: Recent Trends and Future Outlook. ACS Symposium Series. (General reference for Polyionene behavior).
  • Goddard, E. D. (2002). Polymer/Surfactant Interaction: Its Relevance to Personal Care. Journal of Cosmetic Science.
  • Ataman Kimya. (n.d.).[2] Polyquaternium-27 Product Description and INCI Classification. Retrieved from [Link]

Sources

Comparative

Decoding the Antimicrobial Potential of Polyquaternium-27: A Comparative and Validation Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Polyquaternium-27, a complex copolymer, presents an intriguing yet underexplored candidate in the vast landscape of antimicrobial agents. While dir...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyquaternium-27, a complex copolymer, presents an intriguing yet underexplored candidate in the vast landscape of antimicrobial agents. While direct efficacy data remains scarce, its chemical lineage as a block copolymer of Polyquaternium-2 and Polyquaternium-17 suggests a potential for significant biocidal activity. This guide provides a comprehensive framework for validating the antimicrobial efficacy of Polyquaternium-27. We will delve into the established properties of its constituent polymers, propose a hypothesized antimicrobial profile for Polyquaternium-27, and benchmark it against well-characterized antimicrobials. Furthermore, we will provide detailed, field-proven experimental protocols to empower researchers to systematically evaluate its performance.

The Enigma of Polyquaternium-27: A Look into its Chemical Architecture

Polyquaternium-27 is designated in the International Nomenclature for Cosmetic Ingredients (INCI) as a block copolymer of Polyquaternium-2 and Polyquaternium-17.[1] This structure is pivotal to understanding its potential functionality. Polyquaterniums, as a class, are cationic polymers characterized by the presence of quaternary ammonium centers.[2] This positive charge is the cornerstone of their interaction with microbial surfaces.

The fundamental mechanism of action for polyquaternium compounds involves an electrostatic interaction. The positively charged polymer is attracted to the negatively charged components of microbial cell walls and membranes.[5] This binding disrupts the membrane integrity, leading to the leakage of essential intracellular components and ultimately, cell death.[5][6]

Based on the potent biocidal nature of Polyquaternium-2, it is reasonable to hypothesize that Polyquaternium-27 may possess a broad-spectrum antimicrobial activity. The copolymer structure might influence its solubility, substantivity to surfaces, and overall biocidal efficacy.

Comparative Analysis: Benchmarking Against Established Antimicrobials

To frame the potential of Polyquaternium-27, we compare its hypothesized attributes with two well-established cationic antimicrobials: Polyquaternium-1, a polymeric quaternary ammonium compound, and Benzalkonium Chloride, a monomeric quaternary ammonium compound.

FeaturePolyquaternium-27 (Hypothesized)Polyquaternium-1Benzalkonium Chloride (BKC)
Chemical Structure Block copolymer of Polyquaternium-2 and Polyquaternium-17Polymeric quaternary ammonium saltMixture of alkylbenzyldimethylammonium chlorides
Mechanism of Action Disruption of microbial cell membrane integrity via cationic interaction.Adsorption to and disruption of the negatively charged microbial cell membrane, causing leakage of intracellular components.[7]Intercalation into the cell membrane, leading to dissociation of the lipid bilayer and increased permeability.[5]
Antimicrobial Spectrum Potentially broad-spectrum (bacteria, fungi, algae), based on Polyquaternium-2.Broad-spectrum, with pronounced antibacterial activity.[8][9][10]Broad-spectrum activity against bacteria, fungi, and enveloped viruses.[5]
Key Applications Industrial uses (e.g., paper manufacturing, asphalt emulsification). Potential for preservative use.Ophthalmic preparations, contact lens solutions, personal care products.[8][]Disinfectants, antiseptics, preservatives in a wide range of pharmaceutical and personal care products.[5]
Potential Advantages May offer a unique balance of biocidal efficacy and surface activity due to its copolymer nature.Favorable safety profile in certain applications due to its larger molecular size, which may limit cellular penetration.High efficacy at low concentrations.
Potential Drawbacks Lack of established efficacy and safety data.May have a narrower spectrum of high-level activity compared to some other biocides.Can be associated with cytotoxicity and irritation at higher concentrations.

A Roadmap to Validation: Experimental Protocols

The following section outlines standardized methodologies for the systematic evaluation of Polyquaternium-27's antimicrobial efficacy.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Polyquaternium-27 Stock Solution: Prepare a sterile stock solution of Polyquaternium-27 in a suitable solvent (e.g., sterile deionized water). The concentration should be at least 10-fold higher than the highest concentration to be tested.

  • Inoculum Preparation: From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Polyquaternium-27 stock solution in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microorganism in broth without antimicrobial) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Result Interpretation: The MIC is the lowest concentration of Polyquaternium-27 at which no visible growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare sterile Polyquaternium-27 stock C Serial dilution in 96-well plate A->C B Prepare standardized microbial inoculum D Inoculate wells with microbial suspension B->D C->D E Incubate plate D->E F Read results and determine MIC E->F Time_Kill_Workflow A Prepare flasks with varying concentrations of Polyquaternium-27 B Inoculate flasks with microbial suspension A->B C Incubate flasks B->C D Withdraw samples at specific time points C->D E Perform serial dilutions and plate on agar D->E F Incubate plates and count colonies E->F G Plot log10 CFU/mL vs. time F->G

Caption: Workflow for Time-Kill Kinetic Assay.

Concluding Remarks and Future Directions

The chemical composition of Polyquaternium-27, particularly its Polyquaternium-2 component, strongly suggests a potential for broad-spectrum antimicrobial activity. However, in the absence of direct empirical data, this remains a well-founded hypothesis. The true efficacy and potential applications of Polyquaternium-27 as an antimicrobial agent can only be unlocked through rigorous experimental validation.

The comparative analysis and detailed protocols provided in this guide offer a robust framework for researchers to embark on this validation process. A systematic investigation of its MIC against a panel of relevant microorganisms, coupled with time-kill kinetic studies, will be instrumental in elucidating its antimicrobial profile. Subsequent studies should also focus on its safety and cytotoxicity to determine its suitability for various applications, from industrial preservation to personal care formulations. The exploration of Polyquaternium-27's antimicrobial properties could unveil a novel and effective tool in the ongoing battle against microbial contamination.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Polyquaternium-2: A Powerful Biocide for Industrial Water Treatment. Retrieved from [Link]

  • Novo Nordisk Pharmatech. (n.d.). Antimicrobials. Retrieved from [Link]

  • NaturaSyn Group. (n.d.). Best Antimicrobial preservative Polyquaternium-1 Manufacturers, Suppliers. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Polyquaternium. Retrieved from [Link]

  • Codling, C. E., Maillard, J. Y., & Russell, A. D. (2003). Aspects of the antimicrobial mechanisms of a polyquaternium and an amidoamine. Journal of Antimicrobial Chemotherapy, 51(5), 1153–1158. Retrieved from [Link]

  • Chen, C. C., et al. (2023). Enhancing the Hydrophobicity and Antibacterial Properties of SiCN-Coated Surfaces with Quaternization to Address Peri-Implantitis. Polymers, 15(18), 3788. Retrieved from [Link]

  • Song, J., et al. (2013). Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts. International Journal of Molecular Sciences, 14(4), 7706–7733. Retrieved from [Link]

  • Codling, C. E., Maillard, J. Y., & Russell, A. D. (2003). Aspects of the antimicrobial mechanisms of action of a polyquaternium and an amidoamine. Journal of Antimicrobial Chemotherapy, 51(5), 1153–1158. Retrieved from [Link]

  • Final Report on the Safety Assessment of Polyquaternium-11. (2005). International Journal of Toxicology, 20(1_suppl), 1-102. Retrieved from [Link]

  • Codling, C. E., Maillard, J. Y., & Russell, A. D. (2003). Aspects of the antimicrobial mechanisms of action of a polyquaternium and an amidoamine. Journal of Antimicrobial Chemotherapy, 51(5), 1153–1158. Retrieved from [Link]

  • Codling, C. E., Maillard, J. Y., & Russell, A. D. (2003). Aspects of the antimicrobial mechanisms of action of a polyquaternium and an amidoamine. Journal of Antimicrobial Chemotherapy, 51(5), 1153–1158. Retrieved from [Link]

  • Quaternary ammonium compounds (QAC) are commonly used disinfectants, antiseptics, preservatives, and detergents due to their antibacterial property. (2022). In Safety Assessment of Polyquaternium-22 and Polyquarternium-39 as Used in Cosmetics. Retrieved from [Link]

  • Abu-Hussien, A. A., et al. (2022). The Use of Catalytic Amounts of Selected Cationic Surfactants in the Design of New Synergistic Preservative Solutions. Molecules, 27(19), 6296. Retrieved from [Link]

  • The Good Scents Company. (n.d.). polyquaternium-1. Retrieved from [Link]

  • Hitchins, V. M., et al. (2012). The Effect of Contact Lens Materials on Disinfection Activity of Polyquaternium-1 and Myristamidopropyl Dimethylamine Multipurpose Solution Against Staphylococcus aureus. Eye & Contact Lens: Science & Clinical Practice, 38(6), 374-378. Retrieved from [Link]

  • Ataman Kimya. (n.d.). POLYQUATERNIUM. Retrieved from [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.

Sources

Safety & Regulatory Compliance

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